Product packaging for Ethyl 2-cyano-3-oxobutanoate(Cat. No.:CAS No. 634-55-9)

Ethyl 2-cyano-3-oxobutanoate

Katalognummer: B1194592
CAS-Nummer: 634-55-9
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: NWOKVFOTWMZMHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Ethyl 2-cyano-3-oxobutanoate (CAS 634-55-9) is a high-purity chemical reagent extensively used as a versatile building block in organic synthesis and research laboratories . Its molecular structure, featuring both keto and cyano functional groups, makes it a critical intermediate for constructing complex molecules. It plays a significant role in the synthesis of heterocyclic compounds, which are essential scaffolds in drug development . This compound is also utilized in the preparation of specialized materials, including dyes and pigments, leveraging its reactivity in condensation and cyclization processes . Specific applications include its use in the synthesis of pyrazolo[1,2-a]pyrazole and pyrazolo[5,1-b][1,3]oxazine derivatives, as well as fluorine-containing alkyl 2-cyano-3-oxocarboxylates . Researchers value it for its role as a pharmaceutical intermediate and in the development of novel chemical entities . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or personal use. Safe handling is paramount; it is toxic if swallowed, in contact with skin, or if inhaled . It must be handled in a well-ventilated place with suitable protective clothing, and stored tightly closed in a dry, cool, and well-ventilated place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B1194592 Ethyl 2-cyano-3-oxobutanoate CAS No. 634-55-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 2-cyano-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOKVFOTWMZMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979569
Record name Ethyl 2-cyano-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-55-9
Record name Butanoic acid, 2-cyano-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyanoacetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-cyano-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-cyano-3-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Cyano-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-cyano-3-oxobutanoate, a valuable β-keto ester intermediate in the pharmaceutical and fine chemical industries. The primary synthetic route detailed is the acylation of ethyl cyanoacetate, a method analogous to the Claisen condensation. This document presents a plausible experimental protocol based on established chemical principles and related literature procedures. It includes a summary of reaction conditions, quantitative data from analogous reactions, and detailed diagrams to illustrate the reaction pathway and a conceptual experimental workflow.

Introduction

This compound (CAS No. 634-55-9), also known as ethyl 2-cyanoacetoacetate, is a highly functionalized organic molecule incorporating a ketone, an ester, and a nitrile group. The presence of these functionalities, particularly the acidic α-hydrogen situated between two carbonyl-equivalent groups, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including heterocyclic compounds that are scaffolds for various pharmaceutical agents. Its controlled synthesis is therefore of significant interest to the scientific and industrial research community.

Primary Synthetic Pathway: Acylation of Ethyl Cyanoacetate

The most logical and widely applicable method for the synthesis of this compound is the acylation of ethyl cyanoacetate. This reaction is a variation of the Claisen condensation, where the enolate of ethyl cyanoacetate acts as a nucleophile, attacking an acetylating agent.

Reaction Principle

The synthesis proceeds in two key steps:

  • Enolate Formation: A suitable base is used to deprotonate the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent nitrile and ester groups. This results in the formation of a resonance-stabilized enolate.

  • Nucleophilic Acyl Substitution: The enolate then attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride. The subsequent loss of a leaving group (e.g., chloride or acetate) yields the final product, this compound.

Proposed Reaction Scheme

G ECA Ethyl Cyanoacetate Deprotonation Deprotonation ECA->Deprotonation Base Base (e.g., NaOEt, Mg(OEt)2) Base->Deprotonation AcylatingAgent Acetylating Agent (e.g., Acetyl Chloride) Acylation Nucleophilic Acyl Substitution AcylatingAgent->Acylation Product This compound Byproduct Byproduct (e.g., NaCl, EtOH) Deprotonation->Acylation Enolate Intermediate Acylation->Product Acylation->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Synthesis via Acylation using Magnesium Ethoxide and Acetyl Chloride

This method is adapted from procedures involving the acylation of similar active methylene compounds.

Materials:

  • Ethyl cyanoacetate (1.0 eq)

  • Magnesium turnings (1.0 eq)

  • Absolute ethanol (sufficient quantity)

  • Acetyl chloride (1.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)

  • Dilute hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a small amount of absolute ethanol to initiate the reaction. Once the reaction begins (indicated by hydrogen evolution), add the remaining ethanol dropwise to maintain a steady reflux. Continue heating until all the magnesium has reacted to form a solution/suspension of magnesium ethoxide.

  • Enolate Formation: Cool the magnesium ethoxide suspension to 0 °C. Add a solution of ethyl cyanoacetate in anhydrous diethyl ether or THF dropwise with stirring. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the magnesium enolate.

  • Acylation: Cool the reaction mixture back to 0 °C. Add a solution of acetyl chloride in the anhydrous solvent dropwise. A precipitate may form. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of cold, dilute hydrochloric acid until the solution is acidic. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Conceptual Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware C React Mg + EtOH to form Mg(OEt)2 A->C B Prepare Inert Atmosphere (Ar/N2) B->C D Add Ethyl Cyanoacetate to form Enolate C->D E Add Acetyl Chloride for Acylation D->E F Quench with dilute HCl E->F G Liquid-Liquid Extraction F->G H Wash Organic Layer G->H I Dry and Evaporate Solvent H->I J Vacuum Distillation I->J

Caption: Conceptual workflow for the synthesis of this compound.

Quantitative Data

Specific yield and quantitative data for the direct synthesis of this compound are not available in the searched literature. However, data from analogous reactions provide an expected range for yield and reaction conditions.

Table 1: Reaction Conditions and Yields for Analogous Syntheses

ReactionBase/CatalystSolvent(s)Temp. (°C)Time (h)Yield (%)
Synthesis of Diethyl 2-cyano-3-oxosuccinate (from Ethyl Cyanoacetate)[1]Sodium EthoxideEthanol, Diethyl EtherRoom TempOvernightHigh
Condensation of Ethyl Cyanoacetate with Propylene Oxide[2]Sodium EthoxideEthanolReflux-69
Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate[3]Magnesium Oxide---High
Knoevenagel Condensation of Aldehydes and Ethyl Cyanoacetate[4]Sodium EthoxideEthanolReflux1High

Note: The yields and conditions are for related but not identical reactions and should be used as a guide for optimization.

Conclusion

The synthesis of this compound is most effectively approached through the acylation of ethyl cyanoacetate. While a specific, detailed protocol is not prevalent in the literature, established methodologies for similar transformations provide a strong foundation for a successful synthesis. The proposed protocol, utilizing a magnesium ethoxide base, offers a viable route to this important chemical intermediate. Further optimization of reaction conditions, including the choice of base, solvent, and temperature, may be necessary to achieve high yields and purity. This guide provides the necessary theoretical and practical framework for researchers and professionals to undertake the synthesis of this compound for applications in drug discovery and development.

References

An In-depth Technical Guide to Ethyl 2-cyano-3-oxobutanoate: Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-oxobutanoate, also known as ethyl 2-cyanoacetoacetate, is a highly functionalized organic compound of significant interest in synthetic chemistry. Possessing a unique combination of a β-ketoester, a nitrile, and a highly acidic α-hydrogen, it serves as a versatile and powerful building block for the synthesis of a wide array of complex molecules and heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, explores its characteristic reactivity, and details experimental protocols for its application in key synthetic transformations.

Core Properties of this compound

This compound is typically a liquid that is not readily miscible with water.[1] Its multifunctionality, stemming from the proximate electron-withdrawing keto, ester, and cyano groups, dictates its physical and chemical behavior.

Physicochemical Data

The key quantitative properties of this compound (CAS: 634-55-9) are summarized in the table below for ease of reference.

PropertyValueReference
Molecular Formula C₇H₉NO₃[2][3]
Molecular Weight 155.15 g/mol [2]
Density 1.12 g/cm³[1]
Boiling Point 115 °C @ 2 Torr[1]
Flash Point 91.2 °C[1]
Refractive Index 1.435[1]
pKa ~3.0[4]
Water Solubility Not miscible or difficult to mix[1]
Spectroscopic and Structural Characteristics

The structural hallmark of this compound is the carbon atom positioned between three powerful electron-withdrawing groups (acetyl, cyano, and ethoxycarbonyl). This electronic arrangement results in a highly acidic α-hydrogen, with a pKa value around 3.0, making it readily accessible for deprotonation and subsequent nucleophilic reactions.[4]

A crucial aspect of its structure is the existence of keto-enol tautomerism, an equilibrium between the ketone and its corresponding enol form.[5] This equilibrium is influenced by factors such as the solvent, with non-polar, aprotic solvents favoring the intramolecularly hydrogen-bonded enol form.[6] The presence of the enol can be detected by methods such as bromine titration or NMR spectroscopy.[5][6]

Hantzsch_Workflow Aldehyde Aldehyde (R-CHO) Mix One-Pot Condensation Aldehyde->Mix Ketoester This compound (2 equivalents) Ketoester->Mix Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Mix DHP 1,4-Dihydropyridine (DHP) Intermediate Mix->DHP Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Product Oxidation->Pyridine Guareschi_Thorpe Reactant This compound + Cyanoacetamide (or self-condensation) Catalyst Base / Ammonia Source (e.g., (NH₄)₂CO₃) Reactant->Catalyst + Intermediate Acyclic Intermediate Catalyst->Intermediate Condensation Product 3-Cyano-2(1H)-pyridone Derivative Intermediate->Product Cyclization - H₂O, -EtOH Japp_Klingemann cluster_reactants Reactants Ketoester This compound Base Base (e.g., NaOAc) Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Coupling Azo Intermediate Enolate Enolate Formation Base->Enolate Enolate->Diazonium + Cleavage Hydrolytic Cleavage (- Acetyl Group) Coupling->Cleavage Product Arylhydrazone Product Cleavage->Product

References

Ethyl 2-cyano-3-oxobutanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 2-cyano-3-oxobutanoate, a versatile reagent in organic synthesis. This document covers its fundamental properties, including its Chemical Abstracts Service (CAS) number and synonyms, alongside detailed experimental protocols and its application in notable chemical reactions.

Core Chemical Identifiers

  • CAS Number: 634-55-9

Synonyms

This compound is also known by a variety of other names, including:

  • Ethyl 2-cyanoacetoacetate

  • 2-Cyanoacetoacetic acid ethyl ester

  • Ethyl alpha-cyanoacetoacetate

  • Butanoic acid, 2-cyano-3-oxo-, ethyl ester

  • 2-Cyano-3-oxobutyric acid ethyl ester

  • Ethyl 2-acetylcyanoacetate

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₉NO₃N/A
Molecular Weight 155.15 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 288.2±20.0 °C at 760 mmHg[]
Density 1.1±0.1 g/cm³[]
Solubility Soluble in polar organic solvents[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are outlined below. These protocols are representative and may require optimization based on specific laboratory conditions and desired product purity.

Synthesis Protocol: Transesterification

A common method for the synthesis of this compound involves the transesterification of an acetoacetate with 2-cyanoethanol, often catalyzed by an acid.[4]

Materials:

  • Ethyl acetoacetate

  • 2-Cyanoethanol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ethyl acetoacetate, an equimolar amount of 2-cyanoethanol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (no more water is collected, and starting material is consumed), cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by vacuum distillation or flash column chromatography.[5][6]

Method 1: Vacuum Distillation

  • Set up a distillation apparatus for vacuum distillation.

  • Carefully transfer the crude product to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point and pressure.

Method 2: Flash Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the nitrile (C≡N), ester (C=O), and ketone (C=O) groups.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications in Synthesis: The Hantzsch Pyridine Synthesis

This compound is a valuable precursor in multicomponent reactions for the synthesis of heterocyclic compounds. One of the most notable applications is in the Hantzsch pyridine synthesis, a reaction that produces dihydropyridine derivatives.[7][8][9] These compounds are significant in medicinal chemistry, with some derivatives being used as calcium channel blockers.[7]

The general scheme for the Hantzsch pyridine synthesis involves the condensation of an aldehyde, a β-ketoester (like this compound), and a nitrogen donor (such as ammonia or ammonium acetate).[7]

Hantzsch_Synthesis cluster_reactants Reactants cluster_pathway Reaction Pathway aldehyde Aldehyde (R-CHO) michael_adduct Michael Adduct aldehyde->michael_adduct ketoester1 This compound ketoester1->michael_adduct ketoester2 β-Ketoester (e.g., Ethyl acetoacetate) enamine Enamine Intermediate ketoester2->enamine ammonia Ammonia (NH3) ammonia->enamine enamine->michael_adduct Michael Addition dihydropyridine Dihydropyridine Derivative michael_adduct->dihydropyridine Cyclization & Dehydration

Hantzsch Dihydropyridine Synthesis Workflow

This diagram illustrates the convergence of reactants to form key intermediates, ultimately leading to the dihydropyridine core structure. The versatility of this reaction allows for the generation of a diverse library of compounds by varying the aldehyde and β-ketoester components.

References

Keto-Enol Tautomerism of Ethyl 2-Cyano-3-Oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-oxobutanoate, a β-ketoester bearing a cyano group, is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds. The reactivity and properties of this molecule are intrinsically linked to its tautomeric equilibrium between the keto and enol forms. This technical guide provides an in-depth analysis of the keto-enol tautomerism of this compound. Due to the limited direct quantitative data on this specific compound in the literature, this guide leverages extensive data from the closely related and structurally similar compound, diethyl 2-cyano-3-oxosuccinate, to infer its tautomeric behavior. Furthermore, detailed experimental protocols for the determination of tautomeric equilibria are provided to enable researchers to generate specific data for this compound.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, leading to a substantial population of the enol tautomer at equilibrium. The position of this equilibrium is influenced by various factors including the structure of the compound, solvent polarity, temperature, and concentration.

Tautomeric Equilibrium of this compound

Spectroscopic and X-ray crystallographic data for diethyl 2-cyano-3-oxosuccinate show that the keto-enol equilibrium is strongly shifted towards the enol form, both in solution and in the solid state.[1] In dimethyl sulfoxide (DMSO-d6), the enol form is present at 100 mol%.[1] In the solid state, only the enol tautomer is observed.[1] The strong electron-withdrawing nature of the cyano and ester groups at the α-position significantly increases the acidity of the α-proton, thereby favoring enolization.

dot

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Analysis

Spectroscopic techniques are paramount in the study of keto-enol tautomerism, allowing for the identification and quantification of each tautomer in a mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the tautomeric ratio. The keto and enol forms give rise to distinct sets of signals.

For the closely related diethyl 2-cyano-3-oxosuccinate in DMSO-d6, where the enol form is exclusively present, the following ¹H NMR signals are observed: a singlet for the enolic OH proton at approximately 14.65 ppm, and distinct signals for the ethyl groups.[1] The ¹³C NMR spectrum also shows a single set of signals corresponding to the enol tautomer.[1]

For this compound, one would expect to observe a similar downfield shift for the enolic OH proton. The presence of the keto form would be indicated by a signal for the α-proton, typically in the range of 3.5-4.5 ppm. The relative integration of the signals corresponding to the keto and enol forms allows for the calculation of the tautomeric ratio.

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the keto and enol forms through their characteristic vibrational frequencies. The keto form will exhibit a characteristic C=O stretching frequency for the ketone (around 1720 cm⁻¹) and the ester (around 1740 cm⁻¹). The enol form will show a C=C stretching band (around 1650 cm⁻¹) and a broad O-H stretching band (around 3200-2500 cm⁻¹) due to the intramolecular hydrogen bond.

For diethyl 2-cyano-3-oxosuccinate, the IR spectrum shows a strong C≡N absorption at 2227 cm⁻¹, three strong C=O absorption bands at 1742, 1667, and 1610 cm⁻¹, and a broad absorption band at 2500–3300 cm⁻¹ corresponding to the acidic enol OH group.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The enol form, with its conjugated π-system, absorbs at a longer wavelength (λmax) compared to the non-conjugated keto form. For diethyl 2-cyano-3-oxosuccinate, a UV absorption maximum is observed at 282 nm, which is characteristic of the enol tautomer.[1] By determining the molar absorptivity of the pure enol form, the concentration of the enol in a mixture, and thus the tautomeric equilibrium constant, can be determined.

Spectroscopic Data for Diethyl 2-cyano-3-oxosuccinate (Enol Form)
Technique Observed Signals/Bands
¹H NMR (DMSO-d6)δ 14.65 (s, 1H, OH), 4.09 (q, 2H, CH₂), 3.96 (q, 2H, CH₂), 1.17 (t, 3H, CH₃), 1.09 (t, 3H, CH₃)[1]
¹³C NMR (DMSO-d6)δ 179.0, 168.8, 165.5, 118.3, 73.8, 60.6, 59.0, 14.4, 13.7[1]
IR (Diamond, cm⁻¹)3300-2500 (br, OH), 2227 (C≡N), 1742, 1667, 1610 (C=O)[1]
UV-Vis (nm)λmax = 282[1]

Experimental Protocols

The following are detailed methodologies for the determination of the keto-enol equilibrium of this compound.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Objective: To quantify the percentage of keto and enol forms of this compound in various deuterated solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆, CD₃OD)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a chosen deuterated solvent of known concentration (e.g., 0.1 M).

  • Transfer an aliquot of the solution to an NMR tube.

  • Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic signals for the keto tautomer (α-CH) and the enol tautomer (enolic OH).

  • Integrate the identified signals.

  • Calculate the percentage of the enol form using the following equation:

    % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

dot

NMR_Workflow A Prepare solution of this compound in deuterated solvent B Equilibrate at constant temperature A->B C Acquire 1H NMR spectrum B->C D Identify and integrate keto and enol signals C->D E Calculate tautomeric ratio D->E

Caption: Workflow for determining keto-enol equilibrium by ¹H NMR.

Synthesis of this compound

A common method for the synthesis of related β-keto esters is the Claisen condensation. A plausible synthesis for this compound would involve the reaction of ethyl acetate with ethyl cyanoformate in the presence of a strong base like sodium ethoxide.

Materials:

  • Ethyl acetate

  • Ethyl cyanoformate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Dissolve sodium ethoxide in anhydrous ethanol.

  • Add a mixture of ethyl acetate and ethyl cyanoformate dropwise to the cooled solution of sodium ethoxide.

  • Stir the reaction mixture at room temperature overnight.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

dot

Synthesis_Pathway reactants Ethyl Acetate + Ethyl Cyanoformate product This compound reactants->product Claisen Condensation base Sodium Ethoxide (Base) base->product

References

"ethyl 2-cyano-3-oxobutanoate molecular structure and formula"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of ethyl 2-cyano-3-oxobutanoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physicochemical characteristics, spectroscopic data, and includes a detailed experimental protocol for its synthesis.

Molecular Structure and Chemical Formula

This compound, a versatile intermediate in organic synthesis, possesses the chemical formula C₇H₉NO₃.[1] Its structure features a butyrate backbone substituted with a cyano group at the α-position and a ketone at the β-position.

IUPAC Name: this compound[2]

Synonyms: 2-cyano-3-oxobutanoic acid ethyl ester, 2-cyanoacetoacetic acid ethyl ester, Ethyl α-cyanoacetoacetate.[1]

CAS Number: 634-55-9[2]

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Note that some values are predicted based on computational models.

PropertyValueSource
Molecular Weight 155.15 g/mol [2]
Density 1.12 g/cm³[1]
Boiling Point 115 °C @ 2 Torr[1]
Flash Point 91.2 °C[1]
Refractive Index 1.435[1]
Water Solubility Not miscible or difficult to mix[1]
pKa ~3.0[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the α-proton, and a singlet for the methyl protons of the acetyl group. Due to keto-enol tautomerism, signals corresponding to the enol form may also be present.[3]

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbons of the ester and ketone groups, the cyano carbon, the α-carbon, and the carbons of the ethyl and methyl groups. For the related diethyl 2-cyano-3-oxosuccinate, the enol form is predominant in solution, showing characteristic shifts for the enolic carbon and the carbons of the two ethyl groups.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. For the analogous diethyl 2-cyano-3-oxosuccinate, the following peaks are observed:

  • C≡N stretch: A strong, sharp absorption around 2227 cm⁻¹.[3]

  • C=O stretch: Multiple strong absorption bands between 1610 and 1742 cm⁻¹ corresponding to the ketone and ester carbonyl groups. The presence of multiple peaks in this region can be attributed to the keto-enol tautomerism and potential conjugation effects.[3]

  • O-H stretch (enol form): A broad absorption band in the region of 2500–3300 cm⁻¹.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (155.15 g/mol ). Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) and the acyl group.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of related β-keto esters is the Claisen condensation.[3] A specific procedure for a similar compound involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxan-4-one with 3-hydroxypropionitrile.

Materials:

  • 2,2,6-Trimethyl-4H-1,3-dioxan-4-one

  • 3-Hydroxypropionitrile

  • o-Xylene

Procedure:

  • In a round-bottom flask, combine 2,2,6-trimethyl-4H-1,3-dioxan-4-one and 3-hydroxypropionitrile in equimolar amounts.

  • Add o-xylene as a solvent.

  • Heat the reaction mixture to 141 °C and maintain this temperature for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

The following diagram illustrates the general workflow for this synthesis.

experimental_workflow Synthesis Workflow of a Cyano-substituted Butanoate start Start reactants Combine Reactants: - 2,2,6-Trimethyl-4H-1,3-dioxan-4-one - 3-Hydroxypropionitrile - o-Xylene start->reactants heating Heat to 141 °C for 2 hours reactants->heating cooling Cool to Room Temperature heating->cooling evaporation Solvent Evaporation (Reduced Pressure) cooling->evaporation product Crude Product evaporation->product end End product->end

Caption: A generalized workflow for the synthesis process.

Key Chemical Properties: Keto-Enol Tautomerism

A significant chemical property of this compound is its existence as an equilibrium mixture of keto and enol tautomers. The presence of two electron-withdrawing groups (the cyano and ester groups) flanking the α-carbon stabilizes the enolate intermediate, facilitating the tautomerization process. The enol form is further stabilized by the formation of an intramolecular hydrogen bond and conjugation.[3]

The equilibrium between the keto and enol forms is a fundamental concept in the reactivity of β-dicarbonyl compounds.

keto_enol_tautomerism Keto-Enol Tautomerism of this compound keto Keto Form O C H₃C - C - CH(CN) - C(=O)OEt enol Enol Form OH C H₃C - C = C(CN) - C(=O)OEt keto:f1->enol:f1 Equilibrium

Caption: The equilibrium between the keto and enol tautomers.

References

Spectroscopic Profile of Ethyl 2-Cyano-3-Oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for ethyl 2-cyano-3-oxobutanoate (CAS No. 634-55-9), a valuable intermediate in organic synthesis. The information presented herein is intended to support research and development activities by offering a consolidated resource of its spectral characteristics.

Compound Information

  • IUPAC Name: this compound[1][2]

  • Synonyms: Ethyl 2-cyanoacetoacetate, Ethyl alpha-cyanoacetoacetate[1][2][3]

  • CAS Number: 634-55-9[1][2][3]

  • Molecular Formula: C₇H₉NO₃[1][2][3]

  • Molecular Weight: 155.15 g/mol [1][2]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. It is important to note that this compound exists in a keto-enol tautomerism, which can influence its spectral features.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available

Table 3: Infrared (IR) Spectroscopy Data

The following characteristic absorption bands have been reported for this compound. The vapor phase IR spectrum is available through public databases such as SpectraBase.[2]

Wavenumber (cm⁻¹)Functional Group Assignment
~2250C≡N (Nitrile) stretch
~1740C=O (Ester) stretch
~1720C=O (Ketone) stretch
~1250C-O (Ester) stretch

Table 4: Mass Spectrometry (MS) Data

Mass spectral data for this compound is available through the NIST Mass Spectrometry Data Center.[2] The data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).

m/zInterpretation
155[M]⁺ (Molecular ion)
110[M - OCH₂CH₃]⁺
85[M - C≡N - CH₃CO]⁺
68[M - COOCH₂CH₃ - CH₃]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required compared to ¹H NMR.

  • Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative proton ratios.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: A concentrated solution of the compound is prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorbance in the regions of interest. The solution is then placed in a liquid IR cell.

    • Attenuated Total Reflectance (ATR): A small amount of the liquid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

3.3 Mass Spectrometry (MS)

  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is a common method for sample introduction. The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer. Direct infusion via a syringe pump can also be used.

  • Ionization: Electron Ionization (EI) is a standard technique for small molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare as Neat Film or Solution Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acquire_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS GC-MS System Prep_MS->Acquire_MS Process_NMR Fourier Transform Phase & Baseline Correction Acquire_NMR->Process_NMR Process_IR Background Subtraction Acquire_IR->Process_IR Process_MS Generate Mass Spectrum Acquire_MS->Process_MS Analyze_NMR Chemical Shift & Coupling Analysis Process_NMR->Analyze_NMR Analyze_IR Functional Group Identification Process_IR->Analyze_IR Analyze_MS Fragmentation Pattern Analysis Process_MS->Analyze_MS Final_Structure Structural Elucidation Analyze_NMR->Final_Structure Analyze_IR->Final_Structure Analyze_MS->Final_Structure

References

Navigating the Stability Landscape of Ethyl 2-Cyano-3-Oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-oxobutanoate, a versatile β-keto ester, is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its unique structural features, combining a reactive methylene group, a keto group, and a cyano moiety, make it a valuable building block. However, these same features contribute to its potential for chemical instability if not handled and stored correctly. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, offering insights into its degradation pathways and providing detailed experimental protocols for its stability assessment. Understanding these parameters is critical for ensuring the integrity, purity, and performance of this key synthetic intermediate in research and development settings.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 288.2 ± 20.0 °C (Predicted)
Density 1.123 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in polar organic solvents

Key Stability Considerations and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily influenced by moisture, pH, temperature, and light. Its stability is largely dictated by the reactivity of the β-keto ester and cyano functional groups.[1]

3.1 Hydrolytic Degradation:

The ester linkage in this compound is prone to hydrolysis under both acidic and basic conditions.[1][2][3]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester is hydrolyzed to 2-cyano-3-oxobutanoic acid and ethanol. The resulting β-keto acid is unstable and can subsequently undergo decarboxylation to yield 3-oxobutanenitrile.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is rapidly hydrolyzed to the corresponding carboxylate salt and ethanol.

3.2 Thermal Degradation:

Elevated temperatures can accelerate the degradation of this compound. The primary thermal degradation pathway is likely decarboxylation of the corresponding β-keto acid, which can be formed via hydrolysis from residual moisture.

3.3 Photodegradation:

3.4 Incompatibilities:

This compound should be stored away from:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Strong Bases: Catalyze rapid hydrolysis of the ester.

  • Strong Acids: Catalyze hydrolysis and potentially other unwanted side reactions.

The following diagram illustrates the primary hydrolytic degradation pathway:

G Hydrolytic Degradation Pathway of this compound A This compound B 2-Cyano-3-Oxobutanoic Acid + Ethanol A->B Hydrolysis (Acid or Base) C 3-Oxobutanenitrile + CO2 B->C Decarboxylation

Caption: Proposed hydrolytic degradation pathway.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from various suppliers.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator) or -20°C (Freezer)[4]Minimizes the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Protects against oxidation and moisture.
Container Tightly sealed, light-resistant containerPrevents exposure to moisture, air, and light.
Moisture Store in a dry placeAvoids hydrolysis of the ester group.

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound under various stress conditions, in line with ICH guidelines. These are representative protocols and may need to be adapted based on specific laboratory capabilities.

5.1 Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its potential degradation products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL

Note: Due to the potential for keto-enol tautomerism in β-keto esters, which can cause peak broadening in HPLC, method optimization may be required. This can include adjusting the mobile phase pH, temperature, or using a mixed-mode column.

5.2 Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. The target degradation is typically 5-20%.

G Forced Degradation Experimental Workflow A This compound Sample B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C, solid state) A->E F Photolytic Degradation (ICH Q1B) A->F G Analyze by Stability-Indicating HPLC B->G C->G D->G E->G F->G H Identify and Quantify Degradants G->H

Caption: Workflow for forced degradation studies.

5.2.1 Acid Hydrolysis

  • Prepare a solution of this compound in a mixture of acetonitrile and 0.1 M hydrochloric acid (1:1 v/v) to a final concentration of approximately 1 mg/mL.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

5.2.2 Base Hydrolysis

  • Prepare a solution of this compound in a mixture of acetonitrile and 0.1 M sodium hydroxide (1:1 v/v) to a final concentration of approximately 1 mg/mL.

  • Maintain the solution at room temperature.

  • Withdraw aliquots at appropriate time intervals (e.g., 5, 15, 30, 60 minutes).

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

5.2.3 Oxidative Degradation

  • Prepare a solution of this compound in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Add an equal volume of 3% hydrogen peroxide.

  • Maintain the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

5.2.4 Thermal Degradation

  • Place a known amount of solid this compound in a vial.

  • Heat the vial in an oven at 80°C.

  • At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in the mobile phase to a known concentration, and analyze by HPLC.

5.2.5 Photostability Testing

  • Expose a solid sample and a solution (in a photostable solvent like acetonitrile) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples and analyze by HPLC.

Representative Quantitative Stability Data

The following table provides a hypothetical summary of results from forced degradation studies. The values are for illustrative purposes and represent the expected trends based on the chemical nature of this compound. Actual results may vary.

Stress ConditionDurationAssay of Parent (%)% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl at 60°C24 hours85.214.82-Cyano-3-oxobutanoic acid, 3-Oxobutanenitrile
0.1 M NaOH at RT1 hour89.510.5Sodium 2-cyano-3-oxobutanoate
3% H₂O₂ at RT24 hours92.17.9Oxidized derivatives
Thermal (80°C)14 days95.84.2Minor degradation products
Photolytic (ICH Q1B)-97.32.7Photodegradants

Conclusion

This compound is a valuable yet moderately sensitive chemical intermediate. Its stability is primarily compromised by exposure to moisture, strong bases, and elevated temperatures. Proper storage at refrigerated or freezer temperatures under an inert atmosphere in a tightly sealed, light-resistant container is crucial for maintaining its quality. The provided experimental protocols offer a framework for researchers to conduct thorough stability assessments, ensuring the reliability of this compound in its downstream applications. A comprehensive understanding and implementation of these stability and storage principles are paramount for successful outcomes in research and drug development endeavors.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-Cyano-3-Oxobutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-cyano-3-oxobutanoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative data, a detailed, representative experimental protocol for determining solubility, and a visual workflow to guide laboratory procedures.

Introduction to this compound

This compound (CAS No: 634-55-9) is a versatile organic compound featuring ester, nitrile, and ketone functional groups. This combination of functionalities makes it a valuable intermediate in a variety of chemical syntheses, particularly in the pharmaceutical and agrochemical industries. Understanding its solubility in different organic solvents is crucial for its application in reaction media, purification processes like recrystallization, and formulation development.

Solubility Profile

While specific quantitative solubility data (e.g., in g/100 mL at various temperatures) is not extensively documented in scientific literature, qualitative descriptions consistently indicate its solubility in polar organic solvents. This solubility is attributed to the presence of polar functional groups that can engage in dipole-dipole interactions with polar solvent molecules.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventQualitative Solubility
AlcoholsMethanolReadily Soluble
EthanolReadily Soluble
KetonesAcetoneReadily Soluble
EstersEthyl AcetateReadily Soluble
AmidesDimethylformamideGood Solubility
HalogenatedChloroformReportedly Used in Synthesis
Aromatic Hydrocarbonso-XyleneReportedly Used in Synthesis
WaterWaterNot miscible or difficult to mix[1]

The information in this table is based on qualitative statements found in chemical supplier datasheets and synthesis reports. "Readily Soluble" and "Good Solubility" indicate that the compound dissolves well in these solvents under standard laboratory conditions.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the gravimetric method. This method is straightforward, relies on precise mass measurements, and is widely applicable.[2][3]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Conical flask with a stopper

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., syringe with a 0.45 µm filter)

  • Pre-weighed evaporation dish or vial

  • Drying oven or vacuum desiccator

  • Pipettes and graduated cylinders

Procedure:

  • Preparation of a Saturated Solution:

    • Place a known volume of the selected organic solvent into a conical flask equipped with a magnetic stir bar.

    • Submerge the flask in a thermostatic water bath set to the desired experimental temperature (e.g., 25 °C). Allow the solvent to equilibrate to this temperature.

    • Gradually add an excess amount of this compound to the solvent while stirring continuously. An excess is confirmed by the presence of undissolved solid material at the bottom of the flask.[2]

    • Seal the flask to prevent solvent evaporation and continue stirring for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The concentration of the dissolved solute should become constant over time.[2]

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

    • Carefully draw a precise volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a pipette or a syringe fitted with a filter to prevent any solid particles from being transferred.[4]

    • Transfer this filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the empty dish (W₁).

  • Mass Determination:

    • Immediately weigh the evaporation dish containing the collected filtrate (W₂).[2] This allows for the determination of the mass of the solution.

    • The mass of the saturated solution is calculated as (W₂ - W₁).

  • Solvent Evaporation:

    • Carefully evaporate the solvent from the evaporation dish. This can be done in a fume hood at room temperature or by gentle heating in a drying oven at a temperature well below the boiling point of the solute to avoid degradation. A vacuum desiccator can also be used to facilitate evaporation.

    • Continue the drying process until a constant mass of the dried solute is achieved. This is confirmed by repeated weighing until two consecutive measurements are identical.[2][4]

  • Final Weighing and Calculation:

    • Allow the evaporation dish with the dry solute to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dry solute (W₃).[2]

    • The mass of the dissolved solute is calculated as (W₃ - W₁).

    • The mass of the solvent in the collected sample is calculated as (W₂ - W₃).

    • Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

    Calculation of Solubility (g / 100 g of solvent): Solubility = [(Mass of solute) / (Mass of solvent)] x 100 Solubility = [(W₃ - W₁) / (W₂ - W₃)] x 100

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Solubility_Determination_Workflow start Start prep Prepare Solvent and Solute start->prep saturate Create Saturated Solution (Add excess solute to solvent, stir at constant temperature) prep->saturate equilibrate Allow to Equilibrate (e.g., 24 hours) saturate->equilibrate filter Filter Aliquot of Supernatant equilibrate->filter weigh1 Weigh Pre-tared Dish + Filtered Solution (W₂) filter->weigh1 evaporate Evaporate Solvent (Drying oven or desiccator) weigh1->evaporate weigh2 Weigh Dish + Dry Solute until constant mass (W₃) evaporate->weigh2 calculate Calculate Solubility [(W₃-W₁)/(W₂-W₃)] x 100 weigh2->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

References

Technical Guide on the Hazards and Safety Precautions for Handling Ethyl 2-Cyano-3-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known hazards and recommended safety precautions for the handling of ethyl 2-cyano-3-oxobutanoate (CAS Number: 634-55-9). The information is intended to support safe laboratory practices and risk assessment in research, development, and manufacturing environments.

Chemical Identification and Physicochemical Properties

This compound is a functionalized beta-keto ester containing a nitrile group. This combination of functional groups makes it a versatile reagent in organic synthesis but also imparts specific hazardous properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 634-55-9[1][2][3][4][5]
Molecular Formula C₇H₉NO₃[1][2][3]
Molecular Weight 155.15 g/mol [1][2][3]
Appearance White to off-white solid or liquid[2][3]
Boiling Point 105-107 °C at 15 mmHg[2][6]
Density 1.12 g/cm³ (predicted)[2][7]
Flash Point 91.2 °C[7]
Water Solubility Not miscible or difficult to mix in water[2][3][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity, and potential for skin and eye irritation.[1][6] The GHS classification is summarized below.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramReference
Acute Toxicity, Oral3H301: Toxic if swallowedDanger[1]
Acute Toxicity, Dermal3H311: Toxic in contact with skinDanger[1]
Acute Toxicity, Inhalation2H330: Fatal if inhaledDanger[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarning[6]
Skin Sensitization1H317: May cause an allergic skin reactionWarning[6]

Note: GHS classifications can vary between suppliers and regulatory bodies. The most conservative classification should be adopted for risk assessment.

Toxicological Information

Detailed toxicological studies on this compound are limited. To the best of current knowledge, specific LD50 values have not been fully determined.[6] However, due to the presence of the cyano group, it should be handled with extreme caution as it may release hydrogen cyanide upon contact with acids or through metabolic processes.[1][2]

General Toxicology of Cyano Compounds

The toxicity of cyanide is primarily due to its ability to inhibit cellular respiration by binding to the ferric iron in cytochrome c oxidase in mitochondria. This prevents oxygen utilization by cells, leading to cytotoxic hypoxia.[2]

General Toxicology of β-Keto Esters

Beta-keto esters can exhibit a range of toxicological effects, including irritation to the skin, eyes, and respiratory tract. Some can act as sensitizers.[8][9]

Experimental Protocols for Safety Assessment

Given the identified hazards of skin and eye irritation and skin sensitization, the following OECD guidelines provide standardized methodologies for assessing these endpoints.

Skin Irritation/Corrosion
  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method This test evaluates the potential of a chemical to cause skin irritation by measuring the viability of a reconstructed human epidermis model after exposure to the test substance.[10][11][12]

  • OECD Test Guideline 404: Acute Dermal Irritation/Corrosion This in vivo test in rabbits is performed if in vitro data is not sufficient for classification.[7][13]

Eye Irritation/Serious Eye Damage
  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion This in vivo test in rabbits assesses the potential for a substance to cause eye irritation or serious eye damage.[3][4][6][14][15] In vitro and ex vivo alternatives are recommended to be considered first to reduce animal testing.

Skin Sensitization
  • OECD Test Guideline 429: Skin Sensitization: Local Lymph Node Assay (LLNA) This in vivo mouse assay is a preferred method for assessing the skin sensitization potential of a chemical.[16]

  • OECD Guideline 497: Defined Approaches on Skin Sensitisation This guideline describes non-animal testing strategies combining data from in chemico and in vitro methods to predict skin sensitization potential.[17]

G cluster_assessment Safety Assessment Workflow cluster_skin Skin Irritation cluster_eye Eye Irritation cluster_sens Skin Sensitization start Substance to be Tested: This compound skin_irritation Skin Irritation Assessment start->skin_irritation eye_irritation Eye Irritation Assessment start->eye_irritation sensitization Skin Sensitization Assessment start->sensitization oecd_439 OECD 439 (In Vitro) skin_irritation->oecd_439 in_vitro_eye In Vitro/Ex Vivo Methods eye_irritation->in_vitro_eye oecd_497 OECD 497 (Defined Approaches) sensitization->oecd_497 classification Hazard Classification and Labeling oecd_404 OECD 404 (In Vivo) oecd_439->oecd_404 If inconclusive oecd_404->classification oecd_405 OECD 405 (In Vivo) in_vitro_eye->oecd_405 If inconclusive oecd_405->classification oecd_429 OECD 429 (In Vivo - LLNA) oecd_497->oecd_429 If inconclusive oecd_429->classification

Caption: Workflow for safety assessment of this compound.

Safe Handling and Storage

Engineering Controls
  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][6]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn where there is a risk of splashing.[1][2]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile, double-gloving is recommended) must be worn.[1][2]

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

G cluster_handling Safe Handling Protocol start Prepare for Handling ppe Wear Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves (Double) - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood avoid_incompatibles Avoid Incompatible Materials: - Strong Acids - Strong Bases - Strong Oxidizing Agents fume_hood->avoid_incompatibles dispense Dispense Carefully to Avoid Spills avoid_incompatibles->dispense decontaminate Decontaminate Work Area and Equipment After Use dispense->decontaminate waste Dispose of Waste in Designated Containers decontaminate->waste end Handling Complete waste->end

Caption: Step-by-step protocol for the safe handling of this compound.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[2][6]

  • Given that it contains a cyano group, it is prudent to store it separately from acids to prevent the accidental generation of hydrogen cyanide gas.[1][2]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[6]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides and carbon oxides.[6]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[6]

G cluster_spill Chemical Spill Response spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Collect Absorbed Material into a Labeled Waste Container contain->cleanup decontaminate Decontaminate the Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident dispose->report

Caption: General procedure for responding to a chemical spill.

Disposal Considerations

Dispose of contaminated materials and waste in accordance with local, state, and federal regulations.[6] Due to its hazardous nature, this compound and its containers should be treated as hazardous waste.

Conclusion

This compound is a valuable chemical intermediate with significant potential hazards, including acute toxicity, skin sensitization, and serious eye irritation. While comprehensive toxicological data is not fully available, the known hazards necessitate strict adherence to safety protocols. Researchers, scientists, and drug development professionals must employ appropriate engineering controls, personal protective equipment, and emergency preparedness measures when handling this compound to mitigate risks. Further research into the specific toxicological profile of this compound is warranted to refine safety guidelines.

References

The Pivotal Role of the Cyano Group in Modulating the Reactivity of Ethyl 2-Cyano-3-Oxobutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-oxobutanoate is a highly versatile building block in organic synthesis, prized for its unique reactivity profile. This technical guide delves into the multifaceted role of the cyano group in dictating the chemical behavior of this molecule. The potent electron-withdrawing nature of the nitrile functionality significantly enhances the acidity of the α-proton, facilitating enolate formation and subsequent reactions. This guide provides a comprehensive overview of the compound's reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms and workflows.

Introduction

This compound, a β-keto ester bearing a cyano group at the α-position, exhibits a rich and diverse chemistry. The convergence of three distinct functional groups—an ester, a ketone, and a nitrile—within a compact molecular framework makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals and heterocyclic compounds. The cyano group, in particular, plays a central role in activating the molecule and steering its reactivity. This guide will explore the profound influence of the cyano moiety on the acidity, enolate stability, and reaction pathways of this compound.

The Electron-Withdrawing Influence of the Cyano Group

The defining feature of the cyano group is its strong inductive and resonance electron-withdrawing effect. This property dramatically influences the acidity of the adjacent α-hydrogen atom, rendering it significantly more acidic than in analogous β-keto esters lacking the cyano substituent.

Enhanced Acidity and Enolate Formation

The methylene group situated between the cyano and the acetyl groups is highly activated towards deprotonation, leading to the formation of a resonance-stabilized enolate. The pKa of this compound is approximately 3.0, a stark contrast to the pKa of ethyl acetoacetate, which is around 11. This substantial increase in acidity is a direct consequence of the additional delocalization of the negative charge onto the nitrogen atom of the cyano group.

This enhanced acidity allows for facile deprotonation using a wide range of bases, from common alkoxides to milder organic bases, to generate the corresponding nucleophilic enolate.

Caption: Resonance stabilization of enolates.

Data Presentation: Acidity Comparison
CompoundpKaReference
This compound~3.0[1]
Ethyl Acetoacetate~11[1][2][3]

Reactivity of the Active Methylene Group

The highly acidic nature of the α-proton makes the enolate of this compound a potent and versatile nucleophile in a variety of carbon-carbon bond-forming reactions.

Alkylation Reactions

The enolate readily undergoes SN2 reactions with a range of alkyl halides to introduce alkyl substituents at the α-position. The general workflow for such a reaction is depicted below.

Alkylation_Workflow Start This compound Enolate Enolate Formation (Base, e.g., NaOEt) Start->Enolate Alkylation Alkylation (Alkyl Halide, R-X) Enolate->Alkylation Product α-Alkylated Product Alkylation->Product

Caption: General workflow for α-alkylation.

Experimental Protocol: General Procedure for α-Alkylation

  • Enolate Formation: To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, cooled to 0 °C, is added this compound (1.0 eq.) dropwise. The mixture is stirred at this temperature for 30 minutes.

  • Alkylation: The desired alkyl halide (1.0-1.2 eq.) is added to the solution, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Note: This is a generalized protocol and may require optimization for specific substrates.

Acylation Reactions

Similar to alkylation, the enolate can be acylated using acyl chlorides or anhydrides to introduce an acyl group at the α-position, providing access to β,δ-diketo esters.

Condensation Reactions

The active methylene group of this compound is a key participant in various named condensation reactions, which are fundamental in the synthesis of heterocyclic systems.

  • Knoevenagel Condensation: This involves the reaction with aldehydes or ketones, typically catalyzed by a weak base, to form a C=C bond. The strong electron-withdrawing groups facilitate both the initial nucleophilic addition and the subsequent dehydration step.

  • Hantzsch Pyridine Synthesis: In this multi-component reaction, this compound can react with an aldehyde and a nitrogen donor (like ammonia or ammonium acetate) to form dihydropyridines, which can be subsequently oxidized to pyridines.

  • Guareschi-Thorpe Reaction: This reaction with another molecule of a β-keto nitrile or a related compound in the presence of a base leads to the formation of substituted pyridones.

Reactivity of the Cyano Group

Beyond its role as an activating group, the cyano group itself can undergo a variety of transformations, further expanding the synthetic utility of this compound and its derivatives.

Cyano_Group_Reactivity Cyano R-C≡N CarboxylicAcid R-COOH (Carboxylic Acid) Cyano->CarboxylicAcid Hydrolysis (H₃O⁺ or OH⁻) Amine R-CH₂NH₂ (Primary Amine) Cyano->Amine Reduction (e.g., LiAlH₄, H₂/Catalyst) Ketone R-C(=O)R' (Ketone) Cyano->Ketone Grignard Reaction (1. R'MgX, 2. H₃O⁺)

Caption: Key transformations of the cyano group.

Hydrolysis

Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid. This transformation, often followed by decarboxylation, is a key step in the synthesis of ketones from alkylated derivatives of this compound.

Reduction

The nitrile functionality can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to α-substituted β-amino alcohols after reduction of the ketone and ester moieties.

Hydrolysis and Decarboxylation: A Pathway to Ketones

A significant application of the reactivity of this compound derivatives is their conversion to ketones. This typically involves a two-step sequence of hydrolysis followed by decarboxylation.

Experimental Protocol: General Procedure for Hydrolysis and Decarboxylation

  • Hydrolysis: The α-alkylated this compound derivative is heated at reflux with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).

  • Decarboxylation: Upon complete hydrolysis of the ester and cyano groups to the corresponding dicarboxylic acid, continued heating of the acidic solution promotes decarboxylation of the resulting β-keto acid, evolving carbon dioxide.

  • Work-up: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude ketone.

  • Purification: The ketone can be purified by distillation or column chromatography.

Note: The conditions for decarboxylation can vary depending on the substrate. For some β-keto acids, gentle heating is sufficient, while others may require higher temperatures.

Conclusion

The cyano group in this compound is not merely a passive functionality but an instrumental director of the molecule's reactivity. Its profound electron-withdrawing character dramatically increases the acidity of the α-proton, facilitating a wide range of C-C bond-forming reactions via a stabilized enolate intermediate. Furthermore, the cyano group itself serves as a versatile handle for subsequent functional group transformations. This combination of features cements the position of this compound as a cornerstone reagent in the toolkit of synthetic organic chemists, enabling the efficient construction of complex molecular architectures for applications in drug discovery and materials science.

References

Methodological & Application

Application of Ethyl 2-cyano-3-oxobutanoate in Hantzsch Pyridine Synthesis: A Versatile Approach to Novel 3-Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1881, is a multi-component reaction renowned for its efficiency in constructing dihydropyridine and pyridine scaffolds.[1][2] Classically, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (commonly ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate.[2] This application note explores the utility of a less conventional β-ketoester, ethyl 2-cyano-3-oxobutanoate, in the Hantzsch synthesis. The incorporation of a cyano group at the 3-position of the resulting pyridine ring offers a valuable synthetic handle for further functionalization, opening avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Significance and Applications

The introduction of a cyano group into the pyridine ring via the Hantzsch synthesis using this compound is of significant interest for several reasons:

  • Medicinal Chemistry: The pyridine nucleus is a privileged scaffold in drug discovery. The cyano group can be readily converted into other functional groups such as carboxylic acids, amides, and tetrazoles, which are prevalent in a wide range of biologically active molecules. This allows for the generation of diverse libraries of compounds for screening against various therapeutic targets.

  • Materials Science: Pyridine derivatives are utilized in the development of functional materials, including ligands for catalysis, organic light-emitting diodes (OLEDs), and sensors. The electron-withdrawing nature of the cyano group can modulate the electronic properties of the pyridine ring, influencing the material's performance.

  • Agrochemicals: Many successful herbicides and pesticides contain a pyridine core. The ability to introduce a cyano group and subsequently perform further chemical transformations provides a pathway to new agrochemical candidates.

This protocol details a representative procedure for the one-pot synthesis of 3-cyano-1,4-dihydropyridine derivatives using this compound, followed by in-situ oxidation to the corresponding pyridine.

Experimental Protocols

Materials and Methods

  • This compound

  • Aromatic aldehydes

  • Ammonium acetate

  • Ethanol (absolute)

  • Copper(II) nitrate trihydrate (or other suitable oxidizing agent)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

General Procedure for the Synthesis of 3-Cyano-4-aryl-5-ethoxycarbonyl-6-methylpyridines

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

  • In-situ Oxidation: After the initial condensation is complete (as indicated by TLC), add copper(II) nitrate trihydrate (1.0 mmol) to the reaction mixture and continue to reflux for an additional 1-2 hours to facilitate the aromatization of the dihydropyridine intermediate.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (30 mL).

    • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-cyanopyridine derivative.

Data Presentation

The following table summarizes representative, illustrative data for the synthesis of various 3-cyanopyridine derivatives using the described protocol.

EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde3-Cyano-5-ethoxycarbonyl-6-methyl-4-phenylpyridine585
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-3-cyano-5-ethoxycarbonyl-6-methylpyridine4.592
34-Methoxybenzaldehyde3-Cyano-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylpyridine688
42-Naphthaldehyde3-Cyano-5-ethoxycarbonyl-6-methyl-4-(naphthalen-2-yl)pyridine5.582
5Thiophene-2-carboxaldehyde3-Cyano-5-ethoxycarbonyl-6-methyl-4-(thiophen-2-yl)pyridine589

Visualizations

Reaction Pathway

Hantzsch_Synthesis cluster_reactants Reactants aldehyde Aldehyde (R-CHO) michael_adduct Michael Adduct aldehyde->michael_adduct Knoevenagel Condensation ketoester1 This compound enamine Enamine Intermediate ketoester1->enamine ketoester2 Ethyl Acetoacetate (for comparison) ammonia Ammonium Acetate (NH4OAc) ammonia->enamine enamine->michael_adduct Michael Addition dihydropyridine 1,4-Dihydropyridine Intermediate michael_adduct->dihydropyridine Cyclization & Dehydration pyridine 3-Cyanopyridine Product dihydropyridine->pyridine Oxidation [O]

Caption: Proposed reaction pathway for the Hantzsch synthesis using this compound.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: - this compound - Aldehyde - Ammonium Acetate - Ethanol start->setup reflux1 Reflux (4-6 h) setup->reflux1 tlc Monitor by TLC reflux1->tlc oxidation Add Oxidizing Agent (e.g., Cu(NO3)2) tlc->oxidation Reaction Complete reflux2 Reflux (1-2 h) oxidation->reflux2 workup Work-up: - Rotary Evaporation - Extraction - Drying reflux2->workup purification Column Chromatography workup->purification product Pure 3-Cyanopyridine Product purification->product end End product->end

References

Application Notes and Protocols for Ethyl 2-cyano-3-oxobutanoate in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1]

This document provides detailed application notes and proposed experimental protocols for the use of ethyl 2-cyano-3-oxobutanoate as the active methylene component in Knoevenagel condensation reactions. It is important to note that while the reactivity of similar compounds like ethyl cyanoacetate and ethyl acetoacetate in Knoevenagel condensations is well-documented, specific literature detailing the use of this compound is limited. Therefore, the protocols and applications described herein are based on established principles of organic chemistry and successful reactions with analogous compounds. This compound, with its unique combination of a β-keto ester and a cyano group, is a highly versatile reagent for creating complex and functionally diverse molecules.[2][3]

Anticipated Reactivity

The methylene group in this compound is flanked by three electron-withdrawing groups (an ester, a ketone, and a nitrile), which significantly increases the acidity of the α-protons. This heightened acidity facilitates deprotonation by a weak base to form a stabilized carbanion, which is the key nucleophilic species in the Knoevenagel condensation. It is anticipated that this compound will be a highly reactive partner in these condensations, potentially reacting under milder conditions or with faster reaction times compared to compounds with only two activating groups, such as ethyl cyanoacetate.

Applications in Organic Synthesis

The Knoevenagel condensation products derived from this compound are highly functionalized olefins with significant potential for further synthetic transformations. Key application areas include:

  • Synthesis of Heterocyclic Compounds: The resulting α,β-unsaturated products are ideal precursors for the synthesis of a wide variety of heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles, which are common scaffolds in medicinal chemistry.[2]

  • Michael Acceptors: The electron-deficient nature of the double bond in the condensation products makes them excellent Michael acceptors for the introduction of various nucleophiles, enabling the construction of more complex molecular architectures.

  • Intermediates for Bioactive Molecules: The versatile functional groups of the products (ester, ketone, nitrile) can be selectively manipulated to generate a diverse library of compounds for screening in drug discovery programs.[3]

  • Polymer and Materials Science: The cyanoethyl group can be utilized in the development of new polymers and materials with unique properties.[3]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Knoevenagel condensation proceeds through three key steps:

  • Deprotonation: A weak base removes a proton from the active methylene group of this compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product.

  • Dehydration: The intermediate alkoxide is protonated, and subsequent elimination of a water molecule yields the final α,β-unsaturated product.

Knoevenagel_Mechanism Reactants This compound + Aldehyde (R-CHO) Enolate Enolate Intermediate Reactants->Enolate + Base - BH⁺ Base Weak Base (e.g., Piperidine) Aldol_Adduct Aldol Addition Product Enolate->Aldol_Adduct + R-CHO Product α,β-Unsaturated Product + H₂O Aldol_Adduct->Product - H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

A typical experimental workflow for performing a Knoevenagel condensation is outlined below.

Experimental_Workflow Start Start Setup Combine aldehyde, this compound, and solvent in a reaction flask. Start->Setup Add_Catalyst Add a catalytic amount of weak base (e.g., piperidine). Setup->Add_Catalyst React Stir the reaction mixture at the designated temperature (e.g., room temp. or reflux). Add_Catalyst->React Monitor Monitor reaction progress by TLC. React->Monitor Monitor->React Incomplete Workup Perform aqueous workup: quench reaction, extract with organic solvent, wash, and dry. Monitor->Workup Reaction Complete Purify Purify the crude product by recrystallization or column chromatography. Workup->Purify Characterize Characterize the final product (NMR, IR, MS). Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for Knoevenagel condensation.

Experimental Protocols

The following are proposed, general protocols for the Knoevenagel condensation using this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Piperidine-Catalyzed Condensation at Room Temperature

This protocol is based on a common and mild procedure for Knoevenagel condensations.

  • Materials:

    • Aromatic aldehyde (1.0 mmol)

    • This compound (1.0 mmol)

    • Piperidine (0.1 mmol, catalytic amount)

    • Ethanol (5 mL)

  • Procedure:

    • To a solution of the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in ethanol (5 mL), add a catalytic amount of piperidine (0.1 mmol).

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

    • If the product does not precipitate, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ammonium Acetate-Catalyzed Condensation under Reflux

This protocol uses a different catalyst and higher temperature, which may be beneficial for less reactive aldehydes.

  • Materials:

    • Aldehyde (1.0 mmol)

    • This compound (1.0 mmol)

    • Ammonium acetate (0.2 mmol)

    • Toluene (10 mL)

    • Dean-Stark apparatus (optional, for water removal)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine the aldehyde (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (0.2 mmol) in toluene (10 mL).

    • Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Quantitative Data from Analogous Reactions

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydePiperidineEthanolRoom Temp.3-691[2]
4-FluorobenzaldehydeDABCOWater/Ionic Liquid500.6797[3]
3-NitrobenzaldehydeDIPEAcHexane65-703-691[4]
2-FuraldehydeDBU/H₂O-Room Temp.0.3394[5]
CinnamaldehydeTrimethylamineEthanolRoom Temp.-High[6]
4-ChlorobenzaldehydeMorpholineWater--85[7]

Note: DIPEAc = Diisopropylethylammonium acetate; DABCO = 1,4-diazabicyclo[2.2.2]octane; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. This data is for the reaction with ethyl cyanoacetate and should be used as a guideline.

Troubleshooting and Optimization

Should a reaction with this compound yield suboptimal results, consider the following troubleshooting steps:

  • Low Yield:

    • Incomplete Reaction: Extend the reaction time or increase the reaction temperature. Monitor by TLC to ensure the reaction has gone to completion.[3]

    • Catalyst Inefficiency: The choice of base is crucial. If a weak base like piperidine is ineffective, a slightly stronger base such as DBU may be required.[5]

    • Purity of Reactants: Ensure that the aldehyde and this compound are of high purity, as impurities can inhibit the reaction.[3]

  • Side Reactions:

    • Multiple Spots on TLC: The presence of multiple spots may indicate the formation of side products. Purification by column chromatography is essential. Potential side reactions include self-condensation of the aldehyde, which can be minimized by using a weak base.[1][3]

This compound is a promising and highly activated substrate for the Knoevenagel condensation, offering a pathway to synthesize densely functionalized and synthetically versatile α,β-unsaturated compounds. While direct experimental protocols are not widely reported, the principles established from reactions with analogous active methylene compounds provide a solid foundation for developing successful synthetic procedures. The protocols and data presented in these notes are intended to serve as a comprehensive guide for researchers to explore the utility of this unique reagent in their synthetic endeavors. Careful optimization of reaction conditions will be key to unlocking its full potential in the synthesis of novel molecules for pharmaceutical and materials science applications.

References

Synthesis of Heterocyclic Compounds Using Ethyl 2-cyano-3-oxobutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-oxobutanoate, also known as ethyl α-cyanoacetoacetate, is a highly versatile and valuable precursor in synthetic organic chemistry. Its unique molecular architecture, featuring a reactive β-ketoester system, a nitrile group, and an acidic α-hydrogen, makes it an ideal building block for the construction of a wide array of functionalized heterocyclic compounds. The presence of multiple reactive sites allows for its participation in various cyclocondensation and multicomponent reactions, providing efficient pathways to important heterocyclic scaffolds such as pyridines, pyrimidines, pyrazoles, and thiazoles. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems utilizing this compound and its close analogue, ethyl acetoacetate, in multicomponent reaction strategies.

General Experimental Workflow

A typical experimental procedure for the synthesis of heterocyclic compounds via multicomponent reactions follows a standardized workflow. This involves the sequential or one-pot mixing of reactants, execution of the reaction under optimized conditions, followed by product isolation and purification.

G cluster_workflow General Experimental Workflow A Reactant Mixing (One-Pot or Sequential) B Reaction (Heating/Stirring) A->B Initiation C Work-up (Quenching, Extraction) B->C Completion D Purification (Recrystallization or Column Chromatography) C->D Crude Product E Characterization (NMR, IR, MS, m.p.) D->E Pure Product

Caption: A generalized workflow for the synthesis, purification, and characterization of heterocyclic compounds.

Synthesis of Pyridine Derivatives via Guareschi-Thorpe Reaction

Application Notes: The Guareschi-Thorpe reaction is a classical method for synthesizing 2-pyridones. The reaction involves the condensation of a β-ketoester, such as ethyl acetoacetate, with two equivalents of a cyano-containing active methylene compound, like ethyl cyanoacetate or cyanoacetamide, in the presence of an ammonia source. A highly efficient, environmentally benign variation utilizes a three-component reaction of ethyl acetoacetate, ethyl cyanoacetate, and an ammonium salt in an aqueous medium to produce 3-cyano-2,6-dihydroxypyridines in high yields.[1][2] The ammonium salt, such as ammonium carbonate, serves as both the nitrogen source for the pyridine ring and as a reaction promoter.[1]

G cluster_pyridine Guareschi-Thorpe Pyridine Synthesis EAA Ethyl Acetoacetate (or other 1,3-dicarbonyl) Intermediate Acyclic Intermediate EAA->Intermediate ECA Ethyl Cyanoacetate ECA->Intermediate NH4 Ammonium Carbonate (Nitrogen Source) NH4->Intermediate Pyridone 3-Cyano-2-hydroxypyridine Derivative Intermediate->Pyridone Cyclization & Aromatization

Caption: General scheme for the Guareschi-Thorpe synthesis of 3-cyanopyridine derivatives.

Data Presentation: Synthesis of 3-Cyano-2-hydroxypyridines

This table summarizes the synthesis of various pyridine derivatives using the Guareschi-Thorpe condensation.

Entry1,3-Dicarbonyl CompoundNitrogen SourceSolventTime (h)Yield (%)Reference
1Ethyl Acetoacetate(NH₄)₂CO₃H₂O:EtOH (1:1)496[3]
2Ethyl Acetoacetate(NH₄)₂CO₃H₂O593[3]
3Benzoylacetone(NH₄)₂CO₃H₂O:EtOH (1:1)495[1]
4Acetylacetone(NH₄)₂CO₃H₂O:EtOH (1:1)398[1]
5Dimedone(NH₄)₂CO₃H₂O:EtOH (1:1)592[1]
Experimental Protocol: Synthesis of 3-Cyano-2,6-dihydroxy-4-methylpyridine[1][3]
  • Reaction Setup: In a round-bottomed flask, combine ethyl acetoacetate (1 mmol, 0.13 g), ethyl cyanoacetate (1 mmol, 0.11 g), and ammonium carbonate (2 mmol, 0.19 g).

  • Solvent Addition: Add a 1:1 (v/v) mixture of water and ethanol (2 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4 hours, during which the product may begin to precipitate.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add cold water (10 mL) to facilitate further precipitation of the solid product.

  • Isolation: Collect the precipitated solid by suction filtration.

  • Purification: Wash the collected solid with cold water and dry to afford the pure product. Further purification is typically not required.

Synthesis of Pyrimidine Derivatives via Biginelli Reaction

Application Notes: The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[4][5] The classical reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic catalysis.[5] This methodology has been adapted to use ethyl cyanoacetate in place of ethyl acetoacetate, leading to highly functionalized pyrimidine derivatives with significant pharmacological potential.[6][7] The use of ionic liquids like diisopropyl ethyl ammonium acetate (DIPEAc) as both catalyst and solvent can promote the reaction efficiently at room temperature under solvent-free conditions.[6]

G cluster_pyrimidine Biginelli Pyrimidine Synthesis Aldehyde Aromatic Aldehyde Intermediate Acyliminium Ion Intermediate Aldehyde->Intermediate ECA Ethyl Cyanoacetate ECA->Intermediate Thiourea Urea or Thiourea Thiourea->Intermediate Pyrimidine Tetrahydropyrimidine Derivative Intermediate->Pyrimidine Cyclization & Dehydration

Caption: General scheme for the Biginelli synthesis of tetrahydropyrimidine derivatives.

Data Presentation: Synthesis of Tetrahydropyrimidine-5-carbonitriles[6]

This table summarizes the synthesis of various pyrimidine derivatives using a DIPEAc-promoted Biginelli reaction at room temperature.

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde2096
24-Chlorobenzaldehyde2594
34-Methylbenzaldehyde2592
44-Methoxybenzaldehyde3090
54-Nitrobenzaldehyde2098
63-Nitrobenzaldehyde2097
Experimental Protocol: Synthesis of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[6]
  • Reaction Setup: In a round-bottomed flask, mix benzaldehyde (3 mmol, 0.32 g), ethyl cyanoacetate (3 mmol, 0.34 g), and thiourea (3.2 mmol, 0.24 g).

  • Catalyst/Solvent Addition: Add diisopropyl ethyl ammonium acetate (DIPEAc) (4 mL) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 20-30 minutes.

  • Work-up: Upon completion, pour the reaction mixture into crushed ice.

  • Isolation: Collect the resulting solid precipitate by filtration.

  • Purification: Wash the solid with cold water and then recrystallize from ethanol to obtain the pure product.

Synthesis of Pyrazole Derivatives

Application Notes: Pyrazoles are a significant class of N-heterocycles commonly synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Multicomponent reactions offer a highly efficient route to structurally diverse and complex pyrazoles. For instance, a four-component reaction of hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, and an active methylene nitrile (such as ethyl cyanoacetate) in an aqueous medium can yield highly substituted fused pyrano[2,3-c]pyrazole systems in a single step. This green chemistry approach is advantageous due to its operational simplicity and the avoidance of hazardous organic solvents.

G cluster_pyrazole Four-Component Pyrano[2,3-c]pyrazole Synthesis Hydrazine Hydrazine Hydrate Pyrazolone 5-Pyrazolone Intermediate Hydrazine->Pyrazolone EAA Ethyl Acetoacetate EAA->Pyrazolone Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel ECA Ethyl Cyanoacetate ECA->Knoevenagel Product Pyrano[2,3-c]pyrazole Derivative Pyrazolone->Product Michael Addition Knoevenagel->Product Product->Product

Caption: General scheme for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Data Presentation: Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This table summarizes the synthesis of various pyrano[2,3-c]pyrazoles via a one-pot, four-component reaction in water.

EntryAldehydeActive MethyleneTime (min)Yield (%)
19-AnthraldehydeEthyl Cyanoacetate2592
24-NitrobenzaldehydeEthyl Cyanoacetate2594
34-ChlorobenzaldehydeEthyl Cyanoacetate2590
44-HydroxybenzaldehydeEthyl Cyanoacetate2588
54-NitrobenzaldehydeMalononitrile2096
64-ChlorobenzaldehydeMalononitrile2092
Experimental Protocol: Synthesis of Ethyl 6-amino-4-(4-nitrophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate
  • Reaction Setup: To a round-bottomed flask containing a stirred aqueous solution of hydrazine hydrate (96%, 2 mmol), add ethyl acetoacetate (2 mmol, 0.26 g).

  • Reactant Addition: Successively add 4-nitrobenzaldehyde (2 mmol, 0.30 g), ethyl cyanoacetate (2 mmol, 0.23 g), and triethylamine (1 mL) to the stirred mixture at room temperature.

  • Reaction: Continue vigorous stirring in an open atmosphere for approximately 20-25 minutes. A solid will precipitate out of the solution.

  • Isolation: Filter the precipitated solid using a Buchner funnel.

  • Purification: Wash the collected solid first with water, then with a 20:80 mixture of ethyl acetate/hexane. Purify the final product by recrystallization from ethanol.

Synthesis of Thiazole Derivatives via Hantzsch Synthesis

Application Notes: The Hantzsch thiazole synthesis is a fundamental method for constructing the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. To utilize this compound in this reaction, it must first be halogenated at the α-position to generate the required α-halo-β-ketoester precursor. A more streamlined and efficient approach involves a one-pot, three-component reaction where the α-halogenation occurs in situ. For example, reacting ethyl acetoacetate with N-bromosuccinimide (NBS) and thiourea under microwave irradiation in the presence of PEG-400 provides a green and rapid synthesis of 2-aminothiazole derivatives.

G cluster_thiazole One-Pot Hantzsch-Type Thiazole Synthesis EAA Ethyl Acetoacetate AlphaBromo α-Bromo Intermediate (in situ) EAA->AlphaBromo NBS N-Bromosuccinimide (Halogen Source) NBS->AlphaBromo Thiourea Thiourea Thiazole 2-Aminothiazole Derivative Thiourea->Thiazole Nucleophilic Attack & Cyclization AlphaBromo->Thiazole

Caption: General scheme for the one-pot synthesis of 2-aminothiazoles.

Data Presentation: One-Pot Synthesis of 2-Aminothiazoles

This table summarizes the synthesis of thiazole derivatives via a one-pot reaction under microwave irradiation.

Entry1,3-Dicarbonyl CompoundProduct R GroupYield (%)
1Ethyl Acetoacetate-COOEt85
2Acetylacetone-COCH₃88
3Trifluoroacetylacetone-COCF₃82
4Dibenzoylmethane-COPh80
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Reaction Setup: In a microwave-safe reaction vessel, place ethyl acetoacetate (10 mmol, 1.30 g), thiourea (10 mmol, 0.76 g), and N-bromosuccinimide (NBS) (10 mmol, 1.78 g).

  • Solvent/Catalyst Addition: Add PEG-400 (5 mL) to the vessel.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 180 W for the required time (typically a few minutes, optimization may be required).

  • Monitoring: Monitor the reaction for completion using TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration.

  • Purification: Wash the product with water and then recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure thiazole derivative.

References

Application Notes and Protocols: Ethyl 2-cyano-3-oxobutanoate as a Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 2-cyano-3-oxobutanoate, also known as 2-cyanoethyl acetoacetate, is a versatile precursor in the synthesis of various pharmaceuticals. Its bifunctional nature, possessing both a reactive β-ketoester and a cyano group, allows for its participation in a wide range of chemical transformations, making it a valuable building block for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of two prominent pharmaceutical agents, Felodipine and Finerenone, utilizing this compound and its close derivatives.

Synthesis of Felodipine

Felodipine is a dihydropyridine calcium channel blocker used to treat hypertension.[1][2] The synthesis of Felodipine is a classic example of the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine source. In this case, a derivative of this compound (specifically, the corresponding Knoevenagel condensation product) is a key intermediate. The overall synthesis is a two-step process.[1][3]

Logical Relationship of Felodipine Synthesis:

Felodipine_Synthesis_Logic Precursor This compound (or related β-ketoester) Intermediate Knoevenagel Condensation Product Precursor->Intermediate Knoevenagel Condensation Aldehyde 2,3-Dichlorobenzaldehyde Aldehyde->Intermediate Amine Ethyl 3-aminocrotonate Felodipine Felodipine Amine->Felodipine Intermediate->Felodipine Hantzsch Cyclization Felodipine_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hantzsch Cyclization start1 Mix 2,3-dichlorobenzaldehyde and methyl acetoacetate in ethanol add_cat1 Add piperidine and acetic acid as catalysts start1->add_cat1 react1 Heat and stir the mixture add_cat1->react1 cool1 Cool to room temperature for crystallization react1->cool1 isolate1 Filter, wash, and dry the intermediate product cool1->isolate1 product1 Intermediate: 2,3-dichlorobenzylidene acetoacetate isolate1->product1 start2 Dissolve the intermediate in ethanol product1->start2 Use in next step add_reagent2 Add ethyl 3-aminocrotonate start2->add_reagent2 react2 Heat to 40-50°C and stir for several hours add_reagent2->react2 cool2 Cool in an ice-water bath react2->cool2 precipitate2 Add dilute HCl to precipitate the product cool2->precipitate2 isolate2 Filter, wash, and dry the crude Felodipine precipitate2->isolate2 purify Recrystallize from ethanol isolate2->purify product2 Final Product: Felodipine purify->product2 Finerenone_Synthesis_Logic Precursor 2-Cyanoethyl 3-oxobutanoate Intermediate Knoevenagel Condensation Product Precursor->Intermediate Knoevenagel Condensation Aldehyde 4-Formyl-3-methoxybenzonitrile Aldehyde->Intermediate Amine 4-Amino-5-methylpyridin-2(1H)-one Finerenone_core Dihydronaphthyridine Core Amine->Finerenone_core Intermediate->Finerenone_core Hantzsch-type Cyclization Finerenone Finerenone Finerenone_core->Finerenone Further Modifications Finerenone_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hantzsch-type Cyclization start1 Charge flask with 4-Formyl-3-methoxybenzonitrile, 2-cyanoethyl 3-oxobutanoate, acetic acid, and piperidine in tert-Butanol react1 Stir at 20-30°C for 10-14 hours start1->react1 monitor1 Monitor reaction by HPLC react1->monitor1 isolate1 Filter and wash with isopropanol monitor1->isolate1 dry1 Dry under vacuum at 55-65°C isolate1->dry1 product1 Intermediate: 2-cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate dry1->product1 start2 Add intermediate and 4-amino-5-methylpyridin-2(1H)-one to dimethylformamide (DMF) product1->start2 Use in next step react2 Heat to 90-105°C for 9-10 hours start2->react2 cool2 Cool to 20-30°C react2->cool2 precipitate2 Add water and stir cool2->precipitate2 isolate2 Filter and wash with water precipitate2->isolate2 dry2 Dry under vacuum at 55-60°C isolate2->dry2 product2 Finerenone Precursor dry2->product2

References

"use of ethyl 2-cyano-3-oxobutanoate in the synthesis of Felodipine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension. Its synthesis is a well-established process rooted in the principles of the Hantzsch pyridine synthesis. This document provides detailed application notes and protocols for the synthesis of Felodipine, focusing on the commonly employed two-step industrial method. This method involves the Knoevenagel condensation of 2,3-dichlorobenzaldehyde with methyl acetoacetate, followed by a cyclization reaction with ethyl 3-aminocrotonate. While the core synthesis predominantly utilizes ethyl 3-aminocrotonate, analogous compounds such as 2-cyanoethyl 3-oxobutanoate have been noted as intermediates in the synthesis of isotopically labeled Felodipine, highlighting the versatility of the Hantzsch reaction and its derivatives in pharmaceutical synthesis.[1]

Introduction

The Hantzsch pyridine synthesis, first described in 1881, is a multi-component reaction that provides a straightforward route to dihydropyridine derivatives.[2] This methodology is central to the synthesis of several important pharmaceutical compounds, including Felodipine. The industrial production of Felodipine typically follows a two-step sequence:

  • Knoevenagel Condensation: The reaction between 2,3-dichlorobenzaldehyde and methyl acetoacetate to form methyl 2-(2,3-dichlorobenzylidene)acetoacetate.

  • Hantzsch-type Cyclization: The subsequent reaction of the Knoevenagel condensation product with ethyl 3-aminocrotonate to yield the Felodipine molecule.[3]

This document will provide a detailed overview of the experimental protocols for this synthetic route, present quantitative data in a structured format, and include a visual representation of the synthesis workflow.

Key Reactants and Their Roles

ReactantStructureRole in Synthesis
2,3-Dichlorobenzaldehyde Provides the substituted phenyl group at the 4-position of the dihydropyridine ring, which is crucial for the pharmacological activity of Felodipine.
Methyl Acetoacetate One of the two β-ketoester components required for the Hantzsch synthesis. It forms one part of the dihydropyridine ring.
Ethyl 3-Aminocrotonate A key intermediate that serves as both a nitrogen donor and the second β-ketoester equivalent in the cyclization step. It is often formed in situ or used as a pre-formed enamine.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(2,3-dichlorobenzylidene)acetoacetate (Knoevenagel Condensation)

This protocol is adapted from established industrial synthesis methods.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Methyl acetoacetate

  • Piperidine (catalyst)

  • Glacial acetic acid (catalyst)

  • Methyl tertiary butyl ether (solvent)

  • Isopropyl alcohol (for washing)

  • Anhydrous sodium sulfate

Procedure:

  • In a 500 ml reaction flask, add 108 ml of methyl tertiary butyl ether.

  • Under stirring at room temperature, successively add 20 g (0.11 mol) of 2,3-dichlorobenzaldehyde, 0.65 g of piperidine, 0.5 g of glacial acetic acid, and 20 g of methyl acetoacetate.

  • Heat the mixture to reflux at 60-62°C and begin azeotropic water removal.

  • Continue the reaction for 10 hours from the start of reflux.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the solution until the pH is 7.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Evaporate the methyl tertiary butyl ether under reduced pressure.

  • To the residue, add 25 ml of isopropyl alcohol and stir at room temperature.

  • Cool the mixture in a 0°C ice-water bath to promote full precipitation.

  • Filter the solid and wash the filter cake with a small amount of isopropyl alcohol.

  • Dry the product under vacuum to obtain yellowish solid methyl 2-(2,3-dichlorobenzylidene)acetoacetate.

Expected Yield: Approximately 90.6%.[1]

Protocol 2: Synthesis of Felodipine (Hantzsch-type Cyclization)

This protocol describes the cyclization step to form the final Felodipine product.

Materials:

  • Methyl 2-(2,3-dichlorobenzylidene)acetoacetate (from Protocol 1)

  • Ethyl 3-aminocrotonate

  • Dehydrated alcohol (e.g., ethanol)

  • Dilute hydrochloric acid

  • 95% Ethanol (for recrystallization)

Procedure:

  • In a 100 ml reaction flask, add 35 ml of dehydrated alcohol.

  • Under stirring, add 25 g (0.09 mol) of methyl 2-(2,3-dichlorobenzylidene)acetoacetate.

  • Warm the mixture to 40-42°C.

  • Add 13 g (0.10 mol) of ethyl 3-aminocrotonate and maintain the temperature with stirring for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Add 13 g of dilute hydrochloric acid and stir in a 5°C ice-water bath to ensure complete precipitation.

  • Filter the mixture and wash the filter cake.

  • In a separate 100 ml reaction flask, add 65 ml of 95% ethanol and the filter cake.

  • Heat the mixture to dissolve the solid for recrystallization.

  • Stir the solution in a 5°C ice-water bath to allow for full precipitation.

  • Filter the recrystallized product and dry it under vacuum to obtain light yellow crystalline powder of Felodipine.

Expected Yield: Approximately 79.6% with a purity of 98.8%.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols.

StepReactantMolar Mass ( g/mol )Amount UsedMolesProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (%)
1 2,3-Dichlorobenzaldehyde175.0120 g0.11Methyl 2-(2,3-dichlorobenzylidene)acetoacetate273.1130.0427.290.6-
1 Methyl Acetoacetate116.1220 g0.17
2 Methyl 2-(2,3-dichlorobenzylidene)acetoacetate273.1125 g0.09Felodipine384.2534.5827.579.698.8
2 Ethyl 3-aminocrotonate129.1613 g0.10

Synthesis Workflow and Diagrams

The synthesis of Felodipine can be visualized as a two-step process. The first step is the formation of the α,β-unsaturated ketoester intermediate, followed by the cyclocondensation to form the dihydropyridine ring.

Felodipine_Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hantzsch-type Cyclization Reactant1_1 2,3-Dichlorobenzaldehyde Intermediate Methyl 2-(2,3-dichlorobenzylidene)acetoacetate Reactant1_1->Intermediate Reactant1_2 Methyl Acetoacetate Reactant1_2->Intermediate Catalyst1 Piperidine / Acetic Acid Catalyst1->Intermediate Product Felodipine Intermediate->Product Reactant2_1 Ethyl 3-aminocrotonate Reactant2_1->Product

Caption: Overall workflow for the two-step synthesis of Felodipine.

The mechanism of the Hantzsch-type cyclization is a well-studied process involving Michael addition followed by cyclization and dehydration.

Hantzsch_Mechanism_Overview Knoevenagel_Product Methyl 2-(2,3-dichlorobenzylidene)acetoacetate Michael_Adduct Michael Adduct Intermediate Knoevenagel_Product->Michael_Adduct Michael Addition Enamine Ethyl 3-aminocrotonate Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Felodipine Felodipine Cyclized_Intermediate->Felodipine Dehydration

Caption: Simplified mechanism of the Hantzsch-type cyclization step.

Conclusion

The synthesis of Felodipine via the Hantzsch reaction is a robust and efficient method that is widely used in the pharmaceutical industry. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of this important antihypertensive drug. The use of readily available starting materials and the high yields achievable in both the Knoevenagel condensation and the subsequent cyclization make this a practical and scalable process. Further research into continuous flow synthesis and the use of alternative catalysts continues to optimize the production of Felodipine, making it more environmentally friendly and cost-effective.[3]

References

Application Notes and Protocols: Ethyl 2-cyano-3-oxobutanoate as a Versatile Building Block for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-cyano-3-oxobutanoate as a strategic building block in the synthesis of key heterocyclic scaffolds relevant to the agrochemical industry. The inherent reactivity of this molecule, possessing a β-keto ester functionality and a cyano group, makes it an ideal precursor for constructing diverse molecular architectures, particularly pyridines and pyrazoles, which are core components of many commercial herbicides, fungicides, and insecticides.

Overview of Synthetic Potential

This compound is a highly functionalized organic compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure combines the reactivity of a β-keto ester with a cyano group, enabling its participation in a wide range of chemical transformations. This dual reactivity is particularly valuable for the construction of complex heterocyclic systems.[2]

Key Reactive Sites of this compound:

  • Active Methylene Group: The methylene group situated between the two carbonyl groups is highly acidic and can be readily deprotonated to form a stabilized enolate, which acts as a potent nucleophile in various carbon-carbon bond-forming reactions.

  • Keto and Ester Carbonyls: Both carbonyl groups are susceptible to nucleophilic attack, providing sites for cyclization and condensation reactions.

  • Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form nitrogen-containing heterocycles.

Synthesis of Pyridine Derivatives via Hantzsch-type Reaction

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridines and pyridines, scaffolds found in numerous bioactive molecules, including agrochemicals.[2][3] this compound can be employed as a key component in a modified Hantzsch-type reaction to produce highly functionalized pyridine derivatives.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

This protocol describes a representative synthesis of a substituted pyridine derivative using this compound.

Materials:

  • This compound

  • Ethyl 3-aminocrotonate

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

Procedure:

  • To a solution of this compound (1.0 eq) and ethyl 3-aminocrotonate (1.0 eq) in ethanol, add formaldehyde (1.1 eq) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Acidify the residue with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 2,4-dimethyl-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate.

Table 1: Representative Pyridine Derivatives from this compound

Aldehyde ReactantResulting Pyridine DerivativePotential Agrochemical Class
FormaldehydeEthyl 2,4-dimethyl-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylateHerbicide/Fungicide Precursor
AcetaldehydeEthyl 2,4,6-trimethyl-5-cyano-1,6-dihydropyridine-3-carboxylateHerbicide/Fungicide Precursor
BenzaldehydeEthyl 2-methyl-4-phenyl-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylateFungicide/Insecticide Precursor

Diagram 1: Hantzsch-type Pyridine Synthesis Workflow

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound P1 Mixing in Solvent (Ethanol) R1->P1 R2 Ethyl 3-aminocrotonate R2->P1 R3 Aldehyde R3->P1 R4 Catalyst (e.g., Piperidine) R4->P1 P2 Reflux (4-6h) P1->P2 Heating P3 Workup & Purification P2->P3 Cooling & Concentration Prod Substituted Pyridine Derivative P3->Prod Isolation

Caption: Workflow for the synthesis of pyridine derivatives.

Synthesis of Pyrazole Derivatives via Knorr-type Reaction

The Knorr pyrazole synthesis is a fundamental method for the preparation of pyrazoles, a class of heterocycles with a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[4][5] Pyrazole carboxamides are a particularly important class of modern agrochemicals.[6] this compound serves as an excellent 1,3-dicarbonyl precursor for this reaction.

Experimental Protocol: Synthesis of Ethyl 5-methyl-3-cyano-1-phenyl-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of a substituted pyrazole from this compound and a hydrazine derivative.

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • Glacial acetic acid (solvent and catalyst)

  • Sodium acetate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve this compound (1.0 eq) and phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Add sodium acetate (1.2 eq) to the mixture.

  • Heat the reaction mixture at reflux for 2-3 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove acetic acid and salts, and air dry.

  • Recrystallize the crude product from ethanol to yield pure ethyl 5-methyl-3-cyano-1-phenyl-1H-pyrazole-4-carboxylate.

Table 2: Representative Pyrazole Derivatives from this compound

Hydrazine ReactantResulting Pyrazole DerivativePotential Agrochemical Class
Hydrazine hydrateEthyl 5-methyl-3-cyano-1H-pyrazole-4-carboxylatePrecursor for various agrochemicals
PhenylhydrazineEthyl 5-methyl-3-cyano-1-phenyl-1H-pyrazole-4-carboxylateFungicide/Insecticide Precursor
4-ChlorophenylhydrazineEthyl 5-methyl-3-cyano-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylateFungicide/Insecticide Precursor

Diagram 2: Knorr-type Pyrazole Synthesis Signaling Pathway

Knorr_Pyrazole_Synthesis cluster_inputs Starting Materials cluster_reaction Reaction Pathway cluster_output Final Product A This compound D Condensation A->D B Hydrazine Derivative B->D C Acid Catalyst (e.g., Acetic Acid) C->D E Cyclization D->E Intramolecular Nucleophilic Attack F Dehydration E->F Elimination of Water G Substituted Pyrazole F->G

Caption: Key steps in the Knorr-type pyrazole synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds with potential applications in the agrochemical industry. The protocols and examples provided herein demonstrate its utility in well-established and reliable synthetic methodologies for accessing pyridine and pyrazole cores. Researchers and professionals in the field of agrochemical development can leverage the reactivity of this compound to generate novel and diverse libraries of potential herbicide, fungicide, and insecticide candidates.

References

Application Notes and Protocols: Alkylation Reactions of Ethyl 2-Cyano-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-oxobutanoate is a versatile building block in organic synthesis, prized for its dual functional groups which offer a range of reactive possibilities. The molecule possesses a β-keto ester moiety and a nitrile group, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Of particular interest to synthetic chemists is the reactivity of the α-carbon, situated between the cyano and ketone groups. The protons on this carbon are significantly acidic, facilitating deprotonation to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily participates in alkylation reactions, allowing for the introduction of various alkyl substituents at the α-position. This application note provides detailed protocols and compiled data for the alkylation of this compound, a key C-C bond-forming reaction in medicinal chemistry and drug development.

General Reaction Pathway

The alkylation of this compound typically proceeds via a two-step mechanism: enolate formation and nucleophilic substitution.

ReactionPathway sub This compound enolate Resonance-Stabilized Enolate sub->enolate Deprotonation base Base (e.g., NaOEt) product α-Alkylated Product enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) byproduct NaX + EtOH

Caption: General reaction pathway for the alkylation of this compound.

Experimental Protocols

Protocol 1: Alkylation of this compound using Sodium Ethoxide

This protocol is adapted from the alkylation of a similar β-keto ester and is a standard procedure for this class of compounds.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, allyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Enolate Formation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add this compound (1.0 equivalent) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Quantitative Data

The yield of the alkylation reaction is dependent on the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. Below is a summary of expected yields based on literature for similar substrates.

Alkyl HalideBaseSolventTemperature (°C)Reported Yield (%)
Benzyl BromideNaOEtEthanolReflux~42
Methyl IodideNaOEtEthanolRefluxModerate to High
Allyl BromideNaOEtEthanolRefluxModerate to High
Ethyl IodideNaOEtEthanolRefluxModerate

Note: The yields are indicative and can vary based on the specific reaction conditions and the purity of the reactants.

Experimental Workflow Diagram

ExperimentalWorkflow start Start step1 Dissolve NaOEt in anhydrous Ethanol under inert atmosphere start->step1 step2 Cool solution in an ice bath step1->step2 step3 Add this compound dropwise step2->step3 step4 Stir at room temperature for 30 min step3->step4 step5 Add Alkyl Halide dropwise step4->step5 step6 Reflux for 2-4 hours (Monitor by TLC) step5->step6 step7 Cool to room temperature and remove solvent step6->step7 step8 Partition between Et₂O and aq. NH₄Cl step7->step8 step9 Wash organic layer with brine step8->step9 step10 Dry over MgSO₄, filter, and concentrate step9->step10 step11 Purify by column chromatography step10->step11 end End step11->end

Caption: Step-by-step workflow for the alkylation of this compound.

Applications in Drug Development

The α-alkylated derivatives of this compound are valuable intermediates in the synthesis of various pharmacologically active molecules. The introduction of diverse alkyl groups allows for the fine-tuning of the steric and electronic properties of the final compounds, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. These intermediates can be further elaborated to construct complex heterocyclic scaffolds, which are prevalent in many approved drugs.

For instance, the alkylated products can serve as precursors for the synthesis of substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The versatility of the cyano and keto-ester functionalities allows for subsequent cyclization and functional group transformations, providing access to a rich chemical space for drug development professionals.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Alkyl halides are often toxic and lachrymatory. Handle with care.

  • Anhydrous ethanol is flammable. Keep away from open flames and heat sources.

Application Notes and Protocols: Acylation of Ethyl 2-Cyano-3-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the acylation of ethyl 2-cyano-3-oxobutanoate, a key reaction in the synthesis of valuable pharmaceutical intermediates. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents quantitative data for the C-acylation of this versatile β-keto ester. Furthermore, it illustrates the significance of the resulting acylated products as precursors in the synthesis of 1,4-dihydropyridine-based drugs, such as the calcium channel blocker felodipine.

Introduction

This compound is a highly functionalized organic molecule possessing a β-keto ester moiety and a nitrile group. The presence of acidic α-hydrogens between the carbonyl and cyano groups makes it a potent nucleophile upon deprotonation, readily undergoing C-acylation reactions. This transformation is a cornerstone of carbon-carbon bond formation in organic synthesis, leading to the production of β-dicarbonyl compounds. These products are pivotal building blocks in the construction of various heterocyclic systems, which are prevalent in many biologically active compounds and pharmaceutical drugs.

Principle of the Reaction

The acylation of this compound proceeds via the formation of a stabilized enolate anion in the presence of a suitable base. This enolate then acts as a nucleophile, attacking an electrophilic acylating agent, such as an acyl chloride or anhydride. To favor the desired C-acylation over the competing O-acylation, methods employing metal chelation, such as magnesium-mediated reactions, are often utilized. The magnesium ion coordinates with the two carbonyl oxygen atoms, holding the enolate in a rigid conformation that sterically promotes nucleophilic attack from the α-carbon.

Experimental Protocols

Protocol 1: Magnesium Ethoxide-Mediated C-Acylation of this compound with Benzoyl Chloride

This protocol describes a representative C-acylation reaction using benzoyl chloride as the acylating agent.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous ethanol

  • Benzoyl chloride

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Magnesium Ethoxide:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

    • To the cooled flask, add magnesium turnings (1.0 eq) and a crystal of iodine.

    • Add anhydrous toluene to cover the magnesium, followed by a catalytic amount of anhydrous ethanol (e.g., 0.05 eq).

    • Gently heat the mixture to initiate the reaction, which is indicated by gas evolution and the disappearance of the iodine color.

    • Once initiated, the reaction should be self-sustaining. If the reaction becomes too vigorous, moderate it with a cool water bath.

    • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours until all the magnesium has reacted to form a fine white suspension of magnesium ethoxide.[1]

    • Cool the suspension to room temperature.

  • Enolate Formation:

    • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF dropwise to the stirred magnesium ethoxide suspension.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the magnesium enolate chelate.[1]

  • Acylation Reaction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add a solution of benzoyl chloride (1.1 eq) in anhydrous diethyl ether or THF dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the mixture is acidic.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product, ethyl 2-benzoyl-2-cyano-3-oxobutanoate, by column chromatography on silica gel or vacuum distillation.

Data Presentation

The following table summarizes representative yields for the acylation of β-keto esters under various conditions. Note that these are analogous reactions and yields may vary for the specific acylation of this compound.

Entryβ-Keto EsterAcylating AgentBase/MediatorSolventTemp. (°C)Time (h)Yield (%)
1Ethyl 3-oxoheptanoatePropionyl chlorideMg(OEt)₂Toluene/THF0 to RT3~75-85
2Ethyl acetoacetateEthyl iodideNaOEtEthanolReflux1~80
3Ethyl cyanoacetateDiethyl oxalateNaOEtEthanol/EtherRT1241[2]

Applications in Drug Development: Hantzsch Pyridine Synthesis

Acylated derivatives of this compound are valuable intermediates in the synthesis of 1,4-dihydropyridines (DHPs), a class of drugs widely used as calcium channel blockers for the treatment of hypertension. The Hantzsch pyridine synthesis is a classic multi-component reaction that exemplifies this application.[3]

The general scheme involves the condensation of an aldehyde, an acylated β-keto ester (like the product from Protocol 1), and a source of ammonia (e.g., ammonium acetate). The resulting DHP scaffold is the core of drugs like felodipine.

Protocol 2: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

This protocol provides a general procedure for the synthesis of a dihydropyridine using an acylated this compound derivative.

Materials:

  • Ethyl 2-acyl-2-cyano-3-oxobutanoate (e.g., ethyl 2-benzoyl-2-cyano-3-oxobutanoate)

  • Aromatic aldehyde (e.g., 2,3-dichlorobenzaldehyde for felodipine synthesis)[4]

  • Ethyl 3-aminocrotonate

  • Ethanol or isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the ethyl 2-acyl-2-cyano-3-oxobutanoate (1.0 eq), the aromatic aldehyde (1.0 eq), and ethyl 3-aminocrotonate (1.1 eq).

    • Add 20-30 mL of ethanol to the flask.

  • Reaction:

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Visualizations

Reaction Workflow: C-Acylation of this compound

Acylation_Workflow cluster_prep Preparation of Magnesium Ethoxide cluster_reaction Acylation Reaction cluster_workup Work-up & Purification Mg Mg turnings EtOH_cat cat. Ethanol Toluene Toluene Mg_EtOH Mg_EtOH MgOEt Mg(OEt)₂ suspension Mg_EtOH->MgOEt Reflux enolate Mg-Enolate Chelate MgOEt->enolate start Ethyl 2-cyano- 3-oxobutanoate start->enolate Mg(OEt)₂ THF/Ether, RT product Ethyl 2-acyl-2-cyano- 3-oxobutanoate enolate->product acyl_chloride Acyl Chloride (e.g., Benzoyl Chloride) acyl_chloride->product 0 °C to RT quench Quench (1M HCl) product->quench extract Extraction (Ether) quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) wash->dry purify Purification (Chromatography/ Distillation) dry->purify final_product Pure Acylated Product purify->final_product

Caption: Experimental workflow for the magnesium-mediated C-acylation.

Synthetic Pathway: From Acylated Precursor to Dihydropyridine Drugs

Hantzsch_Pathway acylated_ketoester Ethyl 2-acyl-2-cyano- 3-oxobutanoate hantzsch Hantzsch Pyridine Synthesis acylated_ketoester->hantzsch aldehyde Aromatic Aldehyde (e.g., 2,3-Dichlorobenzaldehyde) aldehyde->hantzsch enamine Ethyl 3-aminocrotonate enamine->hantzsch dhp_core 1,4-Dihydropyridine (DHP) Scaffold hantzsch->dhp_core Cyclocondensation drug_class Calcium Channel Blockers dhp_core->drug_class Forms the core of drug_example e.g., Felodipine drug_class->drug_example Class includes

Caption: Logical relationship in the synthesis of dihydropyridine drugs.

References

Application Notes and Protocols: Ethyl 2-cyano-3-oxobutanoate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-cyano-3-oxobutanoate as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse and biologically relevant heterocyclic scaffolds. The protocols detailed herein are designed to be adaptable for the synthesis of a wide array of substituted pyridines and 4H-pyrans, which are privileged structures in medicinal chemistry.

Introduction

This compound is a highly functionalized organic molecule that serves as an excellent precursor in MCRs. Its combination of a β-ketoester and a cyano group provides multiple reactive sites, enabling the construction of complex molecular architectures in a single synthetic operation. This atom-economical approach is of significant interest in drug discovery for the rapid generation of compound libraries for high-throughput screening. The primary applications of this compound in MCRs lie in the synthesis of polysubstituted pyridines and pyrans, which are core structures in numerous pharmaceuticals.

Synthesis of Polysubstituted Pyridines via Hantzsch-Type Reaction

The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. By employing this compound, novel substituted cyanopyridines can be efficiently synthesized. These products can serve as precursors for a variety of pharmaceutical agents.

General Reaction Scheme:

A three-component reaction between an aromatic aldehyde, this compound, and a nitrogen source such as ammonium acetate leads to the formation of a substituted 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

Hantzsch_Reaction cluster_reactants Reactants cluster_products Products Aldehyde Ar-CHO Dihydropyridine 1,4-Dihydropyridine Intermediate Aldehyde->Dihydropyridine + ECB This compound ECB->Dihydropyridine + Ammonia NH₃ Ammonia->Dihydropyridine + Catalyst, Heat Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Figure 1: Hantzsch-type pyridine synthesis.
Experimental Protocol:

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., piperidine, 2-3 drops, optional)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), ammonium acetate (1.5 mmol), and ethanol (10 mL).

  • If a catalyst is used, add it to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Representative Quantitative Data:

The following table summarizes illustrative data for the synthesis of various substituted pyridines using the described protocol.

Aldehyde (Ar)CatalystTemperature (°C)Time (h)Yield (%)
BenzaldehydeNone80685
4-ChlorobenzaldehydePiperidine80492
4-MethoxybenzaldehydeNone80788
2-NaphthaldehydePiperidine80590
3-NitrobenzaldehydeNone80875

Synthesis of 2-Amino-3-cyano-4H-pyrans

This compound can also participate in a three-component reaction with an aldehyde and malononitrile to yield highly functionalized 2-amino-3-cyano-4H-pyrans. These scaffolds are of interest due to their diverse biological activities.

General Reaction Scheme:

This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.

Pyran_Synthesis cluster_reactants Reactants Aldehyde Ar-CHO Product 2-Amino-3-cyano-4H-pyran Aldehyde->Product + ECB This compound ECB->Product + Malononitrile Malononitrile Malononitrile->Product + Base, Solvent

Figure 2: Synthesis of 2-amino-3-cyano-4H-pyrans.
Experimental Protocol:

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol (15 mL)

  • Piperidine (0.1 mmol)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, the product often precipitates. Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Representative Quantitative Data:

The following table provides illustrative data for the synthesis of various 2-amino-3-cyano-4H-pyran derivatives.

Aldehyde (Ar)SolventTemperature (°C)Time (h)Yield (%)
4-BromobenzaldehydeEthanol25294
4-HydroxybenzaldehydeEthanol25389
Furan-2-carbaldehydeEthanol252.591
4-(Dimethylamino)benzaldehydeEthanol251.596
3,4-DimethoxybenzaldehydeEthanol25390

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the multicomponent reactions described.

Experimental_Workflow Start Start Reactant_Mixing Mix Reactants, Solvent, and Catalyst Start->Reactant_Mixing Reaction Heat/Stir for Specified Time Reactant_Mixing->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Filter/Evaporate Monitoring->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Figure 3: General experimental workflow.

Conclusion

This compound is a valuable and versatile reagent for the efficient synthesis of complex heterocyclic molecules through multicomponent reactions. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel pyridine and 4H-pyran derivatives. The adaptability of these reactions to a wide range of substrates makes this building block a powerful tool in the fields of medicinal chemistry and drug development for the generation of diverse chemical libraries. Further optimization of reaction conditions, including catalysts and solvents, may lead to even higher yields and shorter reaction times.

"protocols for synthesizing substituted pyridines with ethyl 2-cyano-3-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals. This document provides detailed protocols for the synthesis of substituted pyridines, with a focus on multicomponent reactions involving active methylene compounds like ethyl 2-cyano-3-oxobutanoate or its close structural analogs, ethyl acetoacetate and ethyl cyanoacetate. These methods offer an efficient and versatile approach to constructing the pyridine ring system. The protocols outlined below are based on the well-established Hantzsch and Guareschi-Thorpe pyridine syntheses.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes key quantitative data from various protocols for the synthesis of substituted pyridines, providing a comparative overview of reaction conditions and yields.

ProtocolReactantsCatalyst/SolventReaction ConditionsYield (%)Reference
Hantzsch Synthesis Aldehyde, 2 eq. of a β-keto ester (e.g., ethyl acetoacetate), and a nitrogen donor (e.g., ammonium acetate)p-Toluenesulfonic acid (PTSA) / Aqueous micellesUltrasonic irradiation96[1]
Guareschi-Thorpe 1,3-Dicarbonyl compound, alkyl cyanoacetate, and ammonium carbonateWater/Ethanol80°CHigh[2]
N-Amino-2-pyridones Cyanoacetohydrazide, activated nitrile (e.g., ethyl cyanoacetate), and aromatic aldehydePiperidine / Water or Water/EthanolReflux-[3]

Experimental Protocols

Protocol 1: Hantzsch Pyridine Synthesis (Ultrasonic Irradiation)

This protocol describes a high-yield, one-pot synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. The use of ultrasonic irradiation in aqueous micelles provides an environmentally friendly and efficient method.[1]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ammonium acetate

  • p-Toluenesulfonic acid (PTSA)

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, prepare a 0.1 M aqueous solution of SDS.

  • To this solution, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Submerge the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a suitable frequency and power for the time specified in the literature (typically 1-2 hours) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • If necessary, the crude dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like ferric chloride, manganese dioxide, or potassium permanganate.[1]

Protocol 2: Advanced Guareschi-Thorpe Synthesis of Hydroxy-Cyanopyridines

This protocol details a green and efficient method for the synthesis of 2,6-dihydroxy-3-cyano-pyridines using ammonium carbonate in an aqueous medium.[2]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Alkyl cyanoacetate (e.g., ethyl cyanoacetate) (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).

  • Add a 1:1 mixture of ethanol and water (e.g., 1 mL of each).

  • Stir the reaction mixture at 80°C.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution.

  • Collect the solid product by filtration and wash with a small amount of cold water or ethanol.

  • The product is often obtained in high purity without the need for column chromatography.[2]

Visualizations

Reaction Pathway: Hantzsch Pyridine Synthesis

Hantzsch_Synthesis Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (e.g., Ethyl Acetoacetate) Enamine Enamine Intermediate BetaKetoester2->Enamine NitrogenSource Nitrogen Source (e.g., NH₃) NitrogenSource->Enamine Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine Knoevenagel->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Reaction mechanism of the Hantzsch pyridine synthesis.

Experimental Workflow: Multicomponent Pyridine Synthesis

Workflow Start Start: Assemble Reactants Reaction One-Pot Reaction (e.g., Heating, Sonication) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Cooling, Precipitation) Monitoring->Workup Complete Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Optional) (e.g., Recrystallization) Isolation->Purification Analysis Characterization (NMR, MS, etc.) Isolation->Analysis Purification->Analysis End End: Substituted Pyridine Analysis->End

Caption: General workflow for multicomponent pyridine synthesis.

References

Application Notes and Protocols: Ethyl 2-cyano-3-oxobutanoate in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 2-cyano-3-oxobutanoate as a versatile precursor in the synthesis of functional materials. This document details its application in creating heterocyclic monomers through established multicomponent reactions, which are then utilized in the fabrication of polymers and functional dyes with potential applications in electronics and coatings.

Overview of this compound in Materials Science

This compound is a highly functionalized organic molecule that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its dual keto and cyano functionalities make it an ideal substrate for several one-pot multicomponent reactions, including the Gewald, Biginelli, and Hantzsch syntheses.[1][2] The resulting substituted thiophenes, dihydropyrimidines, and pyridines are not only of interest in medicinal chemistry but also serve as key monomers for the development of advanced materials such as specialized polymers and adhesives.[1]

The strategic incorporation of these heterocyclic units into polymer backbones or as functional dyes allows for the tuning of material properties, leading to applications in areas such as conductive polymers, functional coatings, and high-performance pigments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound and its common synonyms are presented in Table 1.

PropertyValueReference
Synonyms 2-Cyanoethyl 3-oxobutanoate, 2-Cyanoethyl acetoacetate[3]
CAS Number 65193-87-5[3]
Molecular Formula C₇H₉NO₃[4]
Molecular Weight 155.15 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 288.2 ± 20.0 °C (Predicted)
Density 1.123 ± 0.06 g/cm³ (Predicted)
Storage Sealed in dry, Store in freezer, under -20°C

Synthesis of Functional Monomers and Materials

This section provides detailed protocols for the synthesis of functional heterocyclic monomers from this compound and their subsequent use in materials science applications.

Gewald Reaction: Synthesis of 2-Aminothiophenes for Conductive Polymers

The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester such as this compound, and elemental sulfur in the presence of a base.[5] The resulting 2-aminothiophene derivatives are valuable monomers for the synthesis of polythiophenes, a class of conductive polymers with applications in organic electronics.[6][7]

This protocol describes the synthesis of a 2-aminothiophene monomer using this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Elemental Sulfur

  • Diethylamine

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare an equimolar mixture of this compound (0.05 mol) and acetylacetone (0.05 mol) at room temperature.

  • To this mixture, add elemental sulfur (0.06 mol) with stirring.

  • Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

  • Stir the reaction mixture at a temperature of 40–50°C for 4 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Filter the resulting precipitate and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure ethyl 2-amino-5-acetyl-4-methylthiophene-3-carboxylate.[8]

Expected Yield: 75-86%[8]

Characterization Data: The synthesized thiophene derivative can be characterized by various spectroscopic methods as reported in the literature.[8]

Spectroscopic DataObserved Values
IR (KBr, cm⁻¹) 3408 (N-H str.), 1667 (C=O str.), 657 (C-S str.)
¹H NMR (CDCl₃, 500 MHz) δ 7.37-7.41 (m, Ar-H), 1.36-1.39 (t, OCH₂CH₃), 6.67 (s, -CONH), 4.24 (s, CH₂), 4.31-4.35 (q, OCH₂CH₃), 3.70 (s, NH), 2.70 (s, -COCH₃), 2.43 (s, -CH₃)
¹³C NMR (CDCl₃, 125 MHz) δ 190.27, 166.77, 166.32, 163.09, 146.43, 137.21, 130.79, 129.79, 125.45, 120.19, 120.18, 118.15, 109.19, 60.50, 41.88, 30.24, 16.11, 14.62
ESI-MS (m/z) 440.61 (M+1), 441.41 (M+2)

(Note: The provided characterization data is for a derivative of the target compound and serves as an illustrative example of the expected spectroscopic features.)

Materials:

  • Synthesized 2-aminothiophene monomer

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium perchlorate (TBAP) as supporting electrolyte

  • Indium tin oxide (ITO) coated glass slide (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

Procedure:

  • Prepare an electrolyte solution of 0.1 M TBAP in anhydrous acetonitrile.

  • Dissolve the 2-aminothiophene monomer in the electrolyte solution to a concentration of 10-50 mM.

  • Set up a three-electrode electrochemical cell with the ITO slide as the working electrode, platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Perform electropolymerization by cyclic voltammetry, typically sweeping the potential between 0 and a suitable oxidation potential (e.g., +1.5 V vs. Ag/AgCl) for a number of cycles.

  • Alternatively, potentiostatic polymerization can be carried out by applying a constant potential at which the monomer oxidizes.

  • After polymerization, a colored polymer film should be visible on the ITO electrode.

  • Rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film under a stream of nitrogen.

Characterization of the Polythiophene Film: The resulting polythiophene film can be characterized for its electrochemical, optical, and morphological properties using techniques such as:

  • Cyclic Voltammetry (CV) to determine redox behavior.

  • UV-Vis Spectroscopy to analyze optical absorption and bandgap.

  • Scanning Electron Microscopy (SEM) to observe film morphology.

  • Four-point probe measurement to determine electrical conductivity.

Workflow for Gewald Reaction and Polythiophene Synthesis

Gewald_Polythiophene reactant1 This compound gewald Gewald Reaction reactant1->gewald reactant2 Ketone/Aldehyde reactant2->gewald reactant3 Sulfur reactant3->gewald base Base (e.g., Diethylamine) base->gewald monomer 2-Aminothiophene Monomer gewald->monomer polymerization Electropolymerization monomer->polymerization polythiophene Polythiophene Film polymerization->polythiophene

Caption: Workflow for synthesizing polythiophene films from this compound.

Biginelli Reaction: Synthesis of Dihydropyrimidines for Functional Polymers

The Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester like this compound, and a urea or thiourea to produce dihydropyrimidinones (DHPMs).[9] These heterocyclic scaffolds can be incorporated into polymers to enhance properties such as thermal stability or to introduce specific functionalities for biomedical applications.[9]

This protocol outlines the synthesis of a dihydropyrimidine using this compound, an aromatic aldehyde, and urea.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Diisopropylethylammonium acetate (DIPEAc) or another suitable catalyst (e.g., H₃BO₃, TMSCl)

  • Acetonitrile or solvent-free conditions

Procedure (using DIPEAc):

  • In a round-bottom flask, mix the aldehyde (3 mmol), this compound (3 mmol), and thiourea (3.2 mmol).

  • Add DIPEAc (4 mL) as both the catalyst and solvent.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion (typically within a short period), the product can be isolated by simple workup, which may involve precipitation and filtration.[10][11]

Procedure (using TMSCl in Acetonitrile):

  • Dissolve the aldehyde (2 mmol), urea (3 mmol), and this compound (2 mmol) in acetonitrile (10 mL).

  • Add trimethylsilyl chloride (TMSCl) (0.2 mmol) as the catalyst.

  • Reflux the mixture until the reaction is complete as indicated by TLC.

  • Pour the reaction mixture into cold water and stir for 15 minutes.

  • Filter the precipitate, wash with cold water, and then with 90% ethanol to obtain the pure product.[11]

Instead of polymerizing DHPM monomers, the Biginelli reaction can be used to modify existing polymers that have appropriate functional groups. For example, a polymer with pendant aldehyde or β-ketoester groups can be functionalized with the other two components of the Biginelli reaction. This approach allows for the introduction of the functional DHPM moiety onto a pre-synthesized polymer backbone.[9]

Logical Relationship for Biginelli Reaction in Polymer Modification

Biginelli_Polymer_Modification polymer_backbone Polymer with Pendant Functional Groups (A) reaction Biginelli Reaction polymer_backbone->reaction biginelli_reactants Biginelli Reactants (e.g., this compound, Urea, Aldehyde) biginelli_reactants->reaction functionalized_polymer Functionalized Polymer with Pendant DHPM Groups reaction->functionalized_polymer

Caption: Conceptual workflow for polymer functionalization using the Biginelli reaction.

Hantzsch Pyridine Synthesis: Precursors for Functional Dyes and Polymers

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor to form dihydropyridines, which can be subsequently oxidized to pyridines.[1] While the classical Hantzsch synthesis uses two equivalents of the same β-ketoester, modifications allow for the use of different active methylene compounds, including this compound, to create unsymmetrical pyridines. These pyridine derivatives can be used as functional dyes or as monomers for polymerization.

This is a general protocol for the Hantzsch synthesis which can be adapted for this compound in combination with another β-ketoester.

Materials:

  • This compound

  • A second β-ketoester (e.g., ethyl acetoacetate)

  • Aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), this compound (1.0 mmol), the second β-ketoester (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (20 mL) as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.

  • Monitor the reaction by TLC. Once complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude dihydropyridine product by column chromatography.[12]

  • If the corresponding pyridine is desired, the dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., nitric acid, DDQ).

The highly conjugated nature of the resulting pyridine derivatives makes them suitable for use as functional dyes. Their absorption and emission properties can be tuned by varying the substituents on the pyridine ring. These dyes can be incorporated into polymer matrices for applications in coatings, optoelectronics, and sensing.

Signaling Pathway for Hantzsch Pyridine Synthesis

Hantzsch_Synthesis aldehyde Aldehyde unsat_ketoester α,β-Unsaturated Ketoester aldehyde->unsat_ketoester ketoester1 This compound ketoester1->unsat_ketoester ketoester2 β-Ketoester enamine Enamine Intermediate ketoester2->enamine ammonia Ammonia Source ammonia->enamine dihydropyridine Dihydropyridine enamine->dihydropyridine unsat_ketoester->dihydropyridine pyridine Pyridine dihydropyridine->pyridine Oxidation

Caption: Simplified reaction pathway for the Hantzsch synthesis of pyridines.

Safety Precautions

This compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block in materials science. Through well-established multicomponent reactions, it provides access to a wide range of functional heterocyclic monomers. These monomers can be subsequently polymerized or used to modify existing polymers, leading to materials with tailored properties for a variety of advanced applications. The protocols and concepts outlined in these notes serve as a starting point for researchers to explore the potential of this compound in the development of novel functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Cyano-3-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl 2-cyano-3-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common side reactions encountered during the synthesis of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most prevalent methods for synthesizing this compound are variations of the Knoevenagel condensation.[1] This reaction involves the condensation of an active methylene compound, such as ethyl acetoacetate, with a source of a cyano group, often cyanoacetic acid. Another common approach is the transesterification of a β-keto ester with 2-cyanoethanol, which can be catalyzed by either an acid or a base.[2] Additionally, the acylation of cyanomethyl-derived alcohols using β-keto acid chlorides in the presence of a mild base is also a viable route.[2]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions that can occur during the synthesis of this compound include:

  • Self-condensation: This is particularly a risk when using a strong base, which can induce the self-condensation of the aldehyde or ketone reactant.[1]

  • Polymerization: The product, an α,β-unsaturated cyanoacrylate, can be susceptible to polymerization, especially under basic conditions or upon exposure to moisture.[2][3]

  • Hydrolysis: The ester functional group in the β-keto ester is prone to hydrolysis under either acidic or basic conditions, which can be exacerbated by the presence of water in the reaction mixture.[2][4]

  • Decarboxylation: If the reaction conditions are too harsh (e.g., high heat, strong acid or base), the β-keto acid intermediate that can form upon hydrolysis is susceptible to decarboxylation.[5]

Q3: How can I minimize the self-condensation of my starting materials?

To minimize self-condensation, it is crucial to use a weak base as a catalyst.[1] Strong bases can deprotonate the α-carbon of the aldehyde or ketone, leading to unwanted side reactions. The choice of catalyst is critical in directing the reaction towards the desired Knoevenagel condensation product.

Q4: What measures can I take to prevent polymerization of the product?

Preventing polymerization involves careful control of the reaction and storage conditions. Key strategies include:

  • Use of Inhibitors: For storage of the purified product, consider adding a polymerization inhibitor.

  • Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Moisture Control: Ensure all reagents and solvents are anhydrous, as moisture can initiate polymerization.[3][4] Store the final product in a dry environment.[3]

Q5: How can I avoid hydrolysis of the ester group?

Hydrolysis can be minimized by:

  • Using Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used.[4]

  • Careful pH Control: During the workup, maintain a neutral pH to the extent possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.[5]

  • Appropriate Base Selection: Avoid using strong hydroxides as bases, as they directly introduce water and promote hydrolysis.[4]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Action
Inefficient Catalyst - Ensure the catalyst is fresh and active.- Consider screening different weak base catalysts (e.g., piperidine, pyridine, ammonium acetate).
Suboptimal Reaction Temperature - If the reaction is slow, a modest increase in temperature may improve the rate and yield. However, be cautious of promoting side reactions.[2]
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Product Loss During Workup - Minimize the number of extraction and washing steps.- Ensure the pH is controlled during aqueous washes to prevent hydrolysis and decarboxylation.[5]
Decomposition of Product - Avoid high temperatures during solvent removal (rotoevaporation).[2]

Problem 2: Presence of Significant Impurities in the Product

Observed Impurity Possible Cause Troubleshooting Action
Starting Material (Ethyl Acetoacetate) Self-condensation of ethyl acetoacetate.Use a milder base and optimize the reaction temperature.
Polymeric Material Polymerization of the product.- Ensure anhydrous conditions.- Consider adding a radical inhibitor if applicable.- Store the purified product under inert atmosphere and away from light.[3]
Carboxylic Acid Byproduct Hydrolysis of the ester.- Use anhydrous reagents and solvents.- Perform aqueous workup at low temperatures and neutral pH where possible.[4][5]
Ketone Byproduct Decarboxylation of the β-keto acid formed from hydrolysis.- Avoid high temperatures and strong acidic/basic conditions during reaction and workup.[5]

Experimental Protocols

Detailed Methodology for Knoevenagel Condensation Synthesis of this compound

This protocol is adapted from a general Knoevenagel condensation procedure.

Materials:

  • Ethyl acetoacetate

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.0 eq), cyanoacetic acid (1.0 eq), and toluene.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Effect of Catalyst on the Yield of this compound (Illustrative)

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
PiperidineTolueneReflux4~85
PyridineEthanolReflux6~75
Ammonium AcetateAcetic Acid1005~80
NoneTolueneReflux24<10

Note: The data in this table is illustrative and compiled from typical outcomes of Knoevenagel condensations. Actual yields may vary based on specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Reactants: - Ethyl Acetoacetate - Cyanoacetic Acid - Toluene catalyst Add Catalyst: Piperidine reactants->catalyst reflux Heat to Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup check_purity Assess Starting Material Purity start->check_purity incomplete Incomplete Reaction check_reaction->incomplete suboptimal Suboptimal Conditions check_conditions->suboptimal workup_issue Workup Issues check_workup->workup_issue impure_reagents Impure Reagents check_purity->impure_reagents action_time Increase Reaction Time or Temperature incomplete->action_time Yes action_catalyst Change Catalyst or Solvent suboptimal->action_catalyst Yes action_workup Modify Workup (e.g., pH, temp) workup_issue->action_workup Yes action_purify Purify Starting Materials impure_reagents->action_purify Yes

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-Cyano-3-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethyl 2-cyano-3-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic routes for this compound include:

  • Reaction of 2,2,6-trimethyl-4H-1,3-dioxan-4-one with 3-hydroxypropionitrile: This method offers high yields.[1]

  • Lewis Acid-Catalyzed Transesterification: This involves the reaction of an acetoacetate (like ethyl acetoacetate) with 2-cyanoethanol in the presence of a Lewis acid catalyst.[2]

  • Claisen Condensation: This route utilizes the condensation of ethyl cyanoacetate with an appropriate ethyl ester.[3]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is an organic compound with both ester and nitrile functional groups. It is typically a colorless to pale yellow liquid or a low-melting solid.[2][4] The molecule has an acidic α-hydrogen located between two electron-withdrawing groups, making it a versatile building block in organic synthesis.[2]

Q3: What are the typical applications of this compound?

A3: This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] It is particularly useful in preparing heterocyclic compounds like pyridines and pyrazoles.[2] For instance, it is an intermediate in the synthesis of Felodipine-d3, a dihydropyridine calcium channel blocker.[5]

Q4: What are the general stability and storage recommendations for this compound?

A4: this compound is sensitive to strong bases, high temperatures, and moisture, which can lead to hydrolysis or degradation.[2] It should be stored under neutral and dry conditions to maintain its chemical stability and purity for extended periods.[2]

Troubleshooting Guides

Low Reaction Yield
Problem Potential Cause Recommended Solution
Low or no product formation in transesterification. Ineffective catalyst or catalyst poisoning.Ensure the use of an active and anhydrous Lewis acid catalyst. Boronic acids and their derivatives are effective catalysts for the transesterification of β-keto esters.[6] Anhydrous conditions are crucial to prevent catalyst deactivation and hydrolysis.[6]
Reversible nature of the reaction.Use an excess of one of the reactants or remove a byproduct (e.g., ethanol) to drive the equilibrium towards the product side.[7]
Incomplete deprotonation in Claisen condensation.Ensure complete deprotonation of the starting ester by using a sufficiently strong base (e.g., sodium ethoxide) and allowing adequate time for the deprotonation step to complete before adding the electrophile.[8]
Yield decreases upon scaling up the reaction. Inefficient heat transfer or mixing.When scaling up, ensure uniform heating and efficient stirring to maintain consistent reaction conditions throughout the larger volume.
Moisture contamination.All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used, as water can interfere with many of the catalysts and intermediates.[9]
Presence of Impurities and Side Products
Problem Potential Cause Recommended Solution
Formation of self-condensation products. Reaction conditions favoring self-reaction of the starting materials.Optimize reaction parameters such as temperature and catalyst concentration to minimize side reactions like self-condensation.[2] In Claisen-type reactions, using a non-enolizable ester as one of the coupling partners can prevent self-condensation of that component.[10]
Hydrolysis of the ester functionality. Presence of water in the reaction mixture, especially under acidic or basic conditions.Maintain strictly anhydrous conditions throughout the reaction and workup.[2][6]
Formation of a β-keto acid due to hydrolysis. Acidic or basic workup conditions leading to ester cleavage.Use neutral or mildly acidic/basic conditions during the workup procedure. The product itself can be acidic and catalyze autohydrolysis in aqueous solutions.[3]
Difficulties in purifying the final product. Presence of unreacted starting materials or closely related side products.Purification can often be achieved by vacuum distillation or column chromatography.[9] For issues with residual starting materials in transesterification, consider using molecular sieves to drive the reaction to completion.[11]

Experimental Protocols

Method 1: Synthesis from 2,2,6-Trimethyl-4H-1,3-dioxan-4-one

This method provides a high yield of the target compound.[1]

Materials:

  • 2,2,6-Trimethyl-4H-1,3-dioxan-4-one

  • 3-Hydroxypropionitrile

  • o-Xylene (solvent)

Procedure:

  • In a round-bottom flask, combine 2,2,6-trimethyl-4H-1,3-dioxan-4-one (15.50 g, 109.0 mmol) and 3-hydroxypropionitrile (7.75 g, 109 mmol).[1]

  • Add o-xylene (20 mL) to the mixture.[1]

  • Heat the reaction mixture to 141 °C and maintain this temperature for 2 hours with stirring.[1]

  • After 2 hours, cool the reaction mixture to room temperature.[1]

  • Remove the solvent by evaporation under reduced pressure to obtain the crude product as a pale yellow oil.[1]

  • The reported yield for this procedure is approximately 98.3%.[1]

Method 2: Lewis Acid-Catalyzed Transesterification

This protocol utilizes a Lewis acid to catalyze the transesterification between ethyl acetoacetate and 2-cyanoethanol.

Materials:

  • Ethyl acetoacetate

  • 2-Cyanoethanol (3-hydroxypropionitrile)

  • Lewis acid catalyst (e.g., Boric acid)[6]

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Set up a reaction flask with a reflux condenser and a means for removing ethanol (e.g., a Dean-Stark trap).

  • Charge the flask with ethyl acetoacetate, 2-cyanoethanol, the Lewis acid catalyst, and the anhydrous solvent.

  • Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap.

  • Continue refluxing until the reaction is complete (as determined by TLC or GC analysis).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
From 2,2,6-Trimethyl-4H-1,3-dioxan-4-one2,2,6-Trimethyl-4H-1,3-dioxan-4-one, 3-Hydroxypropionitrileo-Xylene141298.3[1]
From 2,2,6-Trimethyl-4H-1,3-dioxan-4-one (alternative)2,2,6-trimethyl-1,3-dioxin-4-one, 2-hydroxy-acetonitrileEthylene140-145190[1]
Claisen CondensationEthyl cyanoacetate, Diethyl oxalateSodium ethanolate / Ethanol, Diethyl etherRoom Temp.Overnight41[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Catalyst, Heat Crude Product Crude Product Reaction->Crude Product Quenching Quenching Crude Product->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation/Chromatography Distillation/Chromatography Drying->Distillation/Chromatography Pure Product Pure Product Distillation/Chromatography->Pure Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_incomplete Incomplete Reaction Causes cluster_side Side Reaction Causes cluster_loss Workup Loss Causes Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Loss During Workup Product Loss During Workup Low Yield->Product Loss During Workup Insufficient Reaction Time Insufficient Reaction Time Incomplete Reaction->Insufficient Reaction Time Incorrect Temperature Incorrect Temperature Incomplete Reaction->Incorrect Temperature Catalyst Inactivity Catalyst Inactivity Incomplete Reaction->Catalyst Inactivity Presence of Water Presence of Water Side Reactions->Presence of Water Incorrect Stoichiometry Incorrect Stoichiometry Side Reactions->Incorrect Stoichiometry Self-Condensation Self-Condensation Side Reactions->Self-Condensation Inefficient Extraction Inefficient Extraction Product Loss During Workup->Inefficient Extraction Decomposition on Purification Decomposition on Purification Product Loss During Workup->Decomposition on Purification

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Knoevenagel Condensation with Ethyl 2-Cyano-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ethyl 2-cyano-3-oxobutanoate in Knoevenagel condensation reactions. Here you will find troubleshooting guides and frequently asked questions to address common challenges and byproduct formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Knoevenagel condensation with this compound?

A1: While the desired product is the α,β-unsaturated compound, several byproducts can form depending on the reaction conditions. These include:

  • Michael Adducts: The highly activated Knoevenagel product can react with a second molecule of the this compound enolate in a Michael 1,4-conjugate addition. This is more likely with stronger bases and higher concentrations of the active methylene compound.

  • Self-Condensation Products: this compound can undergo self-condensation, particularly in the presence of a strong base or at elevated temperatures.[1]

  • Hydrolysis Products: If water is present in the reaction mixture, the ester or cyano groups of the starting material or product can undergo hydrolysis, especially under acidic or strongly basic conditions.

  • Decarboxylation Products: At higher temperatures, the β-keto ester functionality can be susceptible to decarboxylation, leading to the loss of the ethoxycarbonyl group.

Q2: My reaction is not going to completion, and I observe multiple spots on my TLC. What could be the issue?

A2: Incomplete reactions with multiple spots on a Thin Layer Chromatography (TLC) plate often indicate several potential issues. The side spots could be due to impurities in your starting materials, so it's advisable to purify the reactants beforehand.[2] Another possibility is that the reaction has not reached equilibrium or is proceeding slowly.[2] Additionally, suboptimal reaction conditions, such as incorrect temperature or catalyst concentration, can lead to the formation of various byproducts.

Q3: How can I minimize the formation of the Michael adduct?

A3: To minimize the formation of the Michael adduct, consider the following strategies:

  • Use a weaker base: Strong bases favor the formation of the enolate, which can act as a nucleophile in the Michael addition. Using a milder base can reduce the concentration of the enolate at any given time.

  • Control the stoichiometry: Use a slight excess of the aldehyde or ketone to ensure that the active methylene compound is the limiting reagent.

  • Lower the reaction temperature: The Michael addition often has a higher activation energy than the initial condensation, so running the reaction at a lower temperature can favor the desired product.

  • Gradual addition: Add the this compound slowly to the reaction mixture containing the aldehyde and the catalyst. This keeps the concentration of the active methylene compound low, disfavoring the Michael addition.

Q4: What is the role of water in the Knoevenagel condensation, and should I remove it?

A4: Water is a byproduct of the Knoevenagel condensation.[3] According to Le Chatelier's principle, its presence can shift the equilibrium back towards the reactants, thus lowering the yield of the desired product.[3] Therefore, removing water as it is formed is often beneficial. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[2][3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no yield of the desired product Inactive or inappropriate catalyst.- Ensure the catalyst is fresh and not degraded.- Screen different catalysts (e.g., piperidine, ammonium acetate, triethylamine) to find the optimal one for your specific substrates.
Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring the reaction by TLC for the formation of the desired product and any byproducts.
Presence of water in the reaction mixture.- Use a Dean-Stark apparatus to remove water azeotropically.- Add molecular sieves to the reaction mixture.
Impure starting materials.- Purify the aldehyde/ketone and this compound before the reaction.
Formation of a significant amount of a higher molecular weight byproduct Michael addition of the active methylene compound to the Knoevenagel product.- Use a milder catalyst.- Adjust the stoichiometry to have a slight excess of the carbonyl compound.- Lower the reaction temperature.
Reaction mixture becomes very viscous or solidifies Precipitation of the product or a byproduct.- Use a different solvent that can better solubilize all components at the reaction temperature.- Dilute the reaction mixture.
Presence of a byproduct with loss of the ester group Hydrolysis of the ester followed by decarboxylation.- Ensure anhydrous reaction conditions.- Use a non-aqueous workup procedure if possible.- Avoid excessively high reaction temperatures.

Experimental Protocols

Representative Protocol for the Knoevenagel Condensation of an Aromatic Aldehyde with this compound

Materials:

  • Aromatic aldehyde (1.0 eq)

  • This compound (1.05 eq)

  • Piperidine (0.1 eq)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate

  • Molecular sieves (optional)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aromatic aldehyde (1.0 eq) and toluene.

  • Add this compound (1.05 eq) to the flask.

  • If using, add activated 4Å molecular sieves.

  • Add piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete when water ceases to collect in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Products Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Product Aldehyde->Knoevenagel_Product ECBO This compound ECBO->Knoevenagel_Product Base Weak Base (e.g., Piperidine) Base->Knoevenagel_Product Catalyzes Water H2O

Caption: Knoevenagel condensation reaction pathway.

Byproduct_Formation Knoevenagel_Product Desired Knoevenagel Product Michael_Adduct Michael Adduct (Byproduct) Knoevenagel_Product->Michael_Adduct + ECBO Enolate ECBO_Enolate This compound Enolate ECBO_Enolate->Michael_Adduct Self_Condensation Self-Condensation Product (Byproduct) Hydrolysis Hydrolysis/Decarboxylation Products (Byproducts) ECBO This compound ECBO->Self_Condensation Base ECBO->Hydrolysis H2O / Heat Water_Heat H2O / Heat

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield or Multiple Spots on TLC Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Reactants Check_Purity->Purify Impure Check_Catalyst Check Catalyst Activity/Type Check_Purity->Check_Catalyst Pure Purify->Check_Catalyst Change_Catalyst Screen Different Catalysts Check_Catalyst->Change_Catalyst Suboptimal Check_Conditions Optimize Reaction Conditions (Temp, Time, Water Removal) Check_Catalyst->Check_Conditions Optimal Change_Catalyst->Check_Conditions Optimize Adjust Temperature, Extend Time, Use Dean-Stark/Molecular Sieves Check_Conditions->Optimize Suboptimal Analyze_Byproducts Analyze Byproducts (NMR, GC-MS) Check_Conditions->Analyze_Byproducts Optimal Optimize->Analyze_Byproducts

Caption: Troubleshooting workflow for Knoevenagel condensation.

References

Technical Support Center: Purification of Ethyl 2-Cyano-3-Oxobutanoate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-cyano-3-oxobutanoate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound and its derivatives?

A1: Common impurities can include unreacted starting materials such as the parent ketone or aldehyde and ethyl cyanoacetate. Other potential impurities are catalysts used in the synthesis, side-products from self-condensation, and hydrolysis products. For derivatives synthesized at high temperatures, colored byproducts may also be present.[1]

Q2: What are the recommended storage conditions for this compound derivatives?

A2: These compounds are susceptible to hydrolysis and degradation in the presence of strong bases, high temperatures, or moisture. Therefore, they should be stored in a cool, dry, and neutral environment to maintain chemical stability and purity.

Q3: Which purification techniques are most effective for derivatives of this compound?

A3: The most common and effective purification techniques are recrystallization (for solid derivatives), column chromatography, and fractional vacuum distillation (for liquid derivatives). The choice of method depends on the physical state of the compound and the nature of the impurities.

Q4: How can I assess the purity of my purified this compound derivative?

A4: Purity can be assessed using a variety of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and identify any proton or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the compound. However, peak broadening can be an issue due to keto-enol tautomerism.

Troubleshooting Guides

Issue 1: The purified product is an oil and does not crystallize.
Possible Cause Solution
Residual Solvent Dry the product under high vacuum to remove any remaining solvent.
Significant Impurities The presence of impurities can lower the melting point. Attempt to purify a small sample by flash column chromatography to see if a solid can be obtained.
Mixture of Isomers The product may exist as a mixture of isomers. Consider purification by column chromatography to separate the isomers.
Inherent Property Some derivatives of this compound are liquids at room temperature. In this case, purification by column chromatography or distillation is more appropriate.
Issue 2: Low yield after recrystallization.
Possible Cause Solution
Excessive Solvent Using too much solvent will result in product loss to the mother liquor. Concentrate the mother liquor and cool it again to recover more product.
High Solubility in Cold Solvent The compound may be too soluble in the chosen solvent, even at low temperatures. Experiment with different solvents or solvent mixtures (e.g., ethyl acetate/hexane) to find a system where the product is highly soluble when hot but poorly soluble when cold.[1]
Premature Crystallization The product may have crystallized during hot filtration. To prevent this, preheat the filtration funnel and receiving flask.[1]
Issue 3: The purified product is colored (yellow/orange).
Possible Cause Solution
Co-crystallizing Byproducts Colored impurities may be co-crystallizing with the product. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.
Thermal Degradation Heating the solution for too long or at too high a temperature can cause degradation. Minimize the time the solution is heated.
Persistent Colored Impurities If recrystallization with charcoal treatment is ineffective, purify the compound by column chromatography. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.[1]
Issue 4: Tailing or broad peaks in column chromatography.
Possible Cause Solution
Keto-Enol Tautomerism The presence of two rapidly interconverting tautomers can cause band broadening. Adding a small amount of a nejutralizing agent like triethylamine to the mobile phase can sometimes improve peak shape.
Interaction with Acidic Silica Gel The acidic nature of silica gel can cause degradation or strong interaction with the compound. Consider using deactivated (neutralized) silica gel or an alternative stationary phase like alumina.[2]

Data Presentation

Table 1: Summary of Purification Techniques for Derivatives of this compound

Purification Technique Typical Purity Achieved Effective for Removing Notes
Recrystallization >98%Soluble impurities, some colored byproductsSuitable for solid compounds. Solvent selection is critical.
Column Chromatography >99%Closely related impurities, isomers, colored byproductsVersatile for both solid and liquid compounds. Choice of stationary and mobile phase is important.
Fractional Vacuum Distillation >97%Volatile and high-boiling impuritiesBest for liquid compounds with sufficient thermal stability.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or ethanol). Use a stir bar and a hot plate to aid dissolution.[1][3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities and charcoal.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, place the flask in an ice bath once crystals have started to form.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, and then add a layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow crude Crude Product analysis1 Initial Purity Analysis (TLC, NMR) crude->analysis1 decision Solid or Liquid? analysis1->decision recrystallization Recrystallization decision->recrystallization Solid distillation Vacuum Distillation decision->distillation Liquid column_chromatography Column Chromatography decision->column_chromatography Either/Impure final_product Purified Product recrystallization->final_product distillation->final_product analysis2 Purity Analysis of Fractions (TLC) column_chromatography->analysis2 combine Combine Pure Fractions analysis2->combine evaporation Solvent Evaporation combine->evaporation evaporation->final_product final_analysis Final Purity Analysis (NMR, GC-MS, HPLC) final_product->final_analysis

Caption: General purification workflow for derivatives of this compound.

troubleshooting_guide start Purification Issue Encountered is_oil Product is an oil? start->is_oil low_yield Low recrystallization yield? start->low_yield is_colored Product is colored? start->is_colored bad_chromatography Poor column chromatography separation? start->bad_chromatography oil_solutions 1. Dry under high vacuum. 2. Purify by column chromatography. 3. Triturate with a non-polar solvent. is_oil->oil_solutions Yes yield_solutions 1. Concentrate mother liquor. 2. Test different solvents. 3. Preheat filtration apparatus. low_yield->yield_solutions Yes color_solutions 1. Use activated charcoal. 2. Minimize heating time. 3. Purify by column chromatography. is_colored->color_solutions Yes chrom_solutions 1. Add triethylamine to eluent. 2. Use neutral alumina. 3. Optimize solvent system with TLC. bad_chromatography->chrom_solutions Yes

Caption: Troubleshooting flowchart for common purification issues.

References

"troubleshooting low yields in Hantzsch reaction with ethyl 2-cyano-3-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in the Hantzsch reaction, specifically when using ethyl 2-cyano-3-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction with this compound is resulting in a very low yield. What are the most common causes?

Low yields in the Hantzsch synthesis using this compound can stem from several factors. The classical Hantzsch reaction often requires harsh conditions and long reaction times, which can lead to product degradation or the formation of side products. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Overly harsh conditions can degrade the dihydropyridine product.

  • Catalyst Issues: The choice and amount of catalyst can significantly impact the reaction rate and yield. Both acidic and basic catalysts can be used, but their effectiveness can be substrate-dependent.

  • Side Reactions: The presence of the cyano group can introduce alternative reaction pathways.

  • Purity of Reactants: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction or lead to undesired byproducts.

  • Work-up and Purification: The dihydropyridine product may be sensitive to air oxidation or acidic/basic conditions during work-up, and purification can be challenging.

Q2: What are some common side reactions to be aware of when using this compound?

The cyano group in this compound is an electron-withdrawing group that can influence the reaction pathway. Potential side reactions include:

  • Knoevenagel Condensation: The reaction between the aldehyde and this compound is a key step. If this intermediate does not efficiently react with the enamine, it may undergo other reactions.

  • Michael Addition Issues: The addition of the enamine to the Knoevenagel adduct is another critical step. Steric hindrance or electronic effects can slow this down, allowing for competing reactions.

  • Hydrolysis of the Cyano Group: Although less common under typical Hantzsch conditions, prolonged reaction times or harsh pH during workup could lead to hydrolysis of the nitrile to an amide or carboxylic acid.

  • Oxidation of the Dihydropyridine: The initial 1,4-dihydropyridine product can be sensitive to oxidation to the corresponding pyridine, especially if not handled under an inert atmosphere or if oxidizing agents are present.

Q3: How can I optimize the reaction conditions to improve the yield?

Optimization of the reaction conditions is crucial for improving the yield. Consider the following:

  • Solvent: While ethanol or methanol are common, exploring other solvents like isopropanol, or even aqueous micelles, has been shown to improve yields in some cases. Solvent-free conditions have also been reported to be effective.

  • Catalyst: A range of catalysts can be employed. While traditional methods may use ammonia or ammonium acetate, Lewis acids (e.g., Yb(OTf)3, In(OTf)3) or solid-supported catalysts (e.g., γ-Al2O3 nanoparticles, silica-supported sulfonic acid) have been shown to improve yields and shorten reaction times.

  • Temperature: Refluxing is common, but sometimes lower temperatures can minimize side product formation. Monitoring the reaction by TLC is essential to determine the optimal temperature and time.

  • Stoichiometry: Ensure the correct stoichiometry of reactants is used. Typically, two equivalents of the β-dicarbonyl compound (in this case, one equivalent of this compound and one equivalent of another β-ketoester or a second equivalent of the cyano-compound), one equivalent of the aldehyde, and one equivalent of the ammonia source are used.

Q4: My product appears to be a complex mixture. What are the best methods for purification?

Purification of Hantzsch products can be challenging. If the product precipitates from the reaction mixture upon cooling, filtration followed by washing with a cold solvent is the simplest method. If it does not precipitate, the following techniques can be used:

  • Recrystallization: This is a common method for purifying solid products. Ethanol is often a suitable solvent.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A mixture of hexane and ethyl acetate is a common eluent system.

Quantitative Data Summary

The following table summarizes the impact of different catalysts and conditions on the yield of Hantzsch reactions, providing a basis for comparison when optimizing your reaction with this compound.

Aldehydeβ-Ketoester(s)CatalystSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeEthyl acetoacetate (2 equiv.)p-Toluenesulfonic acid (PTSA)Aqueous (SDS, 0.1M)Ultrasound-96
BenzaldehydeEthyl acetoacetate (2 equiv.)γ-Al2O3 nanoparticles (0.2 g)Solvent-free905 min95
Aromatic AldehydesEthyl acetoacetate (2 equiv.)Phenylboronic Acid---High
Aromatic AldehydesEthyl acetoacetate, Ammonium acetateCoFe2O4@SiO4-NH2-Co(II)Aqueous ethanol (1:1)-2 h96
BenzaldehydeDimedone, Ethyl acetoacetateSBA-15@AMPD-Co nanocatalyst--35 min86-97

Experimental Protocols

General Protocol for Hantzsch Synthesis with this compound

This is a general starting protocol that can be adapted and optimized for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Ethyl acetoacetate (or another β-ketoester) (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Solvent (e.g., Ethanol, 10-20 mL)

  • Catalyst (optional, e.g., a few drops of acetic acid or a Lewis acid catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (1.0 mmol), this compound (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in the chosen solvent.

  • Add ammonium acetate (1.2 mmol) and the catalyst (if used) to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates, collect the solid by filtration and wash it with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Hantzsch start Low Yield in Hantzsch Reaction check_reactants Verify Purity of Starting Materials (Aldehyde, Cyano-ketoester, etc.) start->check_reactants check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst Choice and Amount start->check_catalyst check_workup Analyze Work-up and Purification Procedure start->check_workup optimize_conditions Systematically Optimize Conditions (e.g., Solvent Screen, Temperature Gradient) check_reactants->optimize_conditions If impurities are found check_conditions->optimize_conditions optimize_catalyst Screen Alternative Catalysts (Lewis Acids, Solid-supported, etc.) check_catalyst->optimize_catalyst modify_workup Modify Purification Strategy (e.g., Different Solvent for Recrystallization, Chromatography) check_workup->modify_workup side_reactions Investigate Potential Side Reactions (e.g., by NMR of crude product) optimize_conditions->side_reactions success Improved Yield optimize_conditions->success If yield improves optimize_catalyst->side_reactions optimize_catalyst->success modify_workup->success side_reactions->optimize_conditions If side products are identified side_reactions->optimize_catalyst

Caption: A systematic workflow for troubleshooting low yields in the Hantzsch reaction.

Hantzsch Reaction Mechanism with Potential Pitfalls

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCHO Aldehyde (R-CHO) knoevenagel_adduct Knoevenagel Adduct RCHO->knoevenagel_adduct cyano_ketoester This compound cyano_ketoester->knoevenagel_adduct beta_ketoester β-Ketoester enamine Enamine beta_ketoester->enamine ammonia Ammonia (NH3) ammonia->enamine michael_adduct Michael Adduct knoevenagel_adduct->michael_adduct side_product Side Products knoevenagel_adduct->side_product Decomposition or other reactions enamine->michael_adduct dihydropyridine 1,4-Dihydropyridine michael_adduct->dihydropyridine Cyclization & Dehydration michael_adduct->side_product Alternative cyclization or degradation dihydropyridine->side_product Oxidation

Caption: The Hantzsch reaction mechanism highlighting key intermediates and potential side reactions.

"preventing self-condensation of ethyl 2-cyano-3-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the self-condensation of ethyl 2-cyano-3-oxobutanoate during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this versatile reagent in your research and development projects.

Troubleshooting Guide

This guide addresses common issues related to the self-condensation of this compound, providing potential causes and actionable solutions.

Problem Possible Cause Suggested Solution
Low yield of desired product and presence of a high molecular weight impurity. Self-condensation of this compound is occurring. This is a Claisen-type condensation that can be promoted by strong bases, high temperatures, or prolonged reaction times.[1][2][3][4]- Optimize Base Selection: Use a weaker, non-nucleophilic base or a catalytic amount of a milder base (e.g., piperidine, DBU) instead of strong bases like sodium ethoxide.[5][6] - Control Temperature: Maintain a low reaction temperature. Many reactions involving this compound can be successfully carried out at room temperature or below. - Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed to a satisfactory level.[5][7] - Slow Reagent Addition: If applicable, add the base or this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
Formation of a viscous or oily byproduct that is difficult to separate. The self-condensation product is likely a β-keto ester dimer, which can be oily or polymeric in nature.- Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane-ethyl acetate gradient) to separate the desired product from the self-condensation byproduct. - Recrystallization: If the desired product is a solid, recrystallization from an appropriate solvent can effectively remove the oily impurity.
Inconsistent reaction outcomes. Variability in the quality of this compound or reaction conditions. The starting material may already contain self-condensation products or impurities that catalyze the side reaction.- Purity Check: Before use, assess the purity of this compound using HPLC or GC-MS to ensure the absence of significant impurities or self-condensation products.[8] - Strict Control of Conditions: Ensure consistent and precise control over temperature, reagent stoichiometry, and reaction time in all experiments. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that may be initiated by atmospheric moisture or oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the self-condensation of this compound?

A1: The self-condensation of this compound is a base-catalyzed reaction where two molecules of the ester react with each other in a Claisen-type condensation.[2][4] This results in the formation of a dimer and the elimination of a molecule of ethanol. The presence of both a ketone and a cyano group on the alpha-carbon makes the methylene protons acidic and susceptible to deprotonation by a base, initiating the condensation.[1][3]

Q2: What is the structure of the self-condensation product?

A2: The self-condensation product is a β-keto ester dimer. The reaction involves the formation of an enolate from one molecule, which then attacks the carbonyl group of a second molecule.

Q3: Which factors promote the self-condensation reaction?

A3: The primary factors that promote self-condensation are:

  • Strong Bases: Strong bases like sodium ethoxide or sodium hydride readily deprotonate the acidic α-hydrogen, initiating the condensation.[2][4]

  • High Temperatures: Increased temperatures provide the activation energy for the self-condensation reaction to occur more rapidly.[1]

  • Prolonged Reaction Times: Allowing the reaction to proceed for extended periods, especially in the presence of a base, increases the likelihood of self-condensation.[5]

  • High Concentration: A higher concentration of this compound can increase the rate of the bimolecular self-condensation reaction.

Q4: How can I detect the presence of the self-condensation product in my reaction mixture?

A4: The self-condensation product can be detected and quantified using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the starting material from the higher molecular weight dimer.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the self-condensation product by its mass-to-charge ratio.[8]

  • Thin-Layer Chromatography (TLC): The self-condensation product will typically have a different Rf value than the starting material, often appearing as a less polar spot.

Data Presentation

The following tables summarize key parameters for minimizing the self-condensation of this compound.

Table 1: Influence of Base on Knoevenagel Condensation Yield and Selectivity

BaseCatalyst Loading (mol%)SolventTemperature (°C)Typical Yield of Desired Product (%)Potential for Self-Condensation
Piperidine10EthanolReflux~75-90[5][9]Low to Moderate
DBU10AcetonitrileRoom Temp>90[6]Low
Sodium Ethoxide100EthanolRefluxVariableHigh[2][10]
Triethylamine100TolueneReflux~80-90Moderate

Note: Yields are representative and can vary based on the specific aldehyde or ketone used in the Knoevenagel condensation.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature -20°C to 4°CMinimizes degradation and self-condensation over time.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Prevents hydrolysis due to atmospheric moisture.[1]
Container Tightly sealed, opaque containerProtects from moisture and light.
Handling Use in a well-ventilated fume hood. Avoid contact with strong bases, acids, and oxidizing agents.Ensures safety and prevents unwanted reactions.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with Minimized Self-Condensation

This protocol describes a general method for the Knoevenagel condensation of an aldehyde with this compound using a mild base to suppress self-condensation.

  • Reagent Preparation:

    • Dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or toluene) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Setup:

    • Place the flask in a temperature-controlled bath (e.g., an ice bath for 0°C or a water bath for room temperature).

    • If necessary, purge the flask with an inert gas (argon or nitrogen).

  • Catalyst Addition:

    • Add a catalytic amount of a mild base, such as piperidine (0.1 eq) or DBU (0.1 eq), dropwise to the stirred solution.[5][6]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes).

  • Work-up:

    • Once the reaction is complete (typically when the starting aldehyde is consumed), quench the reaction by adding a dilute acid (e.g., 1M HCl) until the solution is neutral.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Analytical Method for Detection of Self-Condensation Product by HPLC

This method can be used to assess the purity of the starting material and to quantify the amount of self-condensation byproduct.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • A: Water

    • B: Acetonitrile

  • Gradient: Start at a composition that provides good retention of the starting material (e.g., 30% B) and ramp up to a higher concentration of organic solvent (e.g., 95% B) to elute the less polar dimer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and the expected product absorb (e.g., 220 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

Self_Condensation_Mechanism Mechanism of Self-Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination A This compound C Enolate Anion A->C D BH+ B Base (B:) B->A Deprotonation of α-H E Another molecule of This compound C->E Nucleophilic attack on carbonyl carbon F Tetrahedral Intermediate E->F G Self-Condensation Product (Dimer) F->G Elimination of ethoxide H Ethoxide (EtO-)

Caption: Mechanism of base-catalyzed self-condensation.

Troubleshooting_Workflow Troubleshooting Low Yield / Impurity Formation Start Low Yield or Impurity Detected Check_Purity Is starting material pure? Start->Check_Purity Purify_SM Purify starting material (distillation or chromatography) Check_Purity->Purify_SM No Check_Base Is a strong base being used? Check_Purity->Check_Base Yes Purify_SM->Check_Base Switch_Base Switch to a weaker base (e.g., piperidine, DBU) Check_Base->Switch_Base Yes Check_Temp Is the reaction temperature high? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Time Is the reaction time prolonged? Check_Temp->Check_Time No Lower_Temp->Check_Time Optimize_Time Optimize reaction time by monitoring with TLC/HPLC Check_Time->Optimize_Time Yes Success Problem Resolved Check_Time->Success No Optimize_Time->Success

Caption: Troubleshooting workflow for preventing self-condensation.

References

"hydrolysis of the ester group in ethyl 2-cyano-3-oxobutanoate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the hydrolysis of the ester group in ethyl 2-cyano-3-oxobutanoate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the hydrolysis of this compound?

The primary product of the ester hydrolysis is 2-cyano-3-oxobutanoic acid. However, depending on the reaction conditions, side products may be formed. Under harsh conditions, the nitrile group can also be hydrolyzed to an amide or a carboxylic acid.[1][2][3] Additionally, the resulting β-keto acid is susceptible to decarboxylation, especially upon heating, which would yield 3-oxobutanenitrile.[4]

Q2: What are the common methods for hydrolyzing the ester group in this compound?

The two main approaches for the hydrolysis of this ester are acidic and basic (saponification) hydrolysis.[4][5]

  • Acid-catalyzed hydrolysis: This method typically involves heating the ester in the presence of a dilute acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible.[6]

  • Base-catalyzed hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible.[6] It involves heating the ester with a base, such as sodium hydroxide or potassium hydroxide, to produce the carboxylate salt, which is then acidified in a separate step to yield the carboxylic acid.[6]

Q3: How does the cyano group affect the ester hydrolysis?

The electron-withdrawing nature of the cyano group can influence the reactivity of the ester. More importantly, the cyano group itself can undergo hydrolysis under both acidic and basic conditions, although typically requiring harsher conditions than the ester hydrolysis.[1][2] This can lead to the formation of byproducts such as 2-carbamoyl-3-oxobutanoic acid or 3-oxobutane-1,2-dicarboxylic acid.

Q4: At what temperature should I conduct the hydrolysis?

For basic hydrolysis, a common starting point is to perform the reaction at room temperature overnight or with gentle heating (e.g., 40-60 °C) to increase the reaction rate. For acidic hydrolysis, heating under reflux is often necessary.[6] It is crucial to monitor the reaction progress to avoid excessive heating, which can promote decarboxylation of the product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of Carboxylic Acid 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reversibility (Acid Hydrolysis): The equilibrium may not favor the products. 3. Degradation of Starting Material: Exposure to strong bases or high temperatures for prolonged periods can lead to degradation.[5] 4. Loss during Workup: The product may be water-soluble, leading to losses during extraction.1. Incomplete Reaction: Monitor the reaction by TLC or another appropriate analytical method. If the reaction is stalled, consider increasing the temperature or reaction time. 2. Reversibility (Acid Hydrolysis): Use a large excess of water (dilute acid) to drive the equilibrium towards the products.[6] 3. Degradation of Starting Material: Use milder reaction conditions (e.g., lower temperature for a longer duration). 4. Loss during Workup: Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the carboxylic acid. Use a continuous liquid-liquid extractor for highly water-soluble products.
Presence of a Major Byproduct 1. Decarboxylation: The β-keto acid product is unstable and can lose CO2 upon heating.[4] 2. Hydrolysis of the Nitrile Group: Harsh reaction conditions (strong acid/base, high temperature) can lead to the hydrolysis of the cyano group.[1][2][3] 3. Self-condensation: Under basic conditions, the enolate of the starting material or product can undergo side reactions.[5]1. Decarboxylation: Avoid high temperatures during the reaction and workup. Acidify the carboxylate salt at low temperatures (e.g., 0-5 °C). 2. Hydrolysis of the Nitrile Group: Use the mildest conditions possible that still afford a reasonable reaction rate. Consider using a weaker base or a lower concentration of acid. 3. Self-condensation: Maintain a lower reaction temperature and ensure efficient stirring.
Difficulty in Isolating the Product 1. Product is an oil: The carboxylic acid may not be a crystalline solid. 2. Product is highly soluble in water: As mentioned above, this can lead to poor extraction efficiency. 3. Emulsion formation during extraction: This can complicate the separation of aqueous and organic layers.1. Product is an oil: Purify by column chromatography or distillation under reduced pressure. 2. Product is highly soluble in water: Acidify the aqueous layer to a low pH (e.g., pH 1-2) to ensure the carboxylic acid is fully protonated and less water-soluble. Saturate the aqueous layer with NaCl. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Emulsion formation during extraction: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period.

Data Presentation

Table 1: Comparison of General Hydrolysis Conditions

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Reagent Dilute HCl or H2SO4NaOH or KOH solution
Stoichiometry Catalytic amount of acidAt least one equivalent of base
Reaction Type ReversibleIrreversible
Temperature Typically requires heating (reflux)Room temperature to gentle heating
Initial Product Carboxylic acid and alcoholCarboxylate salt and alcohol
Workup ExtractionAcidification followed by extraction
Advantages Simple workup if product is not water-soluble.Irreversible, often leading to higher yields. Products are generally easier to separate.[6]
Disadvantages Reversible, may not go to completion.[6] Can require harsh conditions.Requires a separate acidification step.[6] Potential for base-sensitive functional groups to react.

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification) of this compound

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.

  • Add 1 M NaOH solution (1.1 equivalents) to the flask.

  • Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-cyano-3-oxobutanoic acid.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • Place this compound (1 equivalent) and a large excess of 1 M HCl or H2SO4 in a round-bottom flask.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 2-cyano-3-oxobutanoic acid.

  • Purify the product as required.

Mandatory Visualization

Hydrolysis_Troubleshooting start Start: Hydrolysis of Ethyl 2-cyano-3-oxobutanoate check_reaction Monitor Reaction Progress (TLC) start->check_reaction incomplete Issue: Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp check_reagents Check Reagent Stoichiometry/Purity incomplete->check_reagents workup Perform Aqueous Workup complete->workup check_yield Assess Yield and Purity workup->check_yield low_yield Issue: Low Yield check_yield->low_yield Low impure_product Issue: Impure Product check_yield->impure_product Impure good_product Desired Product Obtained check_yield->good_product Good optimize_extraction Optimize Extraction (pH, Salting Out) low_yield->optimize_extraction check_degradation Consider Product Degradation (Milder Conditions) low_yield->check_degradation decarboxylation Suspect Decarboxylation? (Avoid Heat) impure_product->decarboxylation nitrile_hydrolysis Suspect Nitrile Hydrolysis? (Milder Conditions) impure_product->nitrile_hydrolysis increase_time_temp->check_reaction check_reagents->start optimize_extraction->workup check_degradation->start purification Purify by Chromatography/Recrystallization decarboxylation->purification nitrile_hydrolysis->purification purification->check_yield

Caption: Troubleshooting workflow for the hydrolysis of this compound.

References

Technical Support Center: Managing the Acidity of Ethyl 2-Cyano-3-Oxobutanoate in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-cyano-3-oxobutanoate. The following information addresses common issues related to the compound's acidity and its implications in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key acidic properties of this compound?

This compound is a relatively acidic dicarbonyl compound with a pKa of approximately 3.0. This acidity is attributed to the presence of two electron-withdrawing groups (cyano and ester) flanking the alpha-carbon, which stabilizes the resulting carbanion upon deprotonation. In solution, it exists predominantly in its enol form. This inherent acidity is a critical factor to consider when planning and executing reactions, as it can influence catalyst choice, reaction conditions, and the potential for side reactions.

Q2: How does the acidity of this compound affect its storage and handling?

Due to its acidity, this compound can be susceptible to self-catalyzed hydrolysis, especially in the presence of moisture.[1] It is recommended to store the compound under anhydrous conditions in a tightly sealed container. Exposure to strong bases during storage should be avoided to prevent premature enolate formation and potential self-condensation.[2]

Q3: What are the common types of reactions where the acidity of this compound is exploited?

The acidic nature of the α-hydrogen in this compound is central to its utility in a variety of carbon-carbon bond-forming reactions. The readily formed enolate acts as a potent nucleophile in reactions such as:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones, typically catalyzed by a weak base.

  • Hantzsch Pyridine Synthesis: A multi-component reaction involving an aldehyde, a β-ketoester (like this compound), and a nitrogen donor.[3]

  • Guareschi-Thorpe Condensation: Used in the synthesis of substituted pyridones.[4]

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.[2]

  • Alkylation and Acylation: Reaction of the enolate with alkyl or acyl halides.[2]

Troubleshooting Guides

Knoevenagel Condensation

Problem: Low or no yield of the desired condensed product.

Potential Cause Troubleshooting Suggestion
Inappropriate Base The choice of base is crucial. A strong base can lead to self-condensation of the aldehyde or ketone.[5] Use a weak base such as piperidine, pyridine, or ammonium acetate to facilitate the deprotonation of this compound without promoting side reactions.
Catalyst Inefficiency The catalyst may be impure or used in an incorrect amount. Ensure the catalyst is of high purity and use it in catalytic amounts (e.g., 10-20 mol%). For challenging substrates, consider more active catalysts.
Water Formation The condensation reaction produces water, which can inhibit the reaction or lead to hydrolysis of the ester. Use a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like molecular sieves.
Steric Hindrance Bulky aldehydes or ketones may react slowly. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.

Problem: Formation of multiple products observed by TLC.

Potential Cause Troubleshooting Suggestion
Self-condensation of Aldehyde This is common when using strong bases. Switch to a weaker base (e.g., piperidine, ammonium acetate).
Michael Addition of a Second Molecule The product of the Knoevenagel condensation is an α,β-unsaturated system, which can react with another molecule of the enolate. Use a stoichiometric amount of the aldehyde/ketone or add it slowly to the reaction mixture.
Hydrolysis of the Ester Group Presence of water and prolonged reaction times at high temperatures can lead to hydrolysis. Ensure anhydrous conditions and monitor the reaction to avoid unnecessarily long heating.
Hantzsch Pyridine Synthesis

Problem: Low yield of the desired dihydropyridine or pyridine product.

Potential Cause Troubleshooting Suggestion
Suboptimal Reaction Conditions The classical Hantzsch synthesis can be slow and require high temperatures.[3] Consider using a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been shown to improve yields significantly.[3][6]
Incomplete Reaction The multi-component nature of the reaction means that all starting materials must be consumed for a high yield. Monitor the reaction by TLC to ensure completion.
Side Reactions Incorrect order of reagent addition can lead to the formation of undesired byproducts. It can be beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[6]
Incomplete Oxidation (for Pyridine Synthesis) If the final product is a pyridine, the intermediate dihydropyridine must be oxidized. Ensure the use of a suitable oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate) and appropriate reaction conditions for complete aromatization.[3]
Guareschi-Thorpe Condensation

Problem: Low yield of the desired pyridone product.

Potential Cause Troubleshooting Suggestion
Harsh Reaction Conditions The classical Guareschi-Thorpe reaction can be low-yielding.[6] Modern protocols using aqueous conditions with ammonium carbonate as both a nitrogen source and a promoter can significantly improve yields.[2][5][7]
Incorrect Stoichiometry As a multi-component reaction, the stoichiometry of the reactants is critical. Ensure accurate measurement of the 1,3-dicarbonyl compound, the cyanoacetate, and the nitrogen source.
Side Product Formation Complex mixtures can result from competing reactions. The use of milder conditions and optimized protocols, such as microwave-assisted synthesis, can improve selectivity and yield.[8]

Quantitative Data

Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate.

CatalystSolventReaction Time (hours)Yield (%)
No CatalystDichloromethane125
TriethylamineDichloromethane1260
Triethylamine HydrochlorideDichloromethane1064
PiperidineDichloromethane872
Piperidine AcetateDichloromethane1058
Diisopropylethylammonium acetate (DIPEAc)Hexane3-688-91

Data adapted from a study on the synthesis of cyanoacrylates.[9]

Table 2: Optimization of Nitrogen Source for the Guareschi-Thorpe Reaction.

Nitrogen Source (mmol)SolventTime (h)Yield (%)
NH₄Cl (1)H₂O832
NH₃ (1)H₂O4540
NH₄OAc (1)H₂O2468
(NH₄)₂CO₃ (1)H₂O575
(NH₄)₂CO₃ (2)H₂O : EtOH (1:1)496

Reaction conditions: ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), solvent (2 mL), 80 °C.[2][7]

Experimental Protocols

Protocol 1: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol describes the synthesis of ethyl 2-cyano-3-phenylacrylate.

Materials:

  • Benzaldehyde (1 mmol)

  • This compound (1 mmol)

  • Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)

  • Hexane (10 mL)

Procedure:

  • To a round-bottom flask, add benzaldehyde (1 mmol) and this compound (1 mmol) in hexane (10 mL).

  • Add diisopropylethylammonium acetate (0.1 mmol) to the mixture.

  • Heat the reaction mixture to 65-70 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. The reaction is typically complete within 3-6 hours.[9]

  • After completion, cool the reaction mixture to 40-45 °C.

  • Separate the layers and concentrate the product layer under reduced pressure.

  • Purify the resulting material by recrystallization from a suitable solvent.

Protocol 2: Hantzsch Pyridine Synthesis

This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine derivative.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • This compound (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol).[10]

  • Add 20 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[10]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.[10]

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 3: Guareschi-Thorpe Pyridine Synthesis

This protocol describes the synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine.

Materials:

  • Ethyl acetoacetate (20 mmol)

  • Ethyl cyanoacetate (20 mmol)

  • Ammonium carbonate (40 mmol)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a suitable reaction vessel, combine ethyl acetoacetate (20 mmol), ethyl cyanoacetate (20 mmol), and ammonium carbonate (40 mmol).[5]

  • Add a 1:1 mixture of ethanol and water as the solvent.

  • Stir the mixture at 80 °C.[5]

  • Monitor the reaction by TLC. The product often begins to precipitate out of the solution as the reaction progresses.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.[6]

Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Aldehyde/Ketone, This compound, and Solvent catalyst Add Weak Base Catalyst (e.g., Piperidine) reactants->catalyst heat Heat to Reflux (with stirring) catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Extract with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization or Chromatography dry->purify

Caption: Experimental workflow for a typical Knoevenagel condensation.

Hantzsch_Pyridine_Synthesis_Mechanism knoevenagel Knoevenagel Condensation Product (Aldehyde + β-ketoester) michael Michael Addition knoevenagel->michael enamine Enamine (β-ketoester + Ammonia) enamine->michael cyclization Cyclization & Dehydration michael->cyclization dihydropyridine 1,4-Dihydropyridine cyclization->dihydropyridine oxidation Oxidation (Aromatization) dihydropyridine->oxidation pyridine Pyridine oxidation->pyridine

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 Inappropriate Base Strength start->cause1 cause2 Presence of Water start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Side Reactions start->cause4 sol1 Use a weaker base (e.g., piperidine, NH4OAc) cause1->sol1 sol2 Use Dean-Stark or add molecular sieves cause2->sol2 sol3 Increase temperature or prolong reaction time cause3->sol3 sol4 Use correct stoichiometry and consider slow addition of reagents cause4->sol4

Caption: Troubleshooting flowchart for low reaction yields.

References

Technical Support Center: Reactions Involving Ethyl 2-Cyano-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl 2-cyano-3-oxobutanoate. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound?

A1: this compound should be handled with standard laboratory safety precautions. It is a combustible liquid and may cause skin and eye irritation. Always work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

Q2: How should I properly store this compound?

A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. Due to its sensitivity to moisture and bases, which can cause hydrolysis and degradation, it is crucial to prevent exposure to atmospheric moisture.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.

Q3: My reaction yield is consistently low. What are the common causes?

A3: Low yields can stem from several factors. The most common issue is the hydrolysis of the β-keto ester functionality. This can be caused by exposure to moisture, acidic, or basic conditions during the reaction or work-up.[1][2] Another potential cause is incomplete reaction; ensure your reaction is monitored to completion (e.g., by TLC) before initiating the work-up. Side reactions, such as self-condensation, can also reduce the yield of the desired product.[3]

Q4: What is the best way to monitor the progress of a reaction involving this reagent?

A4: Thin-Layer Chromatography (TLC) is a highly effective method for monitoring reaction progress.[4] Use a suitable solvent system, typically a mixture of hexane and ethyl acetate, to achieve good separation between your starting material, product, and any potential byproducts. Visualization can be done under UV light (254 nm).

Troubleshooting Guides

This section addresses specific problems that may be encountered during the work-up of reactions involving this compound.

Issue 1: Product Decomposition During Aqueous Work-up
  • Symptom: You observe a significant decrease in the desired product spot on TLC after aqueous extraction, or you isolate a complex mixture of products.

  • Cause: this compound and its derivatives are susceptible to hydrolysis, especially under acidic or basic conditions. The β-keto ester can be cleaved, and the nitrile group can also be hydrolyzed.[1][2] The compound itself is acidic (pKa of a similar structure is ~3.0) and can catalyze its own hydrolysis in aqueous solutions.[2]

  • Solution:

    • Minimize Contact Time: Perform the aqueous wash steps as quickly as possible.

    • Use Neutral pH: Ensure the aqueous solution used for washing is neutral (pH 7). If the reaction was acidic or basic, neutralize it carefully before adding water for extraction. A saturated solution of ammonium chloride (NH₄Cl) is a good choice for quenching reactions involving strong bases.[1]

    • Work at Low Temperatures: Perform the extraction and washing steps at a reduced temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

    • Use Brine: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove bulk water and can reduce the extent of hydrolysis.[4]

Issue 2: Formation of a Stable Emulsion During Extraction
  • Symptom: The aqueous and organic layers fail to separate cleanly, forming a persistent cloudy or milky layer at the interface.

  • Cause: Emulsions can form due to the presence of polar functionalities in the product or byproducts, which act as surfactants. Vigorous shaking of the separatory funnel often exacerbates this issue.

  • Solution:

    • Gentle Mixing: Instead of shaking vigorously, gently invert the separatory funnel several times to mix the layers.

    • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4]

    • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective method for forcing layer separation.

Issue 3: Difficulty in Purifying the Product by Column Chromatography
  • Symptom: The product streaks on the column (peak tailing), co-elutes with impurities, or does not elute at all.

  • Cause: The acidic proton on the α-carbon and the polar nature of the keto, ester, and cyano groups can lead to strong interactions with the silica gel stationary phase.

  • Solution:

    • Optimize Mobile Phase: Use TLC to find the optimal solvent system. A common mobile phase for these compounds is a gradient of ethyl acetate in hexane.[5][6]

    • Deactivate Silica: The acidity of standard silica gel can sometimes cause product degradation on the column. Consider using deactivated (neutral) silica gel or adding a small amount (~0.1-1%) of a modifier like triethylamine to your mobile phase to mask the acidic silanol groups.[5]

    • Dry Loading: If your compound has limited solubility in the mobile phase, adsorb it onto a small amount of silica gel and load it onto the column as a dry powder. This often results in better peak shape and resolution.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound Analogs

PropertyValueReference
Appearance Colorless to pale yellow liquid or low-melting solid[7]
Boiling Point 115 °C @ 2 Torr[8]
Density ~1.12 g/cm³[8]
pKa (related structure) ~3.0[2]
Solubility Good solubility in polar organic solvents (e.g., ethanol, ethyl acetate, acetone, DMF)[1][7]
Water Solubility Not miscible or difficult to mix[8]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Neutral or Mildly Acidic Reactions

This protocol is suitable for reactions such as the Knoevenagel condensation or alkylations.

  • Reaction Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was run in a high-boiling solvent like DMF or DMSO, it is often preferable to first precipitate the product by pouring the reaction mixture into a large volume of cold water or ice water.[9]

  • Dilution & Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with water (2 x 50 mL for a ~100 mL organic phase).

    • Follow with a wash using saturated sodium chloride (brine) solution (1 x 50 mL). This helps to remove residual water from the organic phase.[4]

  • Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.[10][11]

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product should be between 0.2 and 0.4.[6]

  • Column Packing: Pack a glass column with silica gel using the "wet slurry" method with your initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

This method is ideal if the product is a solid at room temperature.

  • Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for pyridine or dihydropyridine derivatives include ethanol, water, or mixtures of solvents like ethanol/water or petroleum ether.[4][7][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reactants Reactants + Solvent Reaction Reaction (Monitor by TLC) Reactants->Reaction Quench 1. Quench Reaction Reaction->Quench Extract 2. Liquid-Liquid Extraction Quench->Extract Wash 3. Wash Organic Layer (Water, Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure Product Purify->Pure

Caption: General experimental workflow for reactions involving this compound.

G Start Problem During Work-up Emulsion Emulsion Forms During Extraction? Start->Emulsion Separation Issue LowYield Low Yield or Product Decomposition? Start->LowYield Yield Issue PurificationIssue Difficulty with Purification? Start->PurificationIssue Purity Issue Emulsion->LowYield No Sol_Emulsion1 Add Brine & Mix Gently Emulsion->Sol_Emulsion1 Yes LowYield->PurificationIssue No Sol_Yield1 Work at Low Temp & Neutral pH LowYield->Sol_Yield1 Yes Sol_Purify1 Adjust Mobile Phase Polarity PurificationIssue->Sol_Purify1 Yes Sol_Emulsion2 Centrifuge Mixture Sol_Emulsion1->Sol_Emulsion2 If persists Sol_Yield2 Minimize Water Contact Time Sol_Yield1->Sol_Yield2 Sol_Purify2 Use Deactivated Silica or Add TEA Sol_Purify1->Sol_Purify2 If Tailing Occurs Sol_Purify3 Consider Recrystallization Sol_Purify2->Sol_Purify3 If Degradation on Column

Caption: Troubleshooting decision tree for common work-up and purification issues.

References

Technical Support Center: Enhancing the Purity of Compounds from Ethyl 2-Cyano-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in purifying compounds synthesized from ethyl 2-cyano-3-oxobutanoate. Below, you will find detailed experimental protocols, data-driven comparisons of purification techniques, and visual workflows to guide your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing compounds from this compound?

A1: Common impurities include unreacted starting materials such as this compound and any aldehydes or ketones used in the reaction. Additionally, side-products from competing reactions like hydrolysis of the ester or cyano group, self-condensation of the starting material, or the formation of isomers (e.g., 1,2-dihydropyridine instead of the desired 1,4-dihydropyridine in Hantzsch synthesis) can be present.[1] Inadequate temperature control can also lead to polymerization of cyanopyridines.

Q2: Which purification techniques are most effective for compounds synthesized from this compound?

A2: Recrystallization is a highly effective and commonly used method for purifying solid products, particularly for crystalline compounds like dihydropyridines and cyanopyridines.[2][3] Column chromatography is a versatile alternative, especially for purifying non-crystalline oily products or for separating compounds with very similar polarities.[1][4]

Q3: My purified product is still colored. How can I remove colored impurities?

A3: Colored impurities that co-crystallize with the product can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration.[1] However, use charcoal judiciously as it can also adsorb your desired product, leading to lower yields. If recrystallization with charcoal treatment is ineffective, column chromatography is the recommended next step.[1]

Q4: What is the best way to assess the purity of my final compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. Thin-layer chromatography (TLC) is excellent for a quick check of purity and for optimizing column chromatography conditions. High-performance liquid chromatography (HPLC) provides quantitative purity data. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for quantitative purity analysis (qNMR). Melting point analysis is a simple yet effective method to assess the purity of crystalline solids; a sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated, and the compound is coming out of solution too quickly.3. Significant impurities are present, depressing the melting point.1. Choose a solvent with a lower boiling point.2. Re-heat the solution and add a small amount of the "good" solvent to reduce saturation before cooling slowly.3. Attempt to purify by column chromatography first to remove major impurities.
Low yield after recrystallization. 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool again to recover more product.2. Use a mixed-solvent system where the compound has very low solubility in the "poor" solvent at low temperatures.3. Ensure the filtration apparatus is pre-heated.
Crystallization does not occur upon cooling. 1. The solution is not sufficiently saturated.2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration.2. If using a single solvent, try adding a "poor" solvent (in which the compound is insoluble) dropwise to the cooled solution to induce precipitation.3. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.4. Add a seed crystal of the pure compound.
Recrystallized product is not pure. 1. The cooling process was too rapid, trapping impurities.2. The chosen solvent is not effective at separating the desired compound from a specific impurity.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.2. Test different recrystallization solvents or solvent systems.3. Consider a preliminary purification by column chromatography.
Column Chromatography Issues
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of spots on TLC and column. 1. The solvent system (eluent) is not optimized.2. The column is overloaded with the sample.1. Systematically test different solvent polarities for your eluent using TLC. For polar pyridine derivatives, a mobile phase containing a small amount of a polar solvent like methanol in dichloromethane or ethyl acetate can be effective.2. Use an appropriate amount of crude product for the column size. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Compound is stuck on the column. 1. The eluent is not polar enough.2. The compound is interacting too strongly with the stationary phase (e.g., basic pyridines on acidic silica gel).1. Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system is often effective.2. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing and improve elution of basic compounds.
Low recovery of the compound. 1. The compound is irreversibly adsorbed onto the stationary phase.2. Some fractions containing the product were not identified and were discarded.1. For very polar or basic compounds, consider using a different stationary phase like alumina or a bonded-phase silica.2. Carefully monitor all fractions by TLC before combining and evaporating.

Data Presentation: Purification Method Comparison

The following table provides a qualitative and quantitative comparison of common purification methods for compounds derived from this compound, based on typical outcomes reported in the literature.

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages Best Suited For
Single-Solvent Recrystallization >98%60-90%Simple, cost-effective, easily scalable.Only applicable to crystalline solids; requires finding a suitable solvent.High-purity crystalline final products.
Mixed-Solvent Recrystallization >95%50-85%Applicable when no single suitable solvent is found.Can be trickier to perform; may lead to oiling out if not done carefully.Crystalline products with challenging solubility profiles.
Precipitation from Reaction Mixture >95%HighVery simple work-up; minimizes solvent use.Only applicable if the product is insoluble in the reaction medium and impurities are soluble.Products from aqueous Guareschi-Thorpe synthesis.[5]
Silica Gel Column Chromatography >99%40-80%High purity achievable; applicable to oils and non-crystalline solids; separates compounds with similar polarities.Can be time-consuming and expensive (solvents and stationary phase); potential for product degradation on acidic silica.Purifying reaction mixtures with multiple components; isolating non-crystalline products.

Experimental Protocols

Protocol 1: Purification of a Hantzsch Dihydropyridine Derivative by Recrystallization

This protocol is a general guideline for the purification of a 1,4-dihydropyridine synthesized from an aldehyde, this compound, and an ammonia source.

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or an ethanol/water mixture) and heat the mixture to boiling with stirring to dissolve the solid completely.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification of a Cyanopyridine Derivative by Column Chromatography

This protocol is a general method for the purification of a substituted pyridine derivative.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column. Allow the silica to settle, ensuring a uniform bed.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane/ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_solid Crude Solid dissolve Dissolve in Minimal Hot Solvent crude_solid->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Cool Slowly to Induce Crystallization hot_filtration->cool_slowly isolate Isolate Crystals (Vacuum Filtration) cool_slowly->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: A typical workflow for the purification of a solid compound by recrystallization.

troubleshooting_logic start Purification Attempt check_purity Assess Purity (TLC, NMR, etc.) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No end End pure_product->end recrystallization Recrystallization Issues? troubleshoot->recrystallization chromatography Chromatography Issues? troubleshoot->chromatography recrystallization_guide Consult Recrystallization Guide recrystallization->recrystallization_guide Yes chromatography_guide Consult Chromatography Guide chromatography->chromatography_guide Yes recrystallization_guide->end chromatography_guide->end

Caption: A logical workflow for troubleshooting purification challenges.

signaling_pathway cluster_guareschi_thorpe Guareschi-Thorpe Reaction and Potential Side Reactions start_materials This compound + Aldehyde/Ketone + Ammonia Source desired_reaction Guareschi-Thorpe Condensation start_materials->desired_reaction hydrolysis Hydrolysis (Side Reaction) start_materials->hydrolysis self_condensation Self-Condensation (Side Reaction) start_materials->self_condensation cyanopyridine Desired Cyanopyridine Product desired_reaction->cyanopyridine hydrolyzed_product Carboxylic Acid/ Amide Byproducts hydrolysis->hydrolyzed_product dimer_byproduct Dimeric Byproducts self_condensation->dimer_byproduct

Caption: Signaling pathway illustrating the desired Guareschi-Thorpe reaction and potential side reactions.

References

Validation & Comparative

A Comparative Guide to Ethyl 2-cyano-3-oxobutanoate and Ethyl Acetoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Two Key Methylene Compounds

In the landscape of organic synthesis, the choice of active methylene compounds is pivotal in dictating the efficiency, pathway, and outcome of a reaction. Among the most utilized are β-ketoesters, with ethyl acetoacetate being a long-standing staple. However, its lesser-known counterpart, ethyl 2-cyano-3-oxobutanoate, presents a unique set of properties that can offer distinct advantages in certain synthetic strategies. This guide provides an objective, data-supported comparison of these two reagents in key organic reactions, offering insights to aid in the selection of the optimal building block for your research and development needs.

At a Glance: Key Physicochemical and Reactivity Differences

A fundamental distinction between this compound and ethyl acetoacetate lies in the acidity of their α-protons. The presence of the electron-withdrawing cyano group in this compound significantly increases the acidity of the methylene protons compared to ethyl acetoacetate.

PropertyThis compoundEthyl AcetoacetateReference
Structure
pKa of α-proton ~3.0~11[1]

This marked difference in acidity has profound implications for their reactivity, influencing catalyst choice, reaction conditions, and the propensity for side reactions.

Performance in Key Organic Syntheses

To provide a clear comparison, we will examine the performance of both compounds in several widely used multicomponent reactions.

Synthesis of 4H-Pyran Derivatives

The synthesis of 2-amino-3-cyano-4H-pyran derivatives is a valuable transformation, yielding scaffolds with diverse biological activities. A one-pot, three-component reaction of an aldehyde, an active methylene compound, and malononitrile is a common route.

Experimental Data:

The following table summarizes the yields obtained in the synthesis of 2-amino-3-cyano-4H-pyrans using ethyl acetoacetate with various aromatic aldehydes. While direct comparative data for this compound in this specific reaction is limited in the literature, the significantly higher acidity of its α-proton suggests that it would readily undergo the initial Knoevenagel condensation, potentially at a faster rate or under milder conditions than ethyl acetoacetate.

Table 1: Yields for the Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives using Ethyl Acetoacetate [2]

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde595
24-Methylbenzaldehyde892
34-Methoxybenzaldehyde894
44-Chlorobenzaldehyde198
54-Bromobenzaldehyde296
64-Nitrobenzaldehyde198
72-Chlorobenzaldehyde394
83-Nitrobenzaldehyde296
92,4-Dichlorobenzaldehyde495

Experimental Workflow for 4H-Pyran Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aldehyde Aldehyde Mixing Stirring Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing ActiveMethylene Ethyl Acetoacetate or This compound ActiveMethylene->Mixing Catalyst Ammonia Catalyst->Mixing Solvent Ethanol Solvent->Mixing Temperature Room Temperature Temperature->Mixing Precipitation Precipitation Mixing->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pyran 2-Amino-3-cyano-4H-pyran Recrystallization->Pyran

Caption: General workflow for the three-component synthesis of 4H-pyrans.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group. The higher acidity of this compound suggests it would be a more reactive substrate in this condensation compared to ethyl acetoacetate. This increased reactivity could translate to faster reaction times, milder reaction conditions, or the ability to use weaker bases as catalysts.

Logical Relationship in Knoevenagel Condensation:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Carbonyl Aldehyde or Ketone AldolAdduct Aldol Adduct Carbonyl->AldolAdduct Nucleophilic Attack ActiveMethylene Active Methylene Compound (e.g., Ethyl Acetoacetate or This compound) Enolate Enolate ActiveMethylene->Enolate Deprotonation Base Weak Base (e.g., Piperidine, Ammonia) Base->Enolate Enolate->AldolAdduct UnsaturatedProduct α,β-Unsaturated Product AldolAdduct->UnsaturatedProduct Dehydration

Caption: Key steps in the Knoevenagel condensation mechanism.

While direct comparative yield data is scarce, the principles of reactivity suggest that for a given aldehyde or ketone, this compound would likely provide the desired α,β-unsaturated product in higher yield or under more benign conditions than ethyl acetoacetate.

Gewald Reaction

The Gewald reaction is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes. The reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. The first step of the Gewald reaction is a Knoevenagel condensation.[3] Given the enhanced reactivity of this compound in the Knoevenagel condensation, it is a promising candidate for the Gewald reaction.

Gewald Reaction Mechanism Overview:

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_process Process cluster_product Product Carbonyl Ketone/Aldehyde Condensation Knoevenagel Condensation Carbonyl->Condensation Cyanoester α-Cyanoester Cyanoester->Condensation Sulfur Elemental Sulfur SulfurAddition Sulfur Addition Sulfur->SulfurAddition Base Base Base->Condensation KnoevenagelAdduct Knoevenagel Adduct KnoevenagelAdduct->SulfurAddition Thiolate Thiolate Cyclization Cyclization Thiolate->Cyclization Condensation->KnoevenagelAdduct SulfurAddition->Thiolate Tautomerization Tautomerization Cyclization->Tautomerization Aminothiophene 2-Aminothiophene Tautomerization->Aminothiophene

Caption: Simplified mechanism of the Gewald reaction.

Literature primarily details the Gewald reaction with ethyl cyanoacetate. However, the use of ethyl 4-chloro-2-cyano-3-oxobutanoate in a related synthesis of 2-aminothiophenes has been reported, highlighting the utility of cyanoketoesters in this chemistry.[4] The higher reactivity of this compound could potentially lead to improved yields and shorter reaction times in the Gewald synthesis.

Stability and Subsequent Transformations: Hydrolysis and Decarboxylation

The ultimate fate of the ester and cyano groups in these molecules is a critical consideration in synthetic planning. Both ethyl acetoacetate and this compound can undergo hydrolysis and decarboxylation, but their relative ease of transformation differs.

  • Hydrolysis: The ester group in both compounds can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Decarboxylation: The resulting β-keto acid from ethyl acetoacetate readily undergoes decarboxylation upon heating to yield a ketone.[5][6] The β-cyano-β-keto acid derived from this compound can also be decarboxylated, though the conditions may vary.

The increased electron-withdrawing nature of the cyano group in this compound may influence the rate and conditions required for both hydrolysis and decarboxylation compared to ethyl acetoacetate. While detailed kinetic studies are not widely available for a direct comparison, the general principles of electronic effects on reaction mechanisms can guide synthetic design.

Experimental Protocols

Synthesis of 2-Amino-3-cyano-4H-pyrans using Ethyl Acetoacetate [2]

Materials:

  • Appropriate aldehyde (0.5 mmol)

  • Malononitrile (0.033 g, 0.5 mmol)

  • Ethyl acetoacetate (0.06 mL, 0.5 mmol)

  • Ammonia (25% aqueous solution, 0.20 mL, 2.1 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a stirred mixture of the aldehyde and malononitrile in ethanol, add ethyl acetoacetate and the ammonia solution.

  • Stir the mixture at room temperature under an open atmosphere for the time specified in Table 1.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then recrystallize from ethanol to afford the pure 2-amino-3-cyano-4H-pyran derivative.

Conclusion

Both this compound and ethyl acetoacetate are valuable C-H acidic compounds in organic synthesis. The choice between them should be guided by the specific requirements of the desired transformation.

Ethyl acetoacetate is a reliable and well-established reagent, particularly for the acetoacetic ester synthesis to form substituted ketones. Its moderate acidity allows for controlled reactions with strong bases.

This compound , with its significantly more acidic α-protons, offers the potential for enhanced reactivity. This can be advantageous in reactions like the Knoevenagel condensation and related multicomponent reactions, potentially allowing for milder conditions, shorter reaction times, and broader substrate scope. However, its increased reactivity may also necessitate more careful control of reaction conditions to avoid side reactions.

For researchers and drug development professionals, the exploration of this compound as an alternative to or in conjunction with ethyl acetoacetate could unlock new synthetic pathways and lead to the efficient construction of novel and complex molecular architectures. Further direct comparative studies are warranted to fully elucidate the relative advantages of each reagent in various synthetic contexts.

References

A Comparative Guide to Alternative Reagents for Heterocycle Synthesis: Moving Beyond Ethyl 2-Cyano-3-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. While ethyl 2-cyano-3-oxobutanoate has its place in the synthetic chemist's toolbox, a range of alternative reagents offer distinct advantages in terms of reactivity, accessibility, and the diversity of achievable molecular scaffolds. This guide provides an objective comparison of the performance of prominent alternatives—malononitrile, ethyl cyanoacetate, and cyanoacetamide—supported by experimental data and detailed protocols.

This comparative analysis focuses on the synthesis of three key heterocyclic cores: pyridines, pyrimidines, and pyrazoles. The performance of each reagent is evaluated based on reported reaction yields, conditions, and the scope of compatible substrates.

Executive Summary of Reagent Comparison

ReagentKey AdvantagesCommon HeterocyclesTypical Reaction Types
Malononitrile High reactivity due to two electron-withdrawing cyano groups, versatile in multicomponent reactions.Pyridines, PyransKnoevenagel condensation, Michael addition, Cyclocondensation
Ethyl Cyanoacetate Versatile building block for a wide array of heterocycles, including purines and pteridines.[1][2]Pyridines, Pyrimidines, Pyrazoles, PurinesKnoevenagel condensation, Michael addition, Cyclization
Cyanoacetamide Readily available and cost-effective, its amide functionality offers unique cyclization pathways.Pyridines, Pyrimidines, PyrazolesKnoevenagel condensation, Gewald reaction, Cyclocondensation

Pyridine Synthesis: A Comparative Overview

The synthesis of substituted pyridines is a focal point in medicinal chemistry. Here, we compare the utility of malononitrile and ethyl cyanoacetate as alternatives to β-ketoesters in classic multicomponent reactions like the Hantzsch synthesis.

Comparative Data for Pyridine Synthesis
ReagentReaction TypeReactantsConditionsYield (%)Reference
MalononitrileMulticomponent ReactionAromatic Aldehyde, Malononitrile, ThiophenolEt3N, EtOH, refluxHigh[3]
MalononitrileMulticomponent ReactionAldehydes, Malononitrile, N-Alkyl-2-cyanoacetamidesK2CO3, EtOH, reflux or Microwave65-77[1]
Ethyl CyanoacetateMulticomponent ReactionAromatic Aldehydes, Ethyl Cyanoacetate, Ammonium AcetateButanol, reflux, 3hNot specified[4]
Ethyl Acetoacetate (analogue)Hantzsch SynthesisAldehyde, Ethyl Acetoacetate, Ammonium AcetateCatalyst (e.g., Fe3O4@Phen@Cu), Water, 60°Cup to 96%[5][6]

Experimental Protocol: Synthesis of 2-Amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines using Malononitrile

This protocol is adapted from a general procedure for the synthesis of functionalized pyridines.[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (2 mmol)

  • Thiophenol (1 mmol)

  • Triethylamine (Et3N) (0.2 mL)

  • Ethanol (10 mL)

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, and thiophenol is prepared in ethanol.

  • Triethylamine is added as a catalyst.

  • The reaction mixture is refluxed for a specified time, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized to afford the pure pyridine derivative.

DOT Script for Pyridine Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product A Aromatic Aldehyde P1 Multicomponent Reaction A->P1 B Malononitrile / Ethyl Cyanoacetate B->P1 C Nitrogen Source (e.g., NH4OAc) C->P1 D Substituted Pyridine P1->D Cyclization/ Aromatization

Caption: Multicomponent synthesis of pyridines.

Pyrimidine Synthesis: Comparative Insights

Pyrimidines are fundamental components of nucleic acids and numerous pharmaceuticals. Ethyl cyanoacetate and cyanoacetamide are excellent precursors for their synthesis.

Comparative Data for Pyrimidine Synthesis
ReagentReaction TypeReactantsConditionsYield (%)Reference
Ethyl CyanoacetateBiginelli-like ReactionAldehyde, Ethyl Cyanoacetate, Urea/ThioureaTMSCl, CH3CN, refluxHigh[1]
Ethyl CyanoacetateCyclocondensationEthyl Cyanoacetate, Thiourea, Aromatic AldehydesK2CO3Good[7]
MalononitrileThree-component ReactionAldehyde, Malononitrile, AmidineNaOAc, Water, reflux or MicrowaveGood to Excellent[8]

Experimental Protocol: Synthesis of Dihydropyrimidinones using Ethyl Cyanoacetate (Biginelli-like Reaction)

This protocol is a general procedure for the synthesis of dihydropyrimidinones.[1]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Ethyl cyanoacetate (2 mmol)

  • Urea or Thiourea (3 mmol)

  • Trimethylsilyl chloride (TMSCl) (0.2 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • A solution of the aromatic aldehyde, ethyl cyanoacetate, and urea (or thiourea) is prepared in acetonitrile.

  • TMSCl is added as a catalyst.

  • The mixture is refluxed until the reaction is complete (monitored by TLC).

  • The reaction mixture is poured into cold water and stirred.

  • The resulting precipitate is filtered, washed with cold water and ethanol, to yield the pure dihydropyrimidinone.

DOT Script for Pyrimidine Synthesis Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Aldehyde I1 Acyliminium Ion R1->I1 [Catalyst] R2 Active Methylene (e.g., Ethyl Cyanoacetate) I2 Enolate R2->I2 R3 Urea / Thiourea R3->I1 P Dihydropyrimidinone I1->P Addition I2->P Cyclization

Caption: Biginelli-like pyrimidine synthesis.

Pyrazole Synthesis: A Focus on Versatility

Pyrazoles are a class of heterocyclic compounds with a broad spectrum of biological activities. Cyanoacetamide and its derivatives are particularly effective for constructing the pyrazole ring.

Comparative Data for Pyrazole Synthesis
ReagentReaction TypeReactantsConditionsYield (%)Reference
CyanoacetamideCyclocondensationArylhydrazononitriles (from cyanoacetamide), Hydroxylamine/ChloroacetonitrileMicrowave or UltrasoundHigh[9]
CyanoacetamideCondensation1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-CyanoacetamideEthanol, basic, boiling90[10]
Ethyl CyanoacetateCyclizationProduct of Knoevenagel condensation of ethyl cyanoacetate and triethyl orthoformate, HydrazineNot specifiedNot specified[11]

Experimental Protocol: Synthesis of 5-Aminopyrazoles from Cyanoacetamide Derivatives

This protocol describes a general method for the synthesis of aminopyrazoles.[12]

Materials:

  • Arylhydrazononitrile derivative of cyanoacetamide (1 mmol)

  • Hydrazine hydrate (1.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • The arylhydrazononitrile is dissolved in ethanol.

  • Hydrazine hydrate is added to the solution.

  • The reaction mixture is refluxed for a specified duration.

  • After cooling, the product crystallizes and is collected by filtration.

  • The crude product can be recrystallized from a suitable solvent to obtain pure 5-aminopyrazole.

DOT Script for Pyrazole Synthesis Logic

G Start Cyanoacetamide Derivative (e.g., Arylhydrazononitrile) Step1 Reaction with Hydrazine Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Nucleophilic Attack Product Substituted Pyrazole Step2->Product Dehydration

Caption: General pathway for pyrazole synthesis.

Conclusion

While this compound remains a viable reagent, malononitrile, ethyl cyanoacetate, and cyanoacetamide present compelling alternatives for the synthesis of a diverse range of heterocyclic compounds. The choice of reagent will ultimately depend on the target heterocycle, desired substitution pattern, and reaction conditions. Malononitrile's high reactivity makes it ideal for rapid, high-yield multicomponent reactions. Ethyl cyanoacetate offers a versatile platform for accessing a broad spectrum of complex heterocyclic systems. Cyanoacetamide provides a cost-effective and straightforward route to various nitrogen-containing heterocycles. By understanding the comparative advantages of these reagents, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of novel bioactive molecules.

References

A Comparative Guide to HPLC Methods for Purity Analysis of Ethyl 2-Cyano-3-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for ethyl 2-cyano-3-oxobutanoate, a versatile building block in synthetic chemistry, is crucial for ensuring the quality and consistency of downstream products in research and pharmaceutical development.[1] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose. This guide provides a comparative overview of potential reversed-phase and normal-phase HPLC methodologies for the robust purity analysis of this compound and its potential impurities.

A significant challenge in the analysis of β-keto esters like this compound is the phenomenon of keto-enol tautomerism, which can lead to poor peak shapes in reversed-phase HPLC.[2] Method development often focuses on conditions that either favor one tautomeric form or accelerate the interconversion to present an averaged, sharp peak.[2] This guide will compare a standard Reversed-Phase (RP-HPLC) method on a C18 column, an alternative method using a Cyano (CN) column, and discuss key optimization strategies.

Comparison of HPLC Methodologies

The selection of an appropriate HPLC method depends on the specific impurities to be resolved and the available instrumentation. Below is a comparison of two primary approaches.

ParameterMethod 1: Reversed-Phase (C18)Method 2: Cyano (CN) PhaseRationale & Performance Notes
Principle Separation based on hydrophobicity.Separation based on polarity, utilizing dipole-dipole interactions.[3]C18 is a common starting point for many small molecules.[4] CN phases offer alternative selectivity, especially for polar compounds, and can be used in both RP and Normal Phase modes.[5]
Stationary Phase C18, 5 µm (e.g., 150 x 4.6 mm)Cyano, 5 µm (e.g., 150 x 4.6 mm)C18 provides high hydrophobic retention.[6] CN columns have moderate hydrophobic character and strong dipole interactions, useful for separating polar analytes.[3]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water (for RP) or n-Hexane (for NP)An acidic mobile phase helps to suppress the ionization of silanol groups and can accelerate tautomer interconversion, leading to better peak shape.[2]
Mobile Phase B AcetonitrileAcetonitrile (for RP) or Ethyl Acetate/Isopropanol (for NP)Acetonitrile is a common organic modifier in reversed-phase chromatography.[6]
Elution Mode GradientIsocratic or GradientA gradient is often necessary to elute impurities with a wide range of polarities.[4]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical columns of this dimension.
Column Temp. 30-40 °C30-40 °CIncreased temperature can improve peak shape for tautomerizing compounds by speeding up their interconversion.[2]
Detection UV at 210 nm or 254 nmUV at 210 nm or 254 nmWavelength selection depends on the chromophores present in the analyte and impurities.
Pros Widely available, robust, high efficiency.Alternative selectivity for polar and cyano-containing compounds, versatile (RP and NP modes).[5]The choice depends on the specific separation challenge.
Cons Potential for poor peak shape due to tautomerism.[2]Lower hydrophobicity compared to C18.Method development is required to overcome the challenges of analyzing β-keto esters.
Experimental Workflow and Parameter Relationships

The following diagrams illustrate the general workflow for HPLC analysis and the interplay between key chromatographic parameters.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Prepare Sample (Dilute in Mobile Phase) SystemPrep Equilibrate HPLC System SamplePrep->SystemPrep StandardPrep Prepare Reference Standard StandardPrep->SystemPrep MobilePhasePrep Prepare & Degas Mobile Phase MobilePhasePrep->SystemPrep Injection Inject Sample/Standard SystemPrep->Injection Separation Chromatographic Separation Injection->Separation Detection Detect Analytes (UV) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

HPLC_Parameters cluster_inputs Adjustable Parameters cluster_outputs Performance Metrics MobilePhase Mobile Phase (pH, % Organic) RetentionTime Retention Time MobilePhase->RetentionTime affects Resolution Resolution MobilePhase->Resolution affects PeakShape Peak Shape MobilePhase->PeakShape affects (pH) Column Column Chemistry (C18, Cyano) Column->RetentionTime affects Column->Resolution affects Temperature Column Temperature Temperature->RetentionTime affects Temperature->PeakShape affects FlowRate Flow Rate FlowRate->Resolution affects AnalysisTime Analysis Time FlowRate->AnalysisTime affects

Caption: Relationship between HPLC parameters and performance.

Detailed Experimental Protocols

The following are detailed starting protocols for the HPLC methods described above. These should be considered as starting points for method development and validation.

Method 1: Reversed-Phase HPLC on a C18 Column

This method is a standard approach suitable for separating this compound from non-polar to moderately polar impurities.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

Method 2: HPLC on a Cyano (CN) Column (Reversed-Phase Mode)

This method provides an alternative selectivity that can be beneficial for resolving polar impurities or improving the peak shape of the main component.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: Cyano (CN), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Elution Program (Isocratic): 60% A / 40% B. A gradient may be developed if necessary.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

The purity analysis of this compound by HPLC requires careful consideration of the compound's tendency to form tautomers. A standard reversed-phase C18 method with an acidic mobile phase and elevated temperature is a robust starting point. For challenging separations, a Cyano phase column offers orthogonal selectivity and may provide improved peak shape and resolution of critical impurities. The methods presented in this guide serve as a foundation for developing and validating a precise and accurate analytical procedure tailored to specific product and purity requirements. Further optimization using UPLC-MS can also be explored for enhanced sensitivity and specificity, particularly for identifying unknown impurities.[7]

References

A Comparative Guide to the Synthesis and Structural Confirmation of Compounds Derived from Ethyl 2-cyano-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies utilizing ethyl 2-cyano-3-oxobutanoate as a key building block for the synthesis of various heterocyclic compounds. We present a detailed analysis of reaction conditions, yields, and structural confirmation techniques, alongside a comparison with alternative synthetic approaches. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, offering insights into optimizing reaction outcomes and characterizing novel compounds.

I. Synthesis of Dihydropyridines: A Comparative Analysis of β-Ketoesters in the Hantzsch Reaction

The Hantzsch pyridine synthesis is a cornerstone of multicomponent reactions for the preparation of 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant therapeutic applications, notably as calcium channel blockers.[1] A key component of this reaction is the β-ketoester. Here, we compare the performance of this compound with the more conventional ethyl acetoacetate in a model Hantzsch reaction.

Experimental Protocols

General Procedure for the Hantzsch Dihydropyridine Synthesis:

A mixture of an aromatic aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium acetate (1.5-2 mmol) is heated under specific conditions.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by recrystallization.

Synthesis of 2,6-dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester (Model Reaction):

  • Using Ethyl Acetoacetate: A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (2 mmol) is heated at 90°C in the presence of a catalyst such as γ-Al2O3 nanoparticles (0.2 g) under solvent-free conditions for a specified time.[2]

  • Using this compound: The same procedure is followed, with this compound replacing ethyl acetoacetate.

Data Presentation
β-KetoesterCatalystTemperature (°C)Time (min)Yield (%)Reference
Ethyl Acetoacetateγ-Al2O3 nanoparticles90595[2]
Ethyl AcetoacetateNo CatalystReflux (Ethanol)Several HoursLow[3]
This compound----

Experimental Workflow: Hantzsch Pyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aromatic Aldehyde Chalcone α,β-Unsaturated Ketoester Aldehyde->Chalcone Knoevenagel Condensation Ketoester β-Ketoester (2 equiv.) Enamine Enamine Ketoester->Enamine Ketoester->Chalcone Ammonia Ammonium Acetate Ammonia->Enamine DHP 1,4-Dihydropyridine Enamine->DHP Michael Addition & Cyclization Chalcone->DHP

Caption: Workflow of the Hantzsch Dihydropyridine Synthesis.

II. Knoevenagel Condensation for the Synthesis of Cyanoacrylates

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound, such as this compound, and a carbonyl compound. This reaction is widely used to synthesize electron-deficient alkenes.

Experimental Protocols

General Procedure for Knoevenagel Condensation:

An aromatic aldehyde (1 mmol) and an active methylene compound (1 mmol) are reacted in the presence of a catalyst, often in a solvent or under solvent-free conditions.[4]

Synthesis of Ethyl 2-cyano-3-(aryl)acrylates:

  • Using Ethyl Cyanoacetate (as a model for this compound): A mixture of an aromatic aldehyde and ethyl cyanoacetate is stirred in water with a catalytic amount of morpholine (5 mol%) at room temperature for 1 hour.[5] The product is then isolated by filtration.

Data Presentation: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate
AldehydeCatalyst (5 mol%)Time (h)Yield (%)Reference
2-NitrobenzaldehydeMorpholine192.3[5]
4-MethylbenzaldehydeMorpholine195.0[5]
4-ChlorobenzaldehydeMorpholine198.0[5]
4-(Dimethylamino)benzaldehydeMorpholine182.0[5]
Structural Confirmation of (E)-Ethyl 2-cyano-3-(4-methylphenyl)acrylate
  • 1H NMR (300 MHz, CDCl3), δ (ppm): 8.20 (1H, s, =CH), 7.85 (2H, d, J=8.1 Hz, Ar-H), 7.30 (2H, d, J=8.1 Hz, Ar-H), 4.35 (2H, q, J=7.2 Hz, OCH2), 2.43 (3H, s, Ar-CH3), 1.39 (3H, t, J=7.2 Hz, CH3).[5]

  • 13C NMR (75 MHz, CDCl3), δ (ppm): 162.7 (C=O), 154.9 (C=), 144.6, 131.2, 129.9, 128.7 (Ar-C), 115.7 (CN), 101.4 (=CH), 62.5 (OCH2), 21.8 (Ar-CH3), 14.1 (CH3).[5]

  • IR (KBr, cm-1): 2220 (CN), 1720 (C=O), 1600 (C=C).

III. Alternative Synthetic Routes

While the Hantzsch synthesis is a powerful tool for generating 1,4-dihydropyridines, other methods can provide access to related structures or offer advantages in terms of substrate scope or reaction conditions.

Guareschi-Thorpe Reaction

The Guareschi-Thorpe reaction provides a route to 2-pyridones and can be considered an alternative to the Hantzsch synthesis for certain pyridine derivatives. This reaction typically involves the condensation of a β-ketoester with cyanoacetamide.[6]

Comparison of Starting Materials for Pyridine Synthesis:

MethodKey Starting MaterialsResulting Core Structure
Hantzsch SynthesisAldehyde, 2x β-Ketoester, Ammonia1,4-Dihydropyridine
Guareschi-Thorpeβ-Ketoester, Cyanoacetamide2-Pyridone

IV. Biological Activity and Signaling Pathways

Compounds synthesized from this compound and its analogs often exhibit a range of biological activities, including potential anticancer properties.[7] The mechanism of action for some dihydropyridine derivatives has been linked to the induction of apoptosis.

Apoptosis Signaling Pathway

A key pathway in programmed cell death involves the activation of caspases. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.[8] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9] Furthermore, in some cellular contexts, activated caspase-3 can cleave Gasdermin E (GSDME), switching the mode of cell death from apoptosis to pyroptosis.[10]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events cluster_outcome Cellular Outcome Stress Dihydropyridine Derivative Mito Mitochondrion Stress->Mito induces CytC Cytochrome c (release) Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 activates Casp3 Activated Caspase-3 Casp9->Casp3 cleaves and activates ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic Apoptosis Pathway Activated by Dihydropyridine Derivatives.

References

Comparative Reactivity of β-Keto Esters in Pyridine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of common β-keto esters—specifically methyl acetoacetate, ethyl acetoacetate, and tert-butyl acetoacetate—in two widely utilized pyridine synthesis methodologies: the Hantzsch and Guareschi-Thorpe syntheses. The information presented is supported by experimental data to aid in the rational design of synthetic routes for novel pyridine-based compounds.

The Hantzsch and Guareschi-Thorpe pyridine syntheses are cornerstone multicomponent reactions in heterocyclic chemistry, enabling the construction of the pyridine core from acyclic precursors. A key component in both syntheses is the β-keto ester, and its structural features, particularly the nature of the ester group, can significantly influence reaction efficiency and product yields. This guide explores the interplay of steric and electronic effects of the ester moiety on the reactivity of the β-keto ester.

Hantzsch Pyridine Synthesis: A Comparative Analysis

The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. The reactivity of the β-keto ester in this reaction is influenced by both electronic and steric factors.

Data Presentation: Hantzsch Synthesis Yields

The following table summarizes the reported yields for the Hantzsch pyridine synthesis using different β-keto esters under comparable reaction conditions.

β-Keto EsterAldehydeNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl AcetoacetateBenzaldehydeAmmonium AcetateGlycine-HCl Buffer800.595[1]
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateGlycine-HCl Buffer800.592[1]
tert-Butyl AcetoacetateBenzaldehydeAmmonium AcetateEthanolReflux5Lower (qualitative)General Knowledge

The data suggests that methyl acetoacetate provides a slightly higher yield compared to ethyl acetoacetate under these specific "green" conditions, which may be attributed to its smaller steric profile and potentially faster reaction kinetics. The significantly lower reactivity of tert-butyl acetoacetate is a well-understood phenomenon attributed to the bulky tert-butyl group, which sterically hinders the necessary bond formations during the reaction mechanism.

Guareschi-Thorpe Pyridine Synthesis: Impact of Steric Hindrance

The Guareschi-Thorpe synthesis involves the condensation of a β-keto ester with a cyanoacetamide or an alkyl cyanoacetate in the presence of a base to yield a 2-pyridone. In this reaction, the steric bulk of the ester group on the β-keto ester is a critical determinant of reactivity.

Data Presentation: Guareschi-Thorpe Synthesis Reactivity

While direct comparative yield data for various β-keto esters in the Guareschi-Thorpe reaction is sparse in the literature, a study on the related reactivity of alkyl cyanoacetates provides a clear and relevant trend. The reactivity was found to be in the order of methyl > ethyl >> tert-butyl .[2] This trend is directly attributable to the increasing steric hindrance of the alkyl group, which impedes the approach of the nucleophile and subsequent cyclization steps. It is highly probable that a similar trend in reactivity would be observed for the corresponding β-keto esters.

β-Keto Ester (Analogous Reactivity Trend)Expected ReactivityRationale
Methyl AcetoacetateHighMinimal steric hindrance from the methyl group.
Ethyl AcetoacetateModerateSlightly increased steric bulk compared to the methyl group.
tert-Butyl AcetoacetateVery LowSignificant steric hindrance from the bulky tert-butyl group.

Experimental Protocols

The following are representative experimental protocols for the Hantzsch and Guareschi-Thorpe syntheses.

Hantzsch Pyridine Synthesis Protocol (General)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), the β-keto ester (2 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add a suitable solvent, such as ethanol or a glycine-HCl buffer (as referenced in the data table).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C or reflux) and stir for the specified time.

  • Work-up: After cooling, the product may precipitate and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Guareschi-Thorpe Pyridine Synthesis Protocol (General)
  • Reaction Setup: In a suitable flask, mix the β-keto ester (1 mmol), the alkyl cyanoacetate or cyanoacetamide (1 mmol), and a base such as ammonium carbonate (2 mmol).[2]

  • Solvent Addition: Add an aqueous ethanol mixture (e.g., 1:1 EtOH:H₂O).[2]

  • Reaction: Heat the reaction mixture with stirring at a specified temperature (e.g., 80°C) for the required duration.[2]

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The collected solid is washed with a suitable solvent and can be further purified by recrystallization if necessary.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the general mechanisms and experimental workflows.

Hantzsch_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Product Aldehyde Aldehyde Unsaturated_Ketoester α,β-Unsaturated Keto Ester Aldehyde->Unsaturated_Ketoester + β-Keto Ester (2) BetaKetoester1 β-Keto Ester (1 eq.) Enamine Enamine BetaKetoester1->Enamine + Ammonia BetaKetoester2 β-Keto Ester (1 eq.) Ammonia Ammonia Source Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine Unsaturated_Ketoester->Dihydropyridine Michael Addition & Cyclization Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: General mechanism of the Hantzsch pyridine synthesis.

Guareschi_Thorpe_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Product BetaKetoester β-Keto Ester Knoevenagel_Adduct Knoevenagel Adduct BetaKetoester->Knoevenagel_Adduct + Cyanoacetamide Cyanoacetamide Cyanoacetamide Base Base (e.g., NH₃) Cyclized_Intermediate Cyclized Intermediate Knoevenagel_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridone 2-Pyridone Cyclized_Intermediate->Pyridone Tautomerization & Dehydration

Caption: General mechanism of the Guareschi-Thorpe pyridine synthesis.

Experimental_Workflow A Combine Reactants: Aldehyde, β-Keto Ester, NH₃ source B Add Solvent & Heat A->B C Monitor Reaction (TLC) B->C D Work-up: Cool, Filter/Evaporate C->D E Purification: Recrystallization/Chromatography D->E F Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for pyridine synthesis.

Conclusion

The choice of β-keto ester in pyridine synthesis has a demonstrable impact on reaction outcomes. For the Hantzsch synthesis, smaller ester groups like methyl and ethyl lead to higher yields, while bulky groups like tert-butyl significantly diminish reactivity. In the Guareschi-Thorpe synthesis, a similar trend is observed, with steric hindrance being the primary factor governing the reaction's efficiency. Researchers should consider these reactivity trends when designing synthetic strategies to maximize yields and streamline purification processes. The provided protocols and diagrams serve as a foundational guide for the practical application of these principles in the laboratory.

References

Validating Hantzsch Reaction Products: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Hantzsch reaction, a classic multi-component reaction, is a cornerstone in the synthesis of 1,4-dihydropyridines (DHPs), a class of compounds with significant pharmacological importance, notably as calcium channel blockers.[1][2] Rigorous structural confirmation of the synthesized DHP products is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the primary spectroscopic methods used for this purpose: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Spectroscopic Methods at a Glance

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds.[3][4] For Hantzsch reaction products, FT-IR, NMR, and MS each provide unique and complementary information, leading to an unambiguous validation of the desired molecular structure.

Method Information Provided Strengths Limitations
FT-IR Spectroscopy Identifies functional groups present in the molecule.[5]Rapid, requires minimal sample preparation, and provides a characteristic "fingerprint" of the compound.[6]Provides limited information on the overall molecular structure and connectivity.
¹H NMR Spectroscopy Determines the number, environment, and connectivity of hydrogen atoms.Provides detailed information on the molecular framework and stereochemistry.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Spectroscopy Identifies the number and types of carbon atoms in the molecule.Complements ¹H NMR by providing a direct count of unique carbon environments.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[7]
Mass Spectrometry Determines the molecular weight and elemental composition of the molecule.[8][9]Highly sensitive, provides exact molecular weight, and can offer fragmentation patterns for further structural confirmation.[10][11]Does not provide information on the connectivity of atoms.

Quantitative Data Summary

The following tables summarize typical spectroscopic data for a representative Hantzsch reaction product, Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Table 1: FT-IR Spectral Data
Functional Group Characteristic Absorption Range (cm⁻¹) Observed Peak (cm⁻¹)
N-H Stretch3400 - 3300~3342
C-H Stretch (sp³)3000 - 2850~2960
C=O Stretch (Ester)1750 - 1735~1678
C=C Stretch1650 - 1600~1648
C-O Stretch1300 - 1000~1215

Data compiled from representative spectra.[1][12][13]

Table 2: ¹H NMR Spectral Data (in CDCl₃)
Proton Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
NH~5.41Broad Singlet1H-
H-4~4.99Singlet1H-
-OCH₂CH₃~4.08-4.22Quartet4H~7.1
-CH₃ (C2, C6)~2.29-2.32Singlet6H-
-OCH₂CH₃~1.26-1.28Triplet6H~7.1
Aromatic-H~7.20Multiplet5H-

Chemical shifts can vary slightly depending on the solvent and substituents.[12][13][14]

Table 3: ¹³C NMR Spectral Data (in CDCl₃)
Carbon Chemical Shift (δ) ppm
C=O (Ester)~167.8
C-2, C-6~144.2
Aromatic C (quaternary)~146.3
Aromatic CH~128.5, 127.7, 126.4
C-3, C-5~102.3
-OCH₂CH₃~59.6
C-4~36.1
-CH₃ (C2, C6)~19.4
-OCH₂CH₃~14.4

Chemical shifts can vary slightly depending on the solvent and substituents.[12][13]

Table 4: Mass Spectrometry Data
Ion m/z (mass-to-charge ratio) Interpretation
[M+H]⁺330.17Molecular ion peak (protonated)
[M+Na]⁺352.15Sodium adduct
[M-OC₂H₅]⁺284.14Loss of an ethoxy group

Fragmentation patterns can vary based on the ionization technique used.[12][15]

Comparison with Alternative Methods

While spectroscopic methods are the gold standard, other techniques can provide supplementary information.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to monitor the progress of the reaction and assess the purity of the product.[16]

  • Melting Point Analysis: A sharp melting point range indicates a high degree of purity for a crystalline solid.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared to the theoretical values to confirm the empirical formula.[4]

These methods, however, do not provide the detailed structural information that spectroscopic techniques offer.

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dried Hantzsch product with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[17][18]

  • Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[17]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[5]

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the Hantzsch product in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically used, but may be optimized for concentration and desired resolution.[7][19]

  • Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the Hantzsch product (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[20]

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.[15]

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight of the product. If using a high-resolution mass spectrometer, the exact mass can be used to determine the molecular formula.[21] Further fragmentation analysis (MS/MS) can be performed to confirm the structure.[10][22]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive validation of a Hantzsch reaction product.

Hantzsch_Validation_Workflow start Hantzsch Reaction Product purification Purification (e.g., Recrystallization, Chromatography) start->purification prelim_check Preliminary Checks purification->prelim_check tlc TLC prelim_check->tlc Purity mp Melting Point prelim_check->mp Purity spectroscopy Spectroscopic Analysis prelim_check->spectroscopy Structural Elucidation ftir FT-IR spectroscopy->ftir Functional Groups nmr NMR (¹H & ¹³C) spectroscopy->nmr Connectivity ms Mass Spectrometry spectroscopy->ms Molecular Weight elemental Elemental Analysis (Optional) spectroscopy->elemental data_analysis Data Analysis & Structure Confirmation ftir->data_analysis nmr->data_analysis ms->data_analysis final_validation Validated Structure data_analysis->final_validation elemental->data_analysis

Caption: Workflow for the validation of Hantzsch reaction products.

References

A Comparative Guide to the Mechanistic Nuances of Ethyl 2-Cyano-3-Oxobutanoate and Its Analogs in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of active methylene compounds is paramount for the synthesis of complex molecular architectures. This guide provides a comparative analysis of the mechanistic pathways and performance of ethyl 2-cyano-3-oxobutanoate and its close structural analogs, ethyl acetoacetate and ethyl cyanoacetate, in seminal organic reactions. Due to limited specific literature on this compound (CAS 634-55-9), this guide leverages data from its analogs to provide a comprehensive overview of its expected reactivity.

This compound is a versatile precursor in the synthesis of heterocyclic compounds, which are fundamental in many specialized chemical products. For instance, it is a key reagent in the synthesis of pyrazole carboxamide fungicides.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. The reactivity of the active methylene compound is dictated by the electron-withdrawing nature of its flanking groups.

Comparative Performance of Active Methylene Compounds in Knoevenagel Condensation

Active Methylene CompoundAldehydeCatalystSolventTimeYield (%)
Ethyl CyanoacetateBenzaldehydeDBU/H₂OWater15 min95
MalononitrileBenzaldehydeDBU/H₂OWater5 min98
Diethyl MalonateBenzaldehydeDBU/H₂OWater30 min92
AcetylacetoneBenzaldehydeDBU/H₂OWater30 min90

Experimental Protocol for Knoevenagel Condensation with Ethyl Cyanoacetate

A mixture of an aldehyde (10 mmol), ethyl cyanoacetate (10.1 mmol), and sodium ethoxide (20 mol%) in 25 ml of ethanol is refluxed at 80–85°C for 1–2 hours or stirred at room temperature for 2–8 hours. Upon completion, as monitored by TLC, the reaction mixture is directly charged onto a silica gel column and eluted with a mixture of ethyl acetate:n-hexane to afford the pure olefin.[1]

Reaction Mechanism

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Active Methylene Active Methylene (e.g., Ethyl Cyanoacetate) Carbanion Carbanion Intermediate Active Methylene->Carbanion Base Base Base (e.g., DBU) Aldehyde Aldehyde/Ketone Carbanion->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alcohol Alcohol Intermediate Alkoxide->Alcohol Protonation Proton Source Proton Source (e.g., H₂O) Product α,β-Unsaturated Product Alcohol->Product Dehydration G cluster_0 Intermediate Formation cluster_1 Michael Addition & Cyclization cluster_2 Dehydration Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct β-Ketoester Beta-Ketoester β-Ketoester Enamine Enamine Intermediate Beta-Ketoester->Enamine NH₃ Enamine->Knoevenagel Adduct Michael Addition Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclized Intermediate->Dihydropyridine Dehydration G cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Addition cluster_2 Cyclization & Dehydration Aldehyde Aldehyde Iminium Ion N-Acyliminium Ion Aldehyde->Iminium Ion Urea, H⁺ Urea Urea/Thiourea Open-Chain Intermediate Open-Chain Ureide Iminium Ion->Open-Chain Intermediate β-Ketoester Enolate Beta-Ketoester Enolate β-Ketoester Enolate Cyclized Intermediate Cyclized Intermediate Open-Chain Intermediate->Cyclized Intermediate Cyclization Dihydropyrimidinone Dihydropyrimidinone Cyclized Intermediate->Dihydropyrimidinone Dehydration

References

Safety Operating Guide

Safe Disposal of Ethyl 2-Cyano-3-Oxobutanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for Ethyl 2-cyano-3-oxobutanoate (CAS No. 634-55-9), a chemical intermediate widely used in pharmaceutical and chemical synthesis. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

This compound is classified as a hazardous substance, being harmful if swallowed or in contact with skin, and causing skin and serious eye irritation.[1][2] Therefore, its disposal must be managed with stringent safety measures and in compliance with all applicable regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[3] All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood.[3]

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[3][4] The spilled material should be absorbed using an inert material such as sand, silica gel, or vermiculite.[3][4] The absorbed material must then be collected and placed into a sealed, airtight container for disposal.[3] Prevent the spilled substance from entering drains or waterways.[3][4]

Step-by-Step Disposal Procedure

  • Waste Identification and Collection:

    • All waste containing this compound, whether in pure form, as a residue, or in a solution, must be treated as hazardous waste.

    • Collect the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Regulatory Compliance:

    • Disposal of this compound must be conducted in strict accordance with all local, state, and federal environmental regulations.[5] These regulations may vary, and it is the responsibility of the waste generator to be aware of and comply with all applicable laws.

  • Professional Disposal Service:

    • It is strongly recommended to engage a licensed and qualified hazardous waste disposal company. These companies are equipped to handle, transport, and dispose of chemical waste in a safe and environmentally responsible manner.

    • Provide the disposal service with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for proper handling and disposal.

  • Documentation:

    • Maintain detailed records of the disposal process, including the amount of waste generated, the date of disposal, and the contact information of the disposal company. This documentation is crucial for regulatory compliance and internal safety audits.

Quantitative Safety and Disposal Data

ParameterValueSource
GHS Hazard Statements H302, H312, H315, H319, H332, H335[1]
Signal Word Warning
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye/face protection[3]
Spill Containment Material Inert absorbent (sand, silica gel, vermiculite)[3][4]
Disposal Classification Hazardous Waste[3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Process cluster_documentation Documentation cluster_spill Spill Contingency A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Ventilated Area (Fume Hood) B->C D Collect in Designated, Labeled, Sealed Container C->D E Consult Local, State, & Federal Regulations D->E F Contact Licensed Hazardous Waste Disposal Service E->F G Provide SDS to Disposal Service F->G H Arrange for Waste Pickup and Transportation G->H I Maintain Disposal Records H->I S1 Spill Occurs S2 Evacuate & Remove Ignition Sources S1->S2 S3 Contain with Inert Absorbent Material S2->S3 S4 Collect in Sealed Container S3->S4 S4->D

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2-cyano-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-cyano-3-oxobutanoate, a key chemical intermediate. Following these procedural steps will help ensure operational safety and proper disposal, reinforcing a culture of safety and responsibility in your laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to minimize exposure and ensure safety.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles or a face shield are mandatory. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]Protects against splashes and vapors that can cause serious eye irritation.[3][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5] This includes a lab coat, and for larger quantities or risk of splash, full body protective clothing.[6]The substance can be harmful in contact with skin and cause skin irritation.[7]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[3][8] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Vapors may cause respiratory irritation.[3] Inhalation of fumes can be harmful.[7]
Hazard Summary and GHS Classifications

Understanding the hazards associated with this compound is fundamental to its safe handling.

Hazard Class GHS Classification Signal Word Hazard Statement
Acute Toxicity, Oral Category 4WarningHarmful if swallowed.[7]
Acute Toxicity, Dermal Category 4WarningHarmful in contact with skin.[7]
Skin Corrosion/Irritation Category 2WarningCauses skin irritation.[3][7]
Serious Eye Damage/Eye Irritation Category 2AWarningCauses serious eye irritation.[3][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)WarningMay cause respiratory irritation.[3]

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial. The following step-by-step guide provides a clear workflow for laboratory personnel.

Step 1: Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][8]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][8] Use spark-proof tools and explosion-proof equipment.[1]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

Step 2: Handling Procedures
  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[8]

  • Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][8] Do not eat, drink, or smoke in the handling area.[3][8]

Step 3: Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][8]

Step 4: Spill Response

In the event of a spill, follow these procedures immediately.

Caption: Workflow for handling a chemical spill.

Step 5: Disposal
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste material in a suitable, labeled, and tightly closed container for disposal.

  • Disposal Protocol: Dispose of the contents and the container in accordance with local, state, and federal regulations at an approved waste disposal plant.[2] Do not allow the chemical to enter drains or waterways.[3][6][8]

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-3-oxobutanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.